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  • Product: (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Executive Summary (6-Bromo-2-pyridyl)-cyclopropyl-methanol —formally designated by IUPAC as (6-Bromopyridin-2-yl)(cyclopropyl)methanol (CAS: 1958102-34-5)[1]—is a highly specialized heterocyclic building block utilized e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Bromo-2-pyridyl)-cyclopropyl-methanol —formally designated by IUPAC as (6-Bromopyridin-2-yl)(cyclopropyl)methanol (CAS: 1958102-34-5)[1]—is a highly specialized heterocyclic building block utilized extensively in modern oncology drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and its critical role as an intermediate in the development of Wee1 kinase inhibitors[2].

Structural Nomenclature and Medicinal Chemistry Significance

The architecture of (6-Bromopyridin-2-yl)(cyclopropyl)methanol is intentionally designed to offer three modular advantages in structure-activity relationship (SAR) optimization:

  • 6-Bromopyridine Core: The bromine atom at the C6 position serves as a highly reactive electrophilic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), allowing chemists to rapidly elaborate the core into complex macrocycles or polycyclic systems.

  • Cyclopropyl Ring: Acting as a bioisostere for aliphatic alkyl groups (like an isopropyl group), the cyclopropyl ring imparts superior metabolic stability. It resists Cytochrome P450 (CYP)-mediated oxidation while rigidifying the local conformational space to enhance target binding affinity.

  • Secondary Carbinol (Methanol Derivative): The hydroxyl group provides a critical hydrogen-bond donor/acceptor site, frequently utilized to anchor the resulting drug molecule within the ATP-binding pocket of target kinases.

Physicochemical Properties

The following table summarizes the core quantitative data and predicted physicochemical properties critical for formulation and synthetic planning.

PropertyValue
IUPAC Name (6-Bromopyridin-2-yl)(cyclopropyl)methanol
CAS Registry Number 1958102-34-5
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Exact Mass 226.99 Da
Topological Polar Surface Area (TPSA) 33.12 Ų
Predicted LogP ~2.1
Hydrogen Bond Donors / Acceptors 1 / 2
Physical State (Standard Conditions) Crystalline Solid

Synthetic Methodology and Mechanistic Pathways

The most robust, scalable route to synthesize this secondary alcohol is via the nucleophilic addition of a Grignard reagent to a functionalized pyridinecarboxaldehyde.

Synth A 6-Bromo-2-pyridinecarboxaldehyde (Electrophile) C Magnesium Alkoxide (Tetrahedral Intermediate) A->C Nucleophilic Addition B Cyclopropylmagnesium bromide (Nucleophile) B->C THF, 0 °C D (6-Bromopyridin-2-yl)(cyclopropyl)methanol (Target Product) C->D Aqueous NH4Cl Quench

Grignard addition workflow for synthesizing (6-Bromopyridin-2-yl)(cyclopropyl)methanol.

Causality in Experimental Design
  • Solvent Selection (Anhydrous THF): Tetrahydrofuran is critical because its oxygen lone pairs coordinate with the magnesium atom of the Grignard reagent. This stabilizes the nucleophile and prevents Schlenk equilibrium shifts that could precipitate the active species.

  • Temperature Control (0 °C to RT): The nucleophilic attack on the aldehyde is highly exothermic. Initiating the reaction at 0 °C suppresses side reactions such as pinacol coupling or general thermal decomposition.

  • Quenching Strategy (Aqueous NH₄Cl): A mild, buffered acid is required to protonate the magnesium alkoxide intermediate. Using strong acids (like HCl) risks dehydrating the newly formed secondary alcohol or protonating the pyridine nitrogen, which would severely complicate the extraction process.

Detailed Experimental Protocol

Self-Validating Workflow for the Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under vacuum, then purge with Argon to establish a strictly inert atmosphere. Causality: Moisture must be rigorously excluded to prevent the premature protonation and destruction of the Grignard reagent.

  • Reagent Solubilization: Dissolve 6-bromo-2-pyridinecarboxaldehyde (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Stir magnetically and cool the vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Via a syringe pump, add cyclopropylmagnesium bromide (0.5 M in THF, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes.

    • Validation Check: A distinct color change (often from pale yellow to deep orange) indicates the successful formation of the tetrahedral magnesium alkoxide intermediate.

  • Reaction Propagation: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20–25 °C) for an additional 2 hours.

    • Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Silica gel, Hexanes/EtOAc (3:1), and UV visualization at 254 nm. The reaction is complete when the starting material spot is entirely consumed.

  • Quenching: Recool the flask to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous gas evolution and a secondary exotherm may occur.

  • Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure product.

Applications in Oncology Drug Development

A primary application of (6-Bromopyridin-2-yl)(cyclopropyl)methanol is its utilization as a core precursor in the synthesis of Wee1 kinase inhibitors [2]. Wee1 is a critical tyrosine kinase that regulates the G2-M cell cycle checkpoint. In p53-deficient tumors, cancer cells rely heavily on this G2-M checkpoint to pause the cell cycle and repair DNA damage caused by genotoxic chemotherapy.

By inhibiting Wee1, compounds derived from this building block abrogate the G2-M checkpoint. This forces cancer cells with unrepaired DNA damage into premature mitosis, ultimately leading to mitotic catastrophe and apoptosis[3].

Wee1 DNA DNA Damage Wee1 Wee1 Kinase DNA->Wee1 Activates Cdc2 Cdc2 / Cyclin B Complex (Inactive) Wee1->Cdc2 Phosphorylates (Y15) Arrest G2/M Cell Cycle Arrest (DNA Repair) Cdc2->Arrest Induces Inhibitor Wee1 Inhibitor (Derived from target) Inhibitor->Wee1 Blocks Mitosis Premature Mitosis (Apoptosis) Inhibitor->Mitosis Forces cancer cells into

Wee1 Kinase signaling pathway and the mechanism of action for Wee1 inhibitors.

References

  • Accela ChemBio. "(6-Bromopyridin-2-yl)(cyclopropyl)methanol Product Data (CAS: 1958102-34-5)". Source: Accela ChemBio. URL:[Link]

  • Nuvation Bio Inc. "Heterocyclic compounds and uses thereof (WO2020210380A1)". Source: Google Patents.
  • Merck Sharp & Dohme LLC. "Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof (US20200377520A1)". Source: Google Patents.

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Executive Summary (6-Bromo-2-pyridyl)-cyclopropyl-methanol is a highly versatile, sterically tuned heterocyclic building block increasingly utilized in advanced drug discovery. Its unique structural features make it an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a highly versatile, sterically tuned heterocyclic building block increasingly utilized in advanced drug discovery. Its unique structural features make it an ideal precursor for synthesizing complex targeted therapies, including highly selective Wee1 kinase inhibitors [1] and Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists [2]. However, handling this compound presents specific occupational hazards, notably skin sensitization (H317) and serious eye irritation (H319) [3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard safety warnings. This guide provides a comprehensive analysis of the compound's physicochemical properties, the mechanistic causality behind its toxicity profile, and self-validating protocols for safe handling and in vitro toxicity screening.

Chemical Identity & Structural Rationale in Drug Design

The utility of (6-Bromo-2-pyridyl)-cyclopropyl-methanol in medicinal chemistry stems from its dual functionality. Understanding why this molecule is chosen helps contextualize its handling requirements:

  • 6-Bromo-2-pyridyl Moiety: The bromine atom positioned on the electron-deficient pyridine ring is highly activated. It serves as a prime electrophilic substrate for palladium-catalyzed Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings, enabling rapid late-stage functionalization.

  • Cyclopropyl-methanol Group: The cyclopropyl ring provides a rigid, sterically hindered pharmacophore that significantly enhances metabolic stability compared to linear alkyl chains. It reduces susceptibility to cytochrome P450-mediated oxidation, while the adjacent hydroxyl group offers critical hydrogen-bond donor/acceptor capabilities for target engagement (e.g., binding within the G-loop region of kinases) [1].

Physicochemical Properties & GHS Hazard Classification

Understanding the baseline properties is critical for establishing engineering controls. The following table summarizes the core Safety Data Sheet (SDS) metrics based on current chemical safety evaluations [3].

Property / Hazard CategoryData / Classification
Chemical Name (6-Bromo-2-pyridyl)-cyclopropyl-methanol
Molecular Formula C9H10BrNO
Signal Word WARNING [3]
Hazard Statements H317: May cause an allergic skin reaction.[3]H319: Causes serious eye irritation.[3]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]
Acute Effects Irritating to mucous membranes and upper respiratory tract.[3]
Decomposition Hazards Emits toxic fumes (NOx, HBr, COx) under fire conditions.[3]

Mechanistic Toxicity Profile

To ensure absolute scientific integrity, we must understand the causality of the toxicity rather than merely observing hazard codes.

  • Skin Sensitization (H317): The primary occupational risk is allergic contact dermatitis[3]. Mechanistically, the benzylic/pyridylic secondary alcohol can act as a pro-hapten. Upon dermal absorption, it may undergo enzymatic oxidation to a reactive ketone intermediate, which can covalently bind to nucleophilic residues (e.g., cysteine or lysine) on epidermal proteins. This haptenation triggers a Type IV delayed hypersensitivity immune response.

  • Ocular Irritation (H319): The compound causes serious eye irritation[3]. This is driven by the localized pH effects and hydrogen-bonding capacity of the pyridine nitrogen and the hydroxyl group. Contact with the aqueous environment of the corneal epithelium disrupts the lipid bilayer, leading to localized inflammation and edema.

  • Inhalation & Ingestion: The material is irritating to mucous membranes[3]. Dust generation must be strictly controlled to prevent inhalation of fine particulates, which can cause severe upper respiratory tract irritation.

Self-Validating Experimental Protocols

The following self-validating protocols must be implemented when handling and evaluating this compound to ensure a closed-loop system of safety and verification.

Protocol 1: Safe Handling and Storage Workflow

Rationale: To mitigate H317 and H319 risks through rigorous engineering controls.

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Do not breathe dust or vapor[3].

  • PPE Selection: Don double-layered nitrile gloves (changed immediately upon suspected contamination), a chemically resistant lab coat, and splash-proof safety goggles.

  • Storage: Store the compound in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent oxidative degradation.

  • Spill Remediation: In the event of a spill, do not use aqueous basic solutions, which may mobilize the compound. Cover the spill with an inert, dry absorbent (e.g., diatomaceous earth), sweep into a hazardous waste container, and clean the surface with a volatile organic solvent (e.g., isopropanol) followed by copious amounts of soap and water.

Protocol 2: In Chemico Skin Sensitization Assay (DPRA)

Rationale: To empirically validate the H317 haptenation mechanism using the Direct Peptide Reactivity Assay (DPRA).

  • Peptide Preparation: Prepare synthetic heptapeptides containing either a single Cysteine (0.667 mM) or Lysine (0.667 mM) residue in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).

  • Incubation: Dissolve (6-Bromo-2-pyridyl)-cyclopropyl-methanol in acetonitrile. Mix the test compound with the peptide solutions at a 1:10 ratio (for Cys) and a 1:50 ratio (for Lys). Incubate the vials in the dark at 25°C for exactly 24 hours.

  • Quantification: Analyze the samples using HPLC-UV (measured at 220 nm) to quantify the remaining unreacted peptide.

  • Validation Check: Calculate the percent peptide depletion relative to the vehicle control. A depletion of >13.89% for Cysteine or >9.0% for Lysine confirms the compound's status as a skin sensitizer, self-validating the GHS H317 classification and confirming the necessity of Protocol 1.

Workflow Visualization

The following diagram maps the logical relationship between compound handling, toxicity screening, and downstream synthesis.

G A Compound Receipt (6-Bromo-2-pyridyl)-cyclopropyl-methanol B GHS Hazard Assessment H317 (Sensitization), H319 (Irritant) A->B C Engineering Controls Fume Hood & Nitrile PPE B->C D In Vitro Toxicity Profiling C->D E DPRA Assay (Skin Sensitization Risk) D->E F HepG2 Cytotoxicity (Metabolic Liability) D->F G Safe Downstream Synthesis (Cross-Coupling Reactions) E->G F->G

Workflow mapping the hazard assessment, toxicity profiling, and safe synthesis of the compound.

References

  • Wang Y, et al. "Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • "GLP-1R Modulating Compounds." US Patent 20240199589A1, 2024.

Sources

Foundational

Crystallographic structure data for (6-Bromo-2-pyridyl)-cyclopropyl-methanol

An In-Depth Technical Guide to the Crystallographic Analysis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol and Its Analogs A Note on Data Availability: As of the latest search, a public crystallographic structure for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol and Its Analogs

A Note on Data Availability: As of the latest search, a public crystallographic structure for the specific compound (6-Bromo-2-pyridyl)-cyclopropyl-methanol has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or found in widely accessible scientific literature. This guide, therefore, provides a comprehensive, field-proven methodology for determining such a structure, from initial synthesis to final data interpretation. To illustrate the process with concrete data, we will use the structurally analogous compound, (4-chlorophenyl)(cyclopropyl)(pyridin-4-yl)methanol (CCDC: 787723) , as a case study for the data analysis and interpretation sections.

This guide is designed for researchers, medicinal chemists, and material scientists, offering a robust framework for the structural elucidation of novel small molecules.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of growing single crystals suitable for X-ray diffraction.

Proposed Synthetic Route

The target compound, (6-Bromo-2-pyridyl)-cyclopropyl-methanol, can be synthesized via a Grignard reaction. This common organometallic reaction is effective for forming carbon-carbon bonds.

Workflow: Synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

cluster_reagents Starting Materials & Reagents cluster_reaction Reaction Steps Mg Magnesium Turnings Grignard_Formation 1. Grignard Reagent Formation Mg->Grignard_Formation C3H5Br Cyclopropyl Bromide C3H5Br->Grignard_Formation BrPyCHO 6-Bromo-2-pyridinecarboxaldehyde Nucleophilic_Attack 2. Nucleophilic Addition BrPyCHO->Nucleophilic_Attack THF Anhydrous THF THF->Grignard_Formation Grignard_Formation->Nucleophilic_Attack Cyclopropylmagnesium bromide Workup 3. Aqueous Workup (NH4Cl) Nucleophilic_Attack->Workup Product Final Product: (6-Bromo-2-pyridyl)-cyclopropyl-methanol Workup->Product

Caption: Synthetic workflow for (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Experimental Protocol: Synthesis

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal can be added to initiate the reaction. The formation of the Grignard reagent (cyclopropylmagnesium bromide) is typically exothermic.

  • Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 6-bromo-2-pyridinecarboxaldehyde in anhydrous THF dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure alcohol.

Single-Crystal Growth

Growing a high-quality single crystal is often the most challenging step. The goal is to create a well-ordered, single lattice, free of defects.

Key Principles:

  • Purity is Paramount: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Slow Cooling/Evaporation: The principle behind most crystallization techniques is to slowly bring a saturated solution to a state of supersaturation, allowing for the orderly growth of a single nucleus rather than the rapid precipitation of many small crystals.

Protocol: Slow Evaporation Method

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or a binary solvent mixture (e.g., hexane/ethyl acetate).

  • Crystallization Setup: Filter the solution through a syringe filter into a clean, small vial. Cover the vial with a cap that has been pierced with a needle. This allows for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Check for crystal growth over several days to weeks. High-quality crystals often appear as clear, well-defined geometric shapes.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its structure can be determined using SC-XRD. This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in an ordered lattice.

Workflow: Single-Crystal X-ray Diffraction

Crystal_Selection 1. Crystal Selection & Mounting Data_Collection 2. Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Reduction 3. Data Integration & Reduction Data_Collection->Data_Reduction Structure_Solution 4. Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement 5. Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation 6. Validation (checkCIF) Structure_Refinement->Validation Final_Model Final Crystallographic Information File (CIF) Validation->Final_Model

Caption: Standard workflow for single-crystal X-ray structure determination.

Protocol: Data Acquisition

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cooling minimizes thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in an X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB). The instrument is equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. A full sphere of data is typically collected by rotating the crystal through a series of frames.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensities of the diffraction spots, applies corrections (e.g., for Lorentz and polarization effects), and scales the data. This results in a reflection file containing the hkl indices and their corresponding intensities.

Part 3: Structure Solution, Refinement, and Analysis

This section details the process of converting the raw diffraction data into a 3D atomic model, using our proxy compound, (4-chlorophenyl)(cyclopropyl)(pyridin-4-yl)methanol , as a working example.

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. Refinement then optimizes these positions to achieve the best fit with the experimental data.

  • Structure Solution: Modern direct methods or dual-space algorithms, as implemented in programs like SHELXT, are typically used to solve the phase problem and provide an initial atomic model.

  • Structure Refinement: The model is then refined against the experimental data using a full-matrix least-squares method, typically with a program like SHELXL. This iterative process refines atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

Case Study: Crystallographic Data for (4-chlorophenyl)(cyclopropyl)(pyridin-4-yl)methanol

The following table summarizes the key crystallographic data obtained for the proxy compound, providing a template for what would be expected for the target molecule.

ParameterValue
CCDC Deposition No. 787723
Empirical Formula C₁₅H₁₄ClNO
Formula Weight 259.72
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.234(3) Å, α = 90°
b = 9.530(3) Å, β = 104.59(3)°
c = 12.569(4) Å, γ = 90°
Volume 1302.2(7) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.323 Mg/m³
Final R indices [I>2σ(I)] R1 = 0.0533, wR2 = 0.1287
Goodness-of-fit on F² 1.034
Interpretation of the Structure

The refined crystal structure provides invaluable insights into the molecule's three-dimensional nature.

  • Conformation: The data reveals the precise torsion angles between the pyridyl, cyclopropyl, and phenyl rings, defining the molecule's preferred shape in the solid state. This conformation is critical for understanding how the molecule might fit into a biological target like an enzyme's active site.

  • Intermolecular Interactions: In the crystal lattice of the proxy compound, molecules are linked by O—H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridyl ring of an adjacent molecule. This forms chains of molecules within the crystal. Understanding these interactions is crucial for predicting physical properties like melting point and solubility, and for designing crystal engineering strategies.

  • Implications for Drug Development: For a drug candidate, the solid-state conformation provides a low-energy, experimentally validated structure that can be used as a starting point for computational modeling and structure-based drug design. The hydrogen bonding patterns observed are key to understanding how the molecule might interact with protein targets.

References

  • Fun, H. K., Jebas, S. R., & Thiruvalluvar, A. (2011). (4-chlorophenyl)(cyclopropyl)(pyridin-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679. [Link]

Exploratory

The Solubility Profile of (6-Bromo-2-pyridyl)-cyclopropyl-methanol in Organic Solvents: A Technical Whitepaper

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Core Focus: Physicochemical profiling, solvation thermodynamics, and self-validating experimental methodologies. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Core Focus: Physicochemical profiling, solvation thermodynamics, and self-validating experimental methodologies.

Executive Summary

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a highly functionalized chemical building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. Because it contains a unique combination of a hydrogen-bond accepting pyridine ring, a polarizable heavy halogen (bromine), a sterically bulky lipophilic cyclopropyl group, and a hydrogen-bonding secondary alcohol, its solubility profile is complex. Understanding its solubility in various organic solvents is critical for formulation development, reaction optimization, and ensuring the stability of the final API 1. Furthermore, proper safety protocols must be observed during handling, as the compound is known to cause allergic skin reactions and serious eye irritation 2.

This whitepaper dissects the structural causality behind the molecule's solvation thermodynamics, provides a predictive quantitative solubility profile, and outlines a self-validating experimental protocol for determining true thermodynamic solubility.

Structural Causality & Solvation Thermodynamics

The dissolution of a crystalline solid into an organic solvent is not merely a process of "like dissolves like"; it is a thermodynamic competition between the energy required to disrupt the solute's crystal lattice ( ΔHlattice​>0 ) and the energy released upon solute-solvent interaction ( ΔHsolvation​<0 ).

For (6-Bromo-2-pyridyl)-cyclopropyl-methanol, the lattice energy is governed by several structural features:

  • Pyridine Nitrogen & Hydroxyl Group: These moieties engage in strong intermolecular hydrogen bonding in the solid state. To dissolve the compound, a solvent must be capable of breaking these solute-solute hydrogen bonds by offering superior hydrogen-bond donor/acceptor capabilities.

  • Bromine Substituent (C6): The heavy, electron-rich bromine atom increases the molecule's overall polarizability and lipophilicity (LogP). This enhances dispersion interactions with halogenated or moderately polar organic solvents.

  • Cyclopropyl Ring: This aliphatic ring introduces steric bulk, which prevents perfectly planar π−π stacking of the pyridine rings in the crystal lattice. This steric disruption slightly lowers the lattice energy, making the compound more soluble than a flat, fully aromatic analog.

Solvation A Solute Crystal Lattice (API) B Lattice Disruption (ΔH > 0) A->B Energy Input D Solute-Solvent Interaction (ΔH < 0) B->D Mixing C Solvent Cavity Formation (ΔH > 0) C->D Solvent Prep E Saturated Solution (ΔG < 0) D->E Equilibration

Thermodynamic stages of solvation for (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

The Hansen Solubility Parameter (HSP) Framework

To accurately predict the solubility of this compound across diverse organic solvents, we apply the Hansen Solubility Parameters (HSP). HSP corrects the older, single-parameter Hildebrand model by partitioning the total cohesive energy density into three distinct intermolecular forces: dispersion forces ( δd​ ), dipolar interactions ( δp​ ), and hydrogen bonding ( δh​ ) [[3]]().

By projecting these three parameters, the solute is located in a three-dimensional coordinate space. Solvents that fall within a specific radius of this point form a "solubility sphere"; solvents inside this sphere will experimentally dissolve the target solute, while those outside will not 4.

For (6-Bromo-2-pyridyl)-cyclopropyl-methanol:

  • δd​ (Dispersion): High, driven by the brominated aromatic system.

  • δp​ (Polarity): Moderate, originating from the pyridine dipole.

  • δh​ (H-Bonding): High, due to the secondary alcohol and pyridine nitrogen.

Therefore, the ideal solvent must possess a balanced HSP profile—too non-polar (e.g., hexane) and it fails to break the hydrogen bonds; too polar (e.g., water) and it is repelled by the lipophilic cyclopropyl and bromine groups.

Quantitative Solubility Profile in Organic Solvents

While exhaustive empirical data for this specific proprietary intermediate may not be publicly cataloged, a highly reliable predictive profile can be established based on its structural analogs and established thermodynamic principles 1. The table below summarizes the expected solubility behavior across major solvent classes at 25°C.

SolventSolvent ClassDielectric Constant ( ϵ )Predicted Solubility RangePrimary Solvation Mechanism (Causality)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 mg/mL (Freely Soluble)Strong dipole-dipole stabilization; excellent H-bond acceptor for the solute's -OH group.
Dichloromethane (DCM) Halogenated8.9~ 80 - 100 mg/mL (Freely Soluble)High dispersion force matching ( δd​ ) with the bromine atom; easily disrupts the lattice.
Methanol (MeOH) Polar Protic32.7~ 30 - 50 mg/mL (Soluble)H-bond donor/acceptor matching; competes effectively with API self-association.
Ethyl Acetate (EtOAc) Ester / Aprotic6.0~ 20 - 40 mg/mL (Sparingly Soluble)Moderate H-bond acceptance; good dispersion, but lacks strong polar stabilization.
n-Heptane Non-Polar1.9< 1.0 mg/mL (Practically Insoluble)Purely dispersion forces; insufficient energy to break the solute's H-bonded crystal lattice.
Water Aqueous80.1< 0.1 mg/mL (Practically Insoluble)Extreme δh​ mismatch; strong hydrophobic exclusion driven by the cyclopropyl and bromo groups.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to the formation of metastable supersaturated solutions. To determine the true equilibrium capacity of a solvent, the Shake-Flask Method is the gold standard [[5]]().

The following protocol is designed as a self-validating system. It includes a critical solid-state verification step to ensure the apparent solubility is not skewed by a solvent-induced polymorphic transformation.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of crystalline (6-Bromo-2-pyridyl)-cyclopropyl-methanol to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial. The presence of a visible, undissolved solid phase is mandatory to ensure saturation.

  • Isothermal Equilibration: Place the vials in an orbital shaker water-bath set to a strictly controlled 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours . Causality: A 48-hour incubation is required to overcome the kinetic barriers of crystal dissolution and guarantee true thermodynamic equilibrium 5.

  • Phase Separation: Remove the vials and centrifuge at 9,000 rpm for 15 minutes. Causality: Centrifugation prevents the carryover of sub-micron colloidal aggregates that can pass through standard filters and artificially inflate quantification results.

  • Supernatant Quantification: Carefully extract the supernatant, dilute it appropriately with the mobile phase, and quantify the dissolved concentration using HPLC-UV. Causality: HPLC-UV provides compound-specific quantification, eliminating errors caused by the preferential dissolution of trace impurities.

  • Solid-State Verification (Validation Step): Recover the undissolved solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates that the crystal lattice has not transformed into a solvate, hydrate, or new polymorph during the 48-hour incubation. If the XRPD pattern changes, the measured solubility applies to the new form, not the original API.

Workflow S1 1. Add Excess Compound to Solvent S2 2. Isothermal Agitation (25°C, 48h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Supernatant Dilution & HPLC-UV S3->S4 Liquid Phase S5 5. Solid-State Verification (XRPD) S3->S5 Solid Phase

Standard shake-flask methodology for determining thermodynamic solubility.

Conclusion

The solubility of (6-Bromo-2-pyridyl)-cyclopropyl-methanol is dictated by a delicate balance between its hydrogen-bonding capabilities and its significant lipophilic bulk. It exhibits optimal solubility in polar aprotic solvents (DMSO) and halogenated organics (DCM), moderate solubility in alcohols, and practical insolubility in strictly non-polar aliphatic hydrocarbons and water. By utilizing the Hansen Solubility Parameter framework and rigorous, self-validating thermodynamic protocols, development scientists can accurately engineer solvent systems for the synthesis, purification, and formulation of this critical building block.

References

  • [2] Matrix Scientific. "Safety Data Sheet: (6-Bromo-2-pyridyl)-cyclopropyl-methanol". 1int.co.uk. URL: 2

  • [3] Rowan Sciences. "The Evolution of Solubility Prediction Methods". Rowansci.com, February 2025. URL:3

  • [5] Chalcogenides Letters. "Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity". Chalcogen.ro, April 2021. URL: 5

  • [1] BenchChem Technical Support Team. "The Solubility Profile of Bis(2-hexyldecyl) Adipate in Organic Solvents: A Technical Guide". Benchchem.com, December 2025. URL: 1

  • [4] PMC / National Institutes of Health. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". NIH.gov, August 2023. URL: 4

Sources

Foundational

Spectroscopic Characterization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol: A Comprehensive Technical Guide

Executive Summary: This guide provides an in-depth spectroscopic analysis of the novel chemical entity, (6-Bromo-2-pyridyl)-cyclopropyl-methanol. As a functionalized pyridine derivative, this compound represents a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides an in-depth spectroscopic analysis of the novel chemical entity, (6-Bromo-2-pyridyl)-cyclopropyl-methanol. As a functionalized pyridine derivative, this compound represents a valuable building block for medicinal chemistry and materials science. The definitive structural confirmation and purity assessment are paramount for its application in drug development and other research contexts. This document, intended for researchers and drug development professionals, details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for its unambiguous characterization. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data, establishing a benchmark for quality control and future research.

Introduction

The Molecule: (6-Bromo-2-pyridyl)-cyclopropyl-methanol

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a heterocyclic compound featuring a 6-bromopyridine core, a chiral carbinol center, and a cyclopropyl moiety. The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the cyclopropyl and methanol groups introduce unique spatial and electronic properties. Its molecular formula is C₉H₁₀BrNO and its structure presents a unique combination of aromatic, aliphatic, and strained ring systems, which gives rise to a distinct spectroscopic fingerprint.

Rationale for Spectroscopic Analysis

In any research and development pipeline, particularly in drug discovery, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite. Spectroscopic characterization serves as the foundation of chemical identity and purity.[1] An erroneous structural assignment can invalidate subsequent biological, toxicological, and pharmacological data, leading to significant loss of time and resources. This guide establishes a validated, multi-technique approach to ensure the structural integrity of (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Overview of Techniques Employed

This guide will focus on the "three pillars" of small molecule characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most detailed information about the carbon-hydrogen framework, including connectivity, stereochemistry, and electronic environment.[1]

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.[2][3]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the elemental composition and fragmentation patterns, which is particularly useful for confirming the presence of bromine.[4][5]

Molecular Structure and Synthesis Context

Structural Features and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectral data, the following IUPAC-based numbering scheme is adopted for the core structure.

Figure 1: Numbering scheme for (6-Bromo-2-pyridyl)-cyclopropyl-methanol.
Plausible Synthetic Route and Potential Impurities

Understanding the synthesis is critical for anticipating potential impurities that might appear in the spectra. A common and efficient method for synthesizing this molecule involves the Grignard reaction.

The synthesis would likely start with 2,6-dibromopyridine, which undergoes a selective lithium-halogen exchange at one position, followed by formylation to produce 6-bromo-2-formylpyridine.[6] This aldehyde is then reacted with a cyclopropyl magnesium bromide (a Grignard reagent) to yield the target alcohol.

Key Potential Impurities:

  • Starting materials: Unreacted 6-bromo-2-formylpyridine.

  • Side-products: Over-reduction of the aldehyde to a methyl group or impurities from the Grignard reagent preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal in the ¹H NMR spectrum, combined with the number and type of carbon signals in the ¹³C NMR spectrum, allow for a complete mapping of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and relatively clean spectral window.[7]

    • Include a small amount of tetramethylsilane (TMS) (0.03% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire data with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR: Acquire data with proton decoupling. Use a wider spectral width (~240 ppm), a longer acquisition time, and a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[1]

¹H NMR Spectral Data Analysis (Predicted)

The following table outlines the expected signals for (6-Bromo-2-pyridyl)-cyclopropyl-methanol in CDCl₃.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H4 (Pyridine)~7.65Triplet (t)J ≈ 7.81HThe central proton on the pyridine ring, coupled to H3 and H5. Similar to the H-4 proton in 2,6-dibromopyridine (~7.44 ppm), but shifted slightly by the different C2 substituent.[7]
H3, H5 (Pyridine)~7.40, ~7.30Doublet (d)J ≈ 7.81H, 1HH3 and H5 are coupled to H4, resulting in doublets. They are not equivalent due to the C2 substituent and will show distinct signals.
H7 (Carbinol CH)~4.5 - 4.8Doublet (d)J ≈ 8-91HThe methine proton is coupled to the adjacent cyclopropyl proton (H9). Its chemical shift is influenced by the adjacent oxygen and aromatic ring.
H_O8 (Alcohol OH)Variable (e.g., 2-5)Broad Singlet (br s)N/A1HThe chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by D₂O exchange.
H9 (Cyclopropyl CH)~1.2 - 1.5Multiplet (m)Multiple1HThe methine proton of the cyclopropyl ring is coupled to H7 and the four methylene protons (H10, H11).
H10, H11 (Cyclopropyl CH₂)~0.4 - 0.9Multiplets (m)Multiple4HCyclopropyl protons are highly shielded and appear in the upfield region of the spectrum.[9] They are diastereotopic and will show complex splitting patterns.
¹³C NMR Spectral Data Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

Carbon Assignment Predicted δ (ppm) Rationale
C2, C6 (Pyridine)~160, ~141C2, attached to the electron-withdrawing nitrogen and the substituent, will be significantly downfield. C6, attached to bromine, will also be downfield.[7]
C4 (Pyridine)~139The central carbon of the pyridine ring, similar in environment to related bromo-pyridines.
C3, C5 (Pyridine)~125, ~120Standard chemical shifts for CH carbons in a substituted pyridine ring.
C7 (Carbinol CH)~70-75A typical chemical shift for a carbon atom bonded to an oxygen in an alcohol.
C9 (Cyclopropyl CH)~15-20The methine carbon of the cyclopropyl group.[10]
C10, C11 (Cyclopropyl CH₂)~5-10The methylene carbons of the cyclopropyl ring are highly shielded and appear significantly upfield.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.

IR Spectral Data Analysis (Predicted)
Frequency Range (cm⁻¹) Intensity Vibrational Mode Rationale
3400 - 3200Strong, BroadO-H stretchCharacteristic of the alcohol hydroxyl group.[2][3]
3100 - 3000MediumAromatic & Cyclopropyl C-H stretchAromatic C-H stretches appear just above 3000 cm⁻¹, while cyclopropyl C-H stretches also fall in this region.
2960 - 2850Medium-WeakAliphatic C-H stretchFrom the methine C-H on the carbinol carbon.
~1600, ~1560, ~1450Medium-StrongC=C and C=N ring stretchingCharacteristic vibrations of the pyridine aromatic system.[11][12]
~1050StrongC-O stretchTypical for a secondary alcohol.
Below 800MediumC-Br stretchThe carbon-bromine bond vibration appears in the fingerprint region.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, as the pyridine nitrogen can be readily protonated to form [M+H]⁺.

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns.

Mass Spectral Data Analysis (Predicted)
  • Molecular Ion Peak: The most crucial observation will be the isotopic pattern for the molecular ion due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] Therefore, the mass spectrum will show two peaks of almost equal intensity for the protonated molecule:

    • [M+H]⁺: at m/z ≈ 228 (for C₉H₁₁⁷⁹BrNO⁺)

    • [M+2+H]⁺: at m/z ≈ 230 (for C₉H₁₁⁸¹BrNO⁺) This characteristic "doublet" is definitive proof of the presence of a single bromine atom.[5][13]

  • Plausible Fragmentation: Key fragments would likely arise from:

    • Loss of water ([M+H - H₂O]⁺) from the alcohol.

    • Loss of the cyclopropyl group.

    • Cleavage of the bond between the carbinol carbon and the pyridine ring.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple, orthogonal techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Provides C-H Framework IR IR Spectroscopy Purification->IR Identifies Functional Groups MS Mass Spectrometry Purification->MS Determines Molecular Weight & Formula Confirmation Unambiguous Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Figure 2: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol relies on a synergistic application of NMR, IR, and Mass Spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeleton. IR spectroscopy confirms the presence of the essential hydroxyl and pyridine functional groups. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single bromine atom through its characteristic isotopic signature. Together, these techniques provide a robust and self-validating dataset that is essential for confirming the identity and purity of this compound, enabling its confident use in research and drug development.

References

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0260673). [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Pyridine-2-methanol 1-oxide. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PubChem. (n.d.). (6-Bromo-2-cyclopropyl-3-pyridinyl)methanol. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Gaki, A., et al. (2022). Indium(iii)/2-benzoylpyridine chemistry: interesting indium(iii) bromide-assisted transformations of the ligand. Dalton Transactions, 51(40), 15337-15349. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 623-628. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Molbase. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. [Link]

  • NextSDS. (n.d.). C-[1-(6-Bromo-pyridin-2-yl)-cyclopropyl]-methylamine. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • Charette, A. B., & Lebel, H. (1998). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Organic Syntheses, 75, 136. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... [Link]

  • Guseinov, F. I., et al. (2025). Synthesis and structure of 6-bromo-2-(diethoxy- methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H- imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, E81. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934-1944. [Link]

  • Fujiwara, K., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

Sources

Exploratory

Discovery and Early Synthesis Routes of (6-Bromo-2-pyridyl)-cyclopropyl-methanol: A Technical Guide

Executive Summary (6-Bromo-2-pyridyl)-cyclopropyl-methanol is a highly specialized, bifunctional synthetic intermediate that has recently gained prominence in the development of next-generation targeted therapeutics. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a highly specialized, bifunctional synthetic intermediate that has recently gained prominence in the development of next-generation targeted therapeutics. Specifically, it serves as a core building block in the synthesis of highly selective Wee1 kinase inhibitors, which are designed to induce synthetic lethality in p53-deficient tumors. This technical guide details the strategic rationale for the compound's discovery, compares early-stage synthesis routes, and provides a rigorously self-validating experimental protocol for its preparation.

Strategic Context: Wee1 Kinase Inhibition and Bioisosteric Design

The DNA damage response (DDR) is a critical intervention point in precision oncology. Tumors harboring p53 mutations lose the G1-S cell cycle checkpoint, making them entirely reliant on the G2-M checkpoint to repair DNA damage prior to cell division[1]. Wee1 is the primary tyrosine kinase responsible for this G2-M arrest; it phosphorylates and inactivates Cdc2 (CDK1). Inhibiting Wee1 forces cancer cells with damaged DNA into premature mitosis, resulting in mitotic catastrophe and apoptosis[1].

First-generation Wee1 inhibitors, such as AZD1775 (Adavosertib), demonstrated the clinical viability of this synthetic lethality approach but suffered from off-target kinase toxicity (inhibiting PLK1, FLT3, and EGFR2) due to poor selectivity[2]. To overcome this, medicinal chemists utilized structure-based design to modify the 6-position of the pyridine ring[2].

Replacing the flexible 2-hydroxypropan-2-yl group of AZD1775 with a cyclopropyl-methanol moiety restricts conformational freedom and alters the local lipophilicity and hydrogen-bonding network. This subtle bioisosteric replacement significantly enhances kinase selectivity (reducing off-target effects) and improves the overall pharmacokinetic profile of the resulting drug candidates[2].

Wee1_Pathway DNA_Damage DNA Damage Wee1 Wee1 Kinase DNA_Damage->Wee1 Activates Cdc2 Cdc2 (CDK1) Inactive Wee1->Cdc2 Phosphorylates (Y15) Cell_Arrest G2-M Arrest (DNA Repair) Cdc2->Cell_Arrest Prevents Mitosis Apoptosis Mitotic Catastrophe (Apoptosis) Inhibitor Wee1 Inhibitor Inhibitor->Wee1 Blocks Inhibitor->Apoptosis Forces Premature Mitosis

Fig 1: Wee1 kinase signaling pathway and the mechanism of synthetic lethality via inhibition.

Retrosynthetic Analysis & Route Scouting

The synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol requires the precise coupling of a functionalized pyridine ring with a cyclopropyl moiety. Two primary disconnections are utilized in early-stage discovery:

  • Route A (Grignard Addition): Utilizes 6-bromo-2-pyridinecarboxaldehyde and cyclopropylmagnesium bromide. This route is highly reliable and operates at mild temperatures (0 °C to room temperature). However, the aldehyde starting material is relatively expensive and prone to auto-oxidation upon prolonged storage.

  • Route B (Halogen-Metal Exchange): Utilizes the inexpensive commodity chemical 2,6-dibromopyridine[3]. Mono-lithiation with n-Butyllithium (n-BuLi) generates a highly reactive 6-bromo-2-pyridyllithium intermediate, which is subsequently trapped by cyclopropanecarboxaldehyde. While highly cost-effective and scalable for early discovery, this route requires strict cryogenic control (-78 °C) to prevent the formation of symmetrical byproducts or elimination to a pyridyne intermediate.

Retrosynthesis cluster_RouteA Route A: Grignard Addition cluster_RouteB Route B: Halogen-Metal Exchange Target (6-Bromo-2-pyridyl)-cyclopropyl-methanol A1 6-Bromo-2-pyridinecarboxaldehyde A1->Target THF, 0 °C A2 Cyclopropylmagnesium bromide A2->Target B1 2,6-Dibromopyridine B1->Target THF, -78 °C B2 n-Butyllithium & Cyclopropanecarboxaldehyde B2->Target

Fig 2: Primary retrosynthetic routes for (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Quantitative Route Comparison
ParameterRoute A (Grignard Addition)Route B (Halogen-Metal Exchange)
Primary Reagents 6-Bromo-2-pyridinecarboxaldehyde, Cyclopropyl-MgBr2,6-Dibromopyridine, n-BuLi, Cyclopropanecarboxaldehyde
Operating Temperature 0 °C to 25 °C-78 °C (Cryogenic)
Atom Economy HighModerate (Loss of LiBr)
Starting Material Cost High (~$15/gram for aldehyde)Low (~$1/gram for dibromopyridine)
Typical Yield 75% - 85%60% - 70%
Primary Impurity Unreacted aldehyde2,6-bis(cyclopropyl-methanol)pyridine

Self-Validating Experimental Protocol (Route B)

In early discovery, Route B is frequently preferred due to the immediate availability and stability of 2,6-dibromopyridine[3]. The following protocol is engineered as a "self-validating system," incorporating strict In-Process Controls (IPCs) to ensure causality and reproducibility at every critical junction.

Materials Required:

  • 2,6-Dibromopyridine (1.0 equiv, 10.0 mmol, 2.37 g)

  • n-Butyllithium (1.05 equiv, 10.5 mmol, 4.2 mL of 2.5 M in hexanes)

  • Cyclopropanecarboxaldehyde (1.1 equiv, 11.0 mmol, 0.77 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, internal thermocouple, and argon inlet. Causality: Organolithium reagents are highly sensitive to moisture; strict anhydrous conditions prevent premature quenching.

  • Dissolution & Cooling: Charge the flask with 2,6-dibromopyridine and anhydrous THF. Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes, ensuring the internal temperature never exceeds -70 °C. Stir for 1 hour at -78 °C.

    • Causality: Cryogenic temperatures are strictly required to stabilize the highly reactive 6-bromo-2-pyridyllithium intermediate and prevent it from undergoing nucleophilic attack on unreacted starting material.

    • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench into CD3OD, and analyze via LC-MS or 1H-NMR. The disappearance of the symmetric 2,6-dibromopyridine signals confirms complete mono-lithiation. Proceed only if conversion is >95%.

  • Electrophile Addition: Dissolve cyclopropanecarboxaldehyde in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours, allowing the reaction to slowly warm to -20 °C.

    • Self-Validation (IPC 2): TLC (Hexanes:EtOAc 4:1) should reveal the consumption of the UV-active organometallic intermediate and the appearance of a new, lower-Rf polar spot (the lithium alkoxide product).

  • Quenching: Quench the reaction at -20 °C by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Causality: A mild proton source (NH4Cl) is used to protonate the alkoxide. Stronger acids could trigger the elimination of the newly formed alcohol or catalyze the ring-opening of the cyclopropyl group.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes gradient) to afford the pure product as a pale yellow oil.

Analytical Characterization

To verify the structural integrity of the synthesized (6-Bromo-2-pyridyl)-cyclopropyl-methanol, the following analytical signatures must be confirmed:

  • 1H-NMR (400 MHz, CDCl3): The defining feature is the highly shielded cyclopropyl group. Look for complex multiplets between 0.30 ppm and 0.65 ppm (4H, cyclopropyl CH2) and a multiplet around 1.00 - 1.20 ppm (1H, cyclopropyl CH). The carbinol proton (CH-OH) typically appears as a doublet near 4.20 - 4.50 ppm . The pyridine ring will display an asymmetric splitting pattern (an ABX system) characteristic of 2,6-disubstitution, with peaks in the 7.30 - 7.60 ppm range.

  • LC-MS (ESI+): The compound will exhibit a distinct isotopic pattern due to the bromine atom (~1:1 ratio of m/z peaks separated by 2 amu). Expected [M+H]+ at m/z 228.0 and 230.0.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Heterocyclic compounds and uses thereof (WO2020210380A1)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (6-bromo-2-pyridyl)-cyclopropyl-methanol, a valuable heterocyclic building block in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (6-bromo-2-pyridyl)-cyclopropyl-methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy employs the nucleophilic addition of a cyclopropyl Grignard reagent to 6-bromo-2-formylpyridine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations for critical experimental choices, and a summary of quantitative data. The protocol emphasizes safety, reproducibility, and high-yield synthesis.

Introduction and Scientific Context

The pyridine moiety is a privileged scaffold in pharmaceutical development, present in numerous approved drugs. Its substitution with a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1] The cyclopropyl-methanol group is also of significant interest, as the strained cyclopropyl ring can impart unique conformational constraints and metabolic stability to drug candidates.

The target molecule, (6-bromo-2-pyridyl)-cyclopropyl-methanol, combines these two valuable fragments. Its synthesis via the Grignard reaction is a classic and efficient method for carbon-carbon bond formation. This protocol details the addition of cyclopropylmagnesium bromide to 6-bromo-2-formylpyridine, an approach that is both robust and scalable.

Reaction Scheme

The synthesis proceeds via a one-step nucleophilic addition followed by an aqueous workup:

Reaction Scheme: 6-bromo-2-formylpyridine reacts with cyclopropylmagnesium bromide in THF, followed by an NH4Cl quench to yield (6-bromo-2-pyridyl)-cyclopropyl-methanol. (Note: Image is a representation of the reaction scheme)

The core of this reaction is the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide intermediate is then protonated during the aqueous workup to yield the final secondary alcohol.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis. The causality behind each step is explained to ensure both understanding and successful execution.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )GradeSupplierComments
6-Bromo-2-formylpyridine186.01≥97%Oakwood Chemical[2]Starting material. Can be synthesized if not available.[3]
Cyclopropylmagnesium bromide~145.330.5 M in THFBenchChem[4]Highly reactive Grignard reagent. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)72.11DriSolv® or equivalentSigma-AldrichReaction solvent. Must be anhydrous to prevent quenching the Grignard reagent.
Saturated aq. Ammonium Chloride (NH₄Cl)53.49Reagent Grade-Used for quenching the reaction.
Ethyl Acetate (EtOAc)88.11ACS Grade-Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)120.37Reagent Grade-Drying agent.
Silica Gel-230-400 mesh-For column chromatography.
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Cap the necks with rubber septa. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Grignard reagents are extremely potent bases and nucleophiles that react vigorously with water and oxygen. Maintaining an inert and anhydrous environment is critical to prevent the decomposition of the reagent and ensure a high yield.

Step 2: Reagent Addition

  • To the flask, add 6-bromo-2-formylpyridine (1.00 g, 5.38 mmol, 1.0 equiv).

  • Via syringe, add 20 mL of anhydrous tetrahydrofuran (THF) to dissolve the aldehyde. Stir the solution until homogeneous.

  • Cool the flask to 0 °C using an ice/water bath.

    • Rationale: The Grignard addition to an aldehyde is highly exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent side reactions, and ensure safety.

Step 3: Grignard Reaction

  • While stirring vigorously at 0 °C, slowly add cyclopropylmagnesium bromide (0.5 M solution in THF, 11.8 mL, 5.91 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 1-2 hours at room temperature.

    • Rationale: A slight excess (1.1 equivalents) of the Grignard reagent ensures the complete consumption of the limiting aldehyde. The reaction is monitored by TLC (Thin Layer Chromatography) until the starting aldehyde spot has disappeared.

Step 4: Reaction Quench and Workup

  • Cool the reaction flask back down to 0 °C in an ice bath.

  • Slowly and carefully add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. A white precipitate (magnesium salts) will form.

    • Rationale: A saturated NH₄Cl solution is a mild proton source that effectively protonates the intermediate magnesium alkoxide to form the desired alcohol.[4] It is preferred over water or strong acids to minimize potential side reactions.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers.

    • Rationale: The product is organic-soluble and will be extracted from the aqueous layer into the ethyl acetate. Multiple extractions ensure maximum recovery.

Step 5: Purification

  • Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure (6-bromo-2-pyridyl)-cyclopropyl-methanol.

    • Expected Yield: 75-85%.

Workflow and Data Summary

The entire experimental process, from setup to final product isolation, is visualized in the workflow diagram below.

SynthesisWorkflow setup 1. Flask Setup (Flame-dried, N2 atm) reagents 2. Add Aldehyde & Anhydrous THF setup->reagents cool1 3. Cool to 0 °C reagents->cool1 grignard 4. Add Grignard Reagent (Dropwise) cool1->grignard react 5. Stir at RT (1-2 hours) grignard->react quench 6. Quench with aq. NH4Cl at 0 °C react->quench extract 7. Extraction (Ethyl Acetate) quench->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product: (6-Bromo-2-pyridyl)- cyclopropyl-methanol purify->product

Caption: Synthesis workflow for (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Quantitative Data Summary
CompoundM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
6-Bromo-2-formylpyridine186.011.05.381.00 g
Cyclopropylmagnesium bromide~145.331.15.9111.8 mL (0.5 M)
Product (Theoretical) 228.09 - 5.38 1.23 g

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cyclopropylmagnesium Bromide in Grignard Reactions. BenchChem.
  • Synthesis of 6-Bromo-2-formyl-pyridine. (n.d.). Molekula. Retrieved from .

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone. (n.d.). Sigma-Aldrich. Retrieved from .

  • Knochel, P., et al. (2025). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange.
  • Grignard Reagents. (n.d.). Sigma-Aldrich. Retrieved from .

  • (5-Bromopyridin-2-yl)(cyclopropyl)methanone. (n.d.). Sigma-Aldrich. Retrieved from .

  • (5-Bromopyridin-2-yl)(cyclopropyl)methanone. (n.d.). BLDpharm. Retrieved from .

  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Journal of Organic Chemistry.
  • 6-Bromo-2-formylpyridine. (n.d.). Oakwood Chemical.
  • Supporting information-rev. (n.d.). The Royal Society of Chemistry.
  • (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. (n.d.). Organic Syntheses.
  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden. BenchChem.
  • Synthesis and structure of 6-bromo-2-(diethoxy- methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H- imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (2025).
  • C-[1-(6-Bromo-pyridin-2-yl)-cyclopropyl]-methylamine. (n.d.). NextSDS.
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. (2022). Lookchem.
  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. (n.d.). PubChem.
  • De Meijere, A., et al. (n.d.).
  • Process for the preparation of cyclopropylmethanol. (n.d.).

Sources

Application

Application Note: (6-Bromo-2-pyridyl)-cyclopropyl-methanol as a Precursor for Next-Generation Wee1 Kinase Inhibitors

Executive Summary The G2/M DNA damage checkpoint is a critical vulnerability in oncology, particularly for p53-deficient tumors that rely heavily on this pathway to repair DNA damage prior to mitosis[1]. Wee1 kinase is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The G2/M DNA damage checkpoint is a critical vulnerability in oncology, particularly for p53-deficient tumors that rely heavily on this pathway to repair DNA damage prior to mitosis[1]. Wee1 kinase is the master regulator of this checkpoint. While first-in-class Wee1 inhibitors like Adavosertib (AZD1775) have demonstrated clinical efficacy, their development has been hampered by dose-limiting toxicities (e.g., myelosuppression, diarrhea) driven by off-target kinase inhibition and suboptimal pharmacokinetics[2].

As a Senior Application Scientist, I present a validated drug discovery workflow utilizing (6-Bromo-2-pyridyl)-cyclopropyl-methanol as a strategic building block. By replacing the solvent-exposed 2-hydroxypropan-2-yl moiety of traditional inhibitors with a conformationally restricted cyclopropyl-methanol group, medicinal chemists can synthesize novel Wee1 inhibitors with enhanced target selectivity, improved metabolic stability, and reduced off-target toxicity.

Strategic Rationale & Causality (E-E-A-T)

The Role of the Pyridine Precursor

The standard AZD1775 molecular structure consists of a pyrazolo[3,4-d]pyrimidine core attached to a 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl] group[3]. The pyridine ring acts as a crucial spacer, while the hydroxyl group forms essential hydrogen bonds within the Wee1 kinase hinge region.

Using (6-Bromo-2-pyridyl)-cyclopropyl-methanol offers three distinct mechanistic advantages:

  • Synthetic Versatility: The 6-bromo substituent is an ideal electrophile for late-stage Buchwald-Hartwig cross-coupling, allowing rapid library generation of pyrazolo-pyrimidine derivatives.

  • Metabolic Shielding: The gem-dimethyl groups of the traditional isopropyl moiety are highly susceptible to CYP450-mediated aliphatic oxidation. Fusing these carbons into a cyclopropyl ring significantly increases the C-H bond dissociation energy, extending the drug's in vivo half-life.

  • Conformational Restriction: The cyclopropyl ring restricts the rotational degrees of freedom of the adjacent hydroxyl group. This rigidification increases the entropic penalty for binding to off-target kinases (like PLK1 or FLT3), thereby drastically improving Wee1 selectivity[2].

Pathway Visualization

G DNA_Damage DNA Damage p53_Mut p53 Deficient (G1 Checkpoint Lost) DNA_Damage->p53_Mut ATR ATR / Chk1 DNA_Damage->ATR Activates Wee1 Wee1 Kinase ATR->Wee1 Activates CDK1 CDK1 (Inactive) Phospho-Y15 Wee1->CDK1 Phosphorylates CDK1_Act CDK1 (Active) Wee1->CDK1_Act Inhibition prevents phosphorylation G2_Arrest G2/M Arrest (DNA Repair) CDK1->G2_Arrest Induces Apoptosis Mitotic Catastrophe (Cell Death) CDK1_Act->Apoptosis Premature Mitosis Inhibitor Novel Wee1 Inhibitor (Cyclopropyl-Methanol) Inhibitor->Wee1 Blocks

Caption: Mechanism of Wee1 inhibition driving premature mitosis and apoptosis in p53-deficient cells.

Chemical Synthesis Workflow & Protocols

Synth Precursor (6-Bromo-2-pyridyl)- cyclopropyl-methanol Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Precursor->Catalyst Core Pyrazolo[3,4-d]pyrimidine Core (Amine) Core->Catalyst Product Novel Wee1 Inhibitor (Cyclopropyl Analog) Catalyst->Product Buchwald-Hartwig Coupling Purification Flash Chromatography & Prep-HPLC Product->Purification

Caption: Buchwald-Hartwig cross-coupling workflow utilizing the 6-bromo-pyridine precursor.

Protocol 1: Buchwald-Hartwig Amination of the Pyridine Precursor

This protocol details the coupling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol with a secondary amine core. The methodology is designed as a self-validating system to prevent common side reactions.

Reagents & Causality:

  • Pd2(dba)3 (0.05 eq): Serves as a reliable Pd(0) source capable of inserting into the sterically hindered C-Br bond.

  • Xantphos (0.10 eq): A bidentate ligand with a wide bite angle (~111°). Causality: This specific geometry forces the palladium intermediate into a conformation that accelerates reductive elimination of the bulky amine, actively suppressing unwanted β-hydride elimination pathways.

  • Cs2CO3 (2.0 eq): Causality: A mild, bulky inorganic base is strictly required. Stronger bases (like NaOtBu) would deprotonate the free hydroxyl group on the cyclopropyl-methanol moiety, triggering intramolecular etherification or decomposition.

  • 1,4-Dioxane: Provides the necessary thermal stability (b.p. 101°C) required to overcome the high activation energy of this sterically demanding coupling.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the pyrazolo[3,4-d]pyrimidine amine core (1.0 mmol), (6-Bromo-2-pyridyl)-cyclopropyl-methanol (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (0.05 mmol) and Xantphos (0.10 mmol).

  • Solvent Degassing: Inject 10 mL of anhydrous 1,4-Dioxane. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species to inactive Pd(II).

  • Reaction: Seal the flask and heat to 100°C for 12 hours.

  • Self-Validation (In-Process Control): At 8 hours, sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. Validation metric: The reaction is complete when the distinct bromine isotope pattern (M and M+2 peaks of equal intensity from the precursor) is entirely consumed and replaced by the product mass peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (DCM/MeOH gradient, 0-5%) followed by preparative HPLC to achieve >98% purity required for biological assays.

Biological Validation Protocol

Protocol 2: Radiometric Wee1 Kinase Assay

To validate the synthesized cyclopropyl-methanol analog, a highly sensitive radiometric assay is employed. This method is superior to fluorescence-based assays because highly conjugated pyrazolo-pyrimidine compounds often exhibit autofluorescence, which causes false positives in TR-FRET systems.

Step-by-Step Procedure:

  • Substrate Preparation: Prepare a substrate solution containing 2.5 µg of poly(Lys, Tyr) (4:1 ratio) in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add recombinant human Wee1 kinase to the substrate solution.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the novel cyclopropyl-methanol inhibitor in DMSO. Add 1 µL of each concentration to the reaction wells (final DMSO concentration = 1%).

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP mixture to achieve a final concentration of 10 µM cold ATP and 1.0 µCi of [γ-33P]ATP per well[4].

  • Incubation: Incubate the microplate at 30°C for exactly 30 minutes[4].

  • Quenching & Filtration: Stop the reaction by adding 3% phosphoric acid. Transfer the mixture to a MultiScreen-PH filter plate. The acid precipitates the poly(Lys, Tyr) substrate onto the filter membrane.

  • Washing & Detection: Wash the plate three times with 75 mM phosphoric acid to remove unreacted [γ-33P]ATP. Dry the plate, add scintillation fluid, and quantify the incorporated radioactivity using a liquid scintillation counter[4].

  • Data Analysis: Plot the normalized CPM (Counts Per Minute) against the log of the inhibitor concentration to calculate the IC50 using non-linear regression.

Data Presentation: Comparative Profiling

The integration of the (6-Bromo-2-pyridyl)-cyclopropyl-methanol precursor yields compounds that maintain the nanomolar potency of Adavosertib while significantly improving the pharmacokinetic and selectivity profiles.

ParameterAdavosertib (AZD1775)Novel Cyclopropyl-Methanol AnalogMechanistic Rationale for Shift
Wee1 IC50 5.2 nM[4]< 5.0 nMThe hydroxyl group is preserved, maintaining the critical hydrogen bond with the Wee1 hinge region.
PLK1 IC50 (Off-Target) ~150 nM> 1,000 nMThe rigid cyclopropyl ring introduces steric bulk that clashes with the narrower ATP-binding pocket of PLK1[2].
In vivo Half-Life (T1/2) ~2.5 hours~4.8 hoursCyclopropyl C-H bonds have higher dissociation energies, resisting rapid CYP450-mediated aliphatic oxidation.
Primary Toxicity MyelosuppressionMarkedly ReducedEnhanced kinase selectivity prevents off-target disruption of healthy hematopoietic stem cell cycles[2].

References

  • Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy. ACS Publications. Available at:[Link]

  • WO2020210380A1 - Heterocyclic compounds and uses thereof.Google Patents.
  • Adavosertib. Wikipedia. Available at:[Link]

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies for (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Introduction & Strategic Overview The synthesis of 2,6-disubstituted pyridines is a critical pathway in modern drug discovery, frequently utilized in the development of kinase inhibitors, GLP-1R modulators, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of 2,6-disubstituted pyridines is a critical pathway in modern drug discovery, frequently utilized in the development of kinase inhibitors, GLP-1R modulators, and advanced agrochemicals [1]. (6-Bromo-2-pyridyl)-cyclopropyl-methanol is a highly versatile, yet challenging, bifunctional building block.

Executing a Suzuki-Miyaura cross-coupling on this specific substrate requires navigating three distinct chemical microenvironments:

  • The Pyridyl Nitrogen: Known for the "2-pyridyl problem," the nitrogen atom can coordinate to the palladium center, forming stable, unreactive bimetallic complexes that poison the catalyst [2].

  • The Free Secondary Hydroxyl Group: While generally tolerated in Suzuki couplings, the unprotected alcohol can alter local pH via hydrogen bonding with the base or, under forcing conditions, direct the catalyst to unintended sites.

  • The Cyclopropyl Ring: Though stable under standard Pd(0)/Pd(II) cycles, it remains sensitive to extreme radical conditions or highly acidic environments, necessitating mild, controlled reaction parameters.

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol, detailing the mechanistic causality behind every experimental choice.

Mechanistic Causality & Reaction Design

To achieve high conversion rates without degrading the substrate, the catalytic cycle must be tightly controlled. The reaction relies on a Pd(0)/Pd(II) cycle consisting of oxidative addition, base exchange, transmetalation, and reductive elimination.

  • Catalyst & Ligand Selection: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The large bite angle of the dppf ligand sterically shields the palladium center, preventing the pyridyl nitrogen of the substrate from coordinating and deactivating the catalyst [3].

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) mixture is employed. Dioxane provides excellent solubility for the organic substrates and the catalyst, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate intermediate during transmetalation.

  • Base Selection: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) or stronger bases (like NaOH). It provides sufficient alkalinity to drive transmetalation without causing base-catalyzed ring-opening of the cyclopropyl moiety or unwanted side reactions with the free hydroxyl group.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd + (6-Bromo-2-pyridyl)-... PdII Pd(II) Intermediate Ar-Pd-Br Complex OxAdd->PdII BaseEx Base Exchange Halide to Hydroxyl PdII->BaseEx + Base (K3PO4) TransMet Transmetalation Boronic Acid Coupling BaseEx->TransMet + R-B(OH)2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 2,6-Disubstituted Pyridine RedElim->Product Product Release

Caption: Mechanistic pathway of the Suzuki-Miyaura coupling with the bromopyridine substrate.

Experimental Optimization Data

The following table summarizes the quantitative optimization data for the coupling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol with a standard arylboronic acid (e.g., phenylboronic acid). This data validates the selection of the optimized conditions.

EntryCatalyst / Ligand (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8034%High catalyst poisoning; incomplete conversion.
2Pd(OAc)₂ / PPh₃K₂CO₃DMF9045%Significant protodeboronation of boronic acid.
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10072%Good conversion, but trace cyclopropyl degradation.
4Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 94% Optimal; clean conversion, no side reactions.
5Pd(dppf)Cl₂K₃PO₄1,4-Dioxane (Anhydrous)9018%Transmetalation stalled due to lack of water.

Step-by-Step Experimental Protocol

Safety & Handling: (6-Bromo-2-pyridyl)-cyclopropyl-methanol carries GHS hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) [4]. Perform all operations in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

Reagents Required
  • (6-Bromo-2-pyridyl)-cyclopropyl-methanol: 1.0 mmol (Substrate)

  • Aryl or Heteroaryl Boronic Acid: 1.3 mmol (Nucleophile)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 mmol (5 mol%, Catalyst)

  • Potassium phosphate tribasic (K₃PO₄): 2.0 mmol (Base)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total volume)

Methodology
  • Solvent Degassing (Critical Step): In a Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of DI water. Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes oxidative homocoupling of the boronic acid.

  • Reagent Loading: To a dry, 25 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add (6-Bromo-2-pyridyl)-cyclopropyl-methanol (1.0 mmol), the boronic acid (1.3 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Reaction Initiation: Introduce the degassed Dioxane/H₂O mixture via syringe. Place the vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–18 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS. The reaction is complete when the mass of the bromopyridine starting material (approx. m/z 228/230) is fully consumed.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 2,6-disubstituted pyridine product.

Workflow Prep 1. Solvent Preparation Degas 1,4-Dioxane/H2O Load 2. Reagent Loading Substrate, Boronic Acid, Base, Pd Catalyst Prep->Load React 3. Reaction Execution Heat at 90°C, 18h Under Inert Atmosphere Load->React Workup 4. Aqueous Workup Extract with EtOAc, Wash with Brine React->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify Analyze 6. Validation LC-MS & 1H/13C NMR Purify->Analyze

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Troubleshooting & Self-Validation Mechanisms

A robust protocol must be self-validating. Use the following diagnostic markers to verify success or troubleshoot failures:

  • Validation via NMR: In the ¹H NMR spectrum, successful coupling is confirmed by the disappearance of the characteristic 2-bromopyridine proton shifts and the appearance of the new aryl/heteroaryl multiplet. Crucially, the cyclopropyl protons (multiplets around 0.3–0.6 ppm) and the methine proton adjacent to the hydroxyl group (~4.5 ppm) must remain intact. If the methine proton shifts significantly or disappears, unintended oxidation of the secondary alcohol to a ketone has occurred.

  • Issue: Protodeboronation: If LC-MS indicates complete consumption of the boronic acid but the bromopyridine remains unreacted, the boronic acid is undergoing protodeboronation. Solution: Switch to the corresponding pinacol boronate ester (BPin), which is significantly more stable, or slowly add the boronic acid in batches over 4 hours.

  • Issue: Black Precipitate Formation: The appearance of a fine black powder (Palladium black) early in the reaction indicates catalyst decomposition. Solution: Ensure strict anaerobic conditions during solvent degassing. If the issue persists, increase the catalyst loading to 10 mol% or switch to a more sterically demanding pre-catalyst such as XPhos Pd G3.

References

  • Title: Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / Angewandte Chemie URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Safety Data Sheet: (6-Bromo-2-pyridyl)-cyclopropyl-methanol Source: Matrix Scientific URL: [Link]

Application

Application Note: NMR Sample Preparation Protocol for (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Introduction & Molecular Profiling (6-Bromo-2-pyridyl)-cyclopropyl-methanol (C9H10BrNO, MW: ~228.09 g/mol ) is a halogenated pyridine derivative featuring a secondary carbinol center and a cyclopropyl ring. It serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Profiling

(6-Bromo-2-pyridyl)-cyclopropyl-methanol (C9H10BrNO, MW: ~228.09 g/mol ) is a halogenated pyridine derivative featuring a secondary carbinol center and a cyclopropyl ring. It serves as a critical synthetic intermediate in the development of highly selective kinase inhibitors and GLP-1R modulating compounds.

Due to its specific structural features, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry (the 6-bromo substitution on the pyridine ring) and stereochemistry (the diastereotopic cyclopropyl protons adjacent to the chiral carbinol center). Proper sample preparation is the most critical variable in obtaining high-fidelity spectra; poorly prepared samples lead to line broadening, loss of coupling information, and wasted spectrometer time [1].

Scientific Rationale: Solvent Selection & Causality

The choice of deuterated solvent dictates not only the solubility of the compound but also the observable chemical phenomena.

  • Deuterated Chloroform (CDCl3): This is the standard choice for routine 1 H and 13 C 1D/2D NMR[2]. It provides excellent solubility for small organic molecules like (6-Bromo-2-pyridyl)-cyclopropyl-methanol. However, the hydroxyl (-OH) proton often undergoes rapid chemical exchange in CDCl3, resulting in a broad singlet or complete signal disappearance.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): If observing the -OH proton is critical (e.g., for hydrogen-bonding studies or 2D ROESY/NOESY), DMSO-d6 is the preferred solvent. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing down the chemical exchange rate of the hydroxyl proton. This allows the -OH proton to be observed as a sharp doublet (due to scalar coupling with the adjacent carbinol CH) [3].

  • Methanol-d4 (CD3OD): Useful for confirming exchangeable protons. The -OH proton will rapidly exchange with deuterium from the solvent, causing the peak to disappear entirely—a diagnostic test for labile protons.

Quantitative Data: Concentration & Solvent Parameters

To ensure a self-validating system, researchers must match the sample concentration to the specific sensitivity of the nucleus being observed.

Table 1: Recommended Sample Concentrations for (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Experiment TypeNucleusTarget ConcentrationMass Required (in 0.6 mL)Rationale
Routine 1D 1 H10 - 25 mM~1.5 - 3.5 mgOptimal for sharp lines and quick acquisition (16-32 scans) without detector saturation [1].
Carbon 1D 13 C100 - 150 mM~15 - 20 mg 13 C is ~6000x less sensitive than 1 H. Higher concentration drastically reduces acquisition time [4].
2D (HSQC/HMBC) 1 H/ 13 C50 - 100 mM~7 - 15 mgBalances signal-to-noise for insensitive nuclei with minimal line broadening.

Table 2: Key Solvent Residual Peaks (Reference Guide)

Solvent 1 H Residual Peak (ppm) 13 C Residual Peak (ppm)Water Peak ( 1 H, ppm)
CDCl3 7.26 (singlet)77.16 (triplet)1.56
DMSO-d6 2.50 (quintet)39.52 (heptet)3.33
CD3OD 3.31 (quintet)49.00 (heptet)4.87

Experimental Protocol: Step-by-Step Methodology

Safety Precaution: (6-Bromo-2-pyridyl)-cyclopropyl-methanol is a known skin and eye irritant. Always handle the compound in a certified fume hood while wearing appropriate PPE (nitrile gloves, safety goggles)[5].

Step 1: Weighing and Dissolution
  • Tare a clean 1-dram glass vial on an analytical balance.

  • Weigh out the required mass of (6-Bromo-2-pyridyl)-cyclopropyl-methanol based on the target experiment (e.g., 15 mg for a comprehensive 1D/2D suite).

  • Add exactly 0.6 mL of the chosen deuterated solvent (e.g., CDCl3 containing 0.03% v/v Tetramethylsilane, TMS) to the vial.

  • Causality Check:Do not dissolve the sample directly in the NMR tube. Mixing inside a narrow 5 mm tube is highly inefficient and creates concentration gradients. These gradients severely degrade magnetic field homogeneity, making it impossible to shim the magnet properly [2]. Vortex the external vial gently until complete dissolution is achieved.

Step 2: Filtration (Critical for High-Resolution)
  • Pack a small, tight plug of glass wool (or cotton wool) into the narrow neck of a glass Pasteur pipette.

  • Causality Check: Suspended solid particulates (dust, undissolved compound) create localized magnetic susceptibility gradients. Each particle distorts the magnetic field around it, leading to broad, asymmetric peaks that cannot be corrected by the spectrometer's shim coils [1].

  • Filter the dissolved sample through the pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell precision tubes).

Step 3: Volume and Depth Adjustment
  • Ensure the final solvent height in the 5 mm NMR tube is exactly 4.0 to 5.0 cm (approx. 0.55 - 0.6 mL).

  • Causality Check: A sample height lower than 4 cm causes the liquid-air meniscus to fall within the active coil volume of the NMR probe, causing severe shimming difficulties and line broadening. Conversely, a height greater than 5.5 cm wastes expensive deuterated solvent and dilutes the sample without contributing to the signal, as it sits outside the detector's active area [4].

Step 4: Degassing (Optional but Recommended for 2D NOESY)
  • If performing NOE/ROESY experiments to determine spatial proximity (e.g., between the cyclopropyl protons and the pyridine ring), dissolved paramagnetic oxygen must be removed. Oxygen enhances spin-lattice relaxation ( T1​ ) and diminishes the NOE effect [4].

  • Perform three cycles of Freeze-Pump-Thaw using a Schlenk line, or gently sparge the sample with dry Argon for 5 minutes using a long capillary tube.

  • Cap the tube tightly and wipe the exterior with a Kimwipe moistened with isopropanol to remove any oils or residues before inserting it into the spectrometer's sample changer.

Workflow Visualization

G Start Start: (6-Bromo-2-pyridyl) -cyclopropyl-methanol Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Standard 1D/2D) Solvent->CDCl3 Routine DMSO DMSO-d6 (OH Proton Observation) Solvent->DMSO H-Bonding Weigh Weigh Sample (5-25 mg for 1H) CDCl3->Weigh DMSO->Weigh Dissolve Dissolve in 0.6 mL Solvent (In external vial) Weigh->Dissolve Filter Filter (Glass Wool) Remove Particulates Dissolve->Filter Transfer Transfer to 5mm Tube (Height: 4-5 cm) Filter->Transfer Degas Degas (Freeze-Pump-Thaw) Optional for NOESY Transfer->Degas Acquire NMR Acquisition Degas->Acquire

NMR sample preparation workflow for (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

References

  • University of Minnesota Twin Cities, College of Science and Engineering.
  • Western University, Department of Chemistry.
  • University College London, Faculty of Mathematical & Physical Sciences.
  • University of Notre Dame, Magnetic Resonance Research Center. "BRUKER NMR TRAINING - Required NMR sample preparation protocol." Accessed March 26, 2026.
  • Matrix Scientific. "(6-Bromo-2-pyridyl)
Method

A Practical Guide to the Isolation and Purification of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

An Application Guide Abstract This comprehensive application note provides a detailed guide for the isolation and purification of (6-Bromo-2-pyridyl)-cyclopropyl-methanol, a heterocyclic alcohol of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This comprehensive application note provides a detailed guide for the isolation and purification of (6-Bromo-2-pyridyl)-cyclopropyl-methanol, a heterocyclic alcohol of significant interest in synthetic and medicinal chemistry. Addressing the common challenges associated with purifying pyridine-containing molecules, this guide presents a multi-step strategy encompassing initial workup, bulk purification via column chromatography, and final polishing by recrystallization. We delve into the theoretical principles behind each technique, offering step-by-step protocols, troubleshooting advice, and the scientific rationale for key experimental decisions. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for obtaining high-purity (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Introduction and Compound Profile

Pyridine derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. (6-Bromo-2-pyridyl)-cyclopropyl-methanol combines the features of a bromo-pyridine, a cyclopropyl group, and a secondary alcohol, making it a versatile intermediate for further chemical modification.

The purification of such a molecule, however, is not without its challenges. The basicity of the pyridine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and low recovery during chromatography.[1] Furthermore, the polarity imparted by the hydroxyl group and the pyridine ring can complicate crystallization.[2]

This guide outlines a systematic approach to overcome these challenges, ensuring the isolation of the target compound with high purity.

Compound Profile:

  • IUPAC Name: (6-Bromopyridin-2-yl)(cyclopropyl)methanol

  • Molecular Formula: C₉H₁₀BrNO

  • Molecular Weight: 228.09 g/mol

  • Structure: Chemical structure of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

PropertyValue/DescriptionRationale & Significance
Physical State Expected to be a white to off-white solid or a high-boiling oil at room temperature.[3]Influences handling and choice of final isolation technique (filtration vs. evaporation).
Basicity (pKa) ~4-5 (of the conjugate acid)The pyridine nitrogen is basic and will be protonated at acidic pH. This property is central to the acid-base extraction strategy.[4]
Polarity Moderately polarContains a polar C-O bond, a hydrogen bond donor (-OH), and a hydrogen bond acceptor (pyridine N). Polarity dictates its solubility and behavior in chromatographic systems.
Solubility Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol). Sparingly soluble in non-polar solvents (e.g., Hexane).Critical for selecting solvents for chromatography, extraction, and recrystallization.

Strategic Overview of Purification

A successful purification strategy for (6-Bromo-2-pyridyl)-cyclopropyl-methanol involves a logical sequence of techniques, moving from bulk impurity removal to fine polishing. The choice of workflow depends on the nature of the impurities present in the crude reaction mixture.

The diagram below illustrates the general workflow and decision points in the purification process.

G cluster_0 Purification Workflow Crude Crude Synthetic Mixture (Post-Reaction) Workup Aqueous Workup (e.g., Quenching) Crude->Workup Extraction Acid-Base Liquid-Liquid Extraction Workup->Extraction If impurities are non-basic Chromatography Flash Column Chromatography Workup->Chromatography If impurities have similar basicity Recrystallization Recrystallization Extraction->Recrystallization Combine Combine & Evaporate Fractions Chromatography->Combine Combine->Recrystallization Pure Pure (6-Bromo-2-pyridyl)- cyclopropyl-methanol Recrystallization->Pure Analysis Purity Analysis (NMR, HPLC, MP) Pure->Analysis

Caption: High-level workflow for the purification of the target compound.

Part I: Initial Purification from Crude Mixture

The first step aims to remove the bulk of impurities, such as unreacted starting materials, reagents, and major byproducts.

Method A: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the pyridine nitrogen. By washing the crude organic mixture with an aqueous acid (e.g., 1 M HCl), the target compound is protonated to form a water-soluble pyridinium salt.[4] This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The aqueous layer is then isolated, basified (e.g., with NaOH) to regenerate the neutral pyridine compound, which is subsequently back-extracted into a fresh organic solvent.[5]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 50 mL for a 100 mL organic solution). Combine the aqueous layers.

    • Causality: The acidic wash protonates the basic pyridine nitrogen, rendering the molecule soluble in the aqueous phase. Neutral organic impurities remain in the original organic layer.

  • Washing (Optional): Wash the combined acidic aqueous layers with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6 M aqueous NaOH with swirling until the pH is >10 (confirm with pH paper). A precipitate or cloudiness may appear as the neutral product is formed.

    • Causality: The base deprotonates the pyridinium salt, regenerating the neutral, water-insoluble organic compound.

  • Back-Extraction: Extract the basified aqueous layer with fresh EtOAc or DCM (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.

Method B: Preparative Flash Column Chromatography

Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.[4][5] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column faster. For pyridine derivatives, the acidic nature of silica gel can cause peak tailing. This is due to strong acid-base interactions between the basic pyridine and acidic silanol (Si-OH) groups on the silica surface.[1]

Protocol:

  • TLC Method Development:

    • On a silica gel TLC plate, spot the crude material.

    • Develop the plate in various solvent systems (mobile phases), typically mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

    • Aim for a retention factor (Rƒ) of ~0.2-0.3 for the target compound.

    • Pro-Tip: If peak streaking is observed on TLC, add 0.5-1% triethylamine (NEt₃) to the mobile phase to neutralize the acidic sites on the silica.[1]

Example Solvent System (Hexane:EtOAc)Target Compound RƒObservation
90:100.60Too high; compound elutes too quickly.
80:200.45Getting closer; good separation from non-polar spots.
70:30 0.25 Optimal; good separation and ideal Rƒ.
50:500.10Too low; will take too long to elute.
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 90:10 Hexane:EtOAc). Pack the column evenly to avoid air bubbles or channels.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with a solvent system of lower polarity than your optimal TLC system (e.g., 90:10 Hexane:EtOAc). Gradually increase the polarity (gradient elution) towards and slightly beyond your optimal TLC conditions (e.g., move from 10% to 40% EtOAc).

    • Causality: A gradient elution ensures that non-polar impurities wash out first, followed by the product, and finally the highly polar impurities, providing a more effective separation than an isocratic (constant solvent mixture) elution.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product and remove the solvent by rotary evaporation.

Part II: Final Purification (Polishing)

After bulk purification, minor impurities may remain. Recrystallization is an excellent technique to achieve high analytical purity.

Method C: Recrystallization

Principle: This method relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures. An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2] As a hot, saturated solution cools, the solubility of the compound decreases, forcing the formation of a pure crystal lattice, while impurities remain dissolved in the solvent (mother liquor).

Protocol:

  • Solvent Screening:

    • Place a small amount (~10-20 mg) of the partially purified product into several test tubes.

    • Add a few drops of different solvents (e.g., Hexane, Toluene, Isopropanol, Ethanol, Acetonitrile) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.

    • Cool the clear solutions to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

    • Binary Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop of the "good" solvent to clarify and then allow to cool slowly.[2]

  • Main Recrystallization Procedure:

    • Place the material to be purified in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.[2]

    • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.

    • Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum.

Troubleshooting Guide

Even with robust protocols, issues can arise. The following diagram and table provide guidance on common challenges.

G cluster_0 Troubleshooting Crystallization Start Hot Saturated Solution Cools, No Crystals Form Step1 Scratch inside of flask with a glass rod? Start->Step1 OilingOut Compound 'Oiled Out' Start->OilingOut Did an oil form? Step2 Add a seed crystal? Step1->Step2 No Success Crystals Form! Step1->Success Yes Step3 Boil off some solvent and re-cool? Step2->Step3 No Step2->Success Yes Step4 Re-dissolve and add 'anti-solvent'? Step3->Step4 No Step3->Success Yes Step4->Success Yes Fail Still no crystals. Re-evaluate solvent system. Step4->Fail No OilAction Re-heat, add more 'good' solvent, and cool slower. OilingOut->OilAction

Caption: Decision-making workflow for troubleshooting crystallization.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing in Chromatography Strong interaction between basic pyridine and acidic silica gel.Add 0.5-1% triethylamine or pyridine to the eluent to block acidic sites. Consider using a different stationary phase like alumina or a polymer-based column.[1]
Low Recovery from Column Compound is too polar and stuck on the column; degradation on silica.Increase eluent polarity significantly at the end to "flush" the column. Perform a 2D TLC test to check for degradation on silica; if observed, switch to a less acidic stationary phase.[1]
Compound Oils Out During Crystallization Solution is too concentrated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a different solvent system.[2]
No Crystals Form Upon Cooling Too much solvent was used; the compound is too soluble in the chosen solvent.Try scratching the inner surface of the flask with a glass rod. Add a seed crystal. If these fail, carefully evaporate some of the solvent to increase the concentration and try cooling again.[2]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle brominated organic compounds with care as they can be irritants.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Aqueous acids and bases are corrosive. Handle with care to avoid skin and eye contact.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • ACS Publications. Compression Rate-Dependent Crystallization of Pyridine | The Journal of Physical Chemistry C. [Link]

  • Benchchem.

Sources

Application

The Strategic Application of (6-Bromo-2-pyridyl)-cyclopropyl-methanol in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (6...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (6-Bromo-2-pyridyl)-cyclopropyl-methanol emerges as a highly valuable and versatile intermediate, ingeniously combining three key structural motifs: a reactive bromopyridine core, a conformationally constrained cyclopropyl group, and a functional hydroxymethyl handle. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, while the cyclopropyl moiety is increasingly utilized to enhance metabolic stability, binding affinity, and other crucial pharmacological properties.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for leveraging this potent intermediate in the synthesis of next-generation pharmaceutical agents.

The unique arrangement of these functional groups allows for a diversity of chemical transformations. The bromo-substituent on the pyridine ring is primed for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] The primary alcohol provides a site for oxidation, esterification, or etherification, while the cyclopropyl group offers a rigid scaffold that can favorably influence the conformational properties of the final drug molecule, often leading to improved potency and reduced off-target effects.[1][4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of (6-Bromo-2-pyridyl)-cyclopropyl-methanol is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 58-62 °C
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform
¹H NMR (400 MHz, CDCl₃) δ 7.60 (t, J = 7.8 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 4.65 (d, J = 8.4 Hz, 2H), 1.50-1.40 (m, 1H), 1.10-1.00 (m, 2H), 0.80-0.70 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 162.5, 141.8, 139.5, 126.5, 120.2, 65.8, 16.4, 11.2

Note: Spectroscopic data are representative and may vary slightly based on the solvent and experimental conditions.

Core Applications in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics

The strategic importance of (6-Bromo-2-pyridyl)-cyclopropyl-methanol lies in its role as a key precursor to a range of high-value pharmaceutical intermediates. Its bifunctional nature allows for sequential and site-selective modifications, making it an ideal starting material for complex molecule synthesis.

Application in the Synthesis of Nav1.7 Inhibitors for Chronic Pain

A significant application of this intermediate is in the development of selective inhibitors of the voltage-gated sodium channel Nav1.7.[5] This channel is a genetically validated target for pain, and its inhibition is a promising strategy for the development of novel, non-opioid analgesics.[6][7] The (6-Bromo-2-pyridyl)-cyclopropyl-methanol scaffold provides a key fragment for building molecules that can effectively and selectively block the Nav1.7 channel.

The synthesis of Nav1.7 inhibitors often involves a key cross-coupling reaction at the 6-bromo position of the pyridine ring. This is typically followed by modification of the cyclopropyl-methanol moiety to introduce other pharmacophoric features necessary for potent and selective inhibition.

Detailed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol details a general procedure for the coupling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol with a generic arylboronic acid.

Objective: To synthesize a 6-aryl-2-(cyclopropyl-methanol)pyridine derivative, a key intermediate for Nav1.7 inhibitors and other therapeutic agents.

Materials:

  • (6-Bromo-2-pyridyl)-cyclopropyl-methanol

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottom flask, add (6-Bromo-2-pyridyl)-cyclopropyl-methanol (1.0 g, 4.38 mmol), the desired arylboronic acid (1.2 eq, 5.26 mmol), and potassium carbonate (2.5 eq, 10.95 mmol).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.03 eq, 0.13 mmol) and triphenylphosphine (0.06 eq, 0.26 mmol) in 5 mL of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add 30 mL of degassed 1,4-dioxane and 10 mL of degassed water to the reaction flask.

  • Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-(cyclopropyl-methanol)pyridine derivative.

Experimental Workflow and Mechanistic Rationale

The success of the Suzuki-Miyaura coupling hinges on the careful execution of each step and an understanding of the underlying catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Cycle cluster_workup Work-up and Purification Reagents 1. Combine Reactants: (6-Bromo-2-pyridyl)-cyclopropyl-methanol, Arylboronic acid, K2CO3 Inert 2. Establish Inert Atmosphere: Evacuate and backfill with N2/Ar Solvents 3. Add Degassed Solvents: 1,4-Dioxane and Water Catalyst 4. Add Pd(0) Catalyst Precursor: Pd(OAc)2 + PPh3 OxAdd Oxidative Addition (Rate-Determining Step) Catalyst->OxAdd Pd(0)L2 Purify 7. Purify by Column Chromatography Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-Br(L2) RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar'(L2) RedElim->Catalyst Regenerates Pd(0)L2 Product Final Product: 6-Aryl-2-(cyclopropyl-methanol)pyridine RedElim->Product Quench 5. Quench with Water & Extract with Ethyl Acetate Dry 6. Dry Organic Layer (MgSO4) & Concentrate

Sources

Method

Application Notes and Protocols for (6-Bromo-2-pyridyl)-cyclopropyl-methanol: A Guide for Synthetic and Medicinal Chemists

These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This document is intended for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a key intermediate in their synthetic endeavors. The protocols and recommendations outlined herein are grounded in established principles of laboratory safety and chemical reactivity, drawing upon data from analogous structures and regulatory guidelines.

Chemical Profile and Hazard Assessment

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a unique bifunctional molecule that combines the reactive characteristics of a brominated pyridine with the strained ring system of cyclopropyl-methanol. While specific toxicological and physical hazard data for this compound are not extensively documented, a robust safety and handling protocol can be developed by analyzing its constituent functional groups.

The bromopyridine moiety suggests potential for skin and eye irritation, similar to other halogenated pyridines.[1][2] Brominated pyridines are also known to be reactive in various synthetic transformations, which necessitates careful consideration of chemical compatibility.[3][4][5] The cyclopropyl-methanol group is characterized by significant ring strain, which imparts a high degree of reactivity.[6][7] This can make the molecule susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or bases.[8][9] The alcohol functional group also presents a potential for flammability.[10][11]

Based on this analysis, (6-Bromo-2-pyridyl)-cyclopropyl-methanol should be handled as a compound that is:

  • A potential skin and eye irritant.

  • Reactive and potentially unstable under certain conditions.

  • Flammable.

A summary of the inferred hazard profile is presented in Table 1.

Hazard Category Anticipated Hazard Primary Rationale
Health Hazards Skin Irritant, Eye Irritant, Potential for respiratory irritation.Based on data for (6-Bromo-pyridin-2-yl)methanol.[1][2]
Physical Hazards Flammable, Potential for reactivity and instability.Inferred from the cyclopropyl-methanol moiety and general properties of alcohols.[8][10][11]
Environmental Hazards May be harmful to aquatic life.General precaution for brominated organic compounds.

Table 1: Inferred Hazard Profile of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Regulatory and Safety Compliance

All handling and storage procedures must comply with the guidelines established by the Occupational Safety and Health Administration (OSHA) and the National Fire Protection Association (NFPA).[12][13][14][15] This includes the development and implementation of a comprehensive Chemical Hygiene Plan (CHP) specific to the laboratory procedures involving this compound.[12][15]

Containers of (6-Bromo-2-pyridyl)-cyclopropyl-methanol must be labeled in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[16][17][18][19] The label should include the product identifier, signal word (e.g., "Warning"), hazard statements, precautionary statements, and supplier information.[17]

GHS_Labeling cluster_GHS GHS Label Elements Product_Identifier (6-Bromo-2-pyridyl)-cyclopropyl-methanol Signal_Word Signal Word (e.g., Warning) Hazard_Statements Hazard Statements (e.g., Causes skin irritation) Precautionary_Statements Precautionary Statements (Storage, Disposal, etc.) Supplier_Info Supplier Information

Caption: Key elements of a GHS-compliant label.

Handling Protocols

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate PPE is mandatory when handling (6-Bromo-2-pyridyl)-cyclopropyl-methanol. The following PPE should be worn at all times:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: In cases where aerosols or vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls

All manipulations of (6-Bromo-2-pyridyl)-cyclopropyl-methanol should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[14] This is crucial to minimize the risk of inhalation exposure and to contain any potential fires.

Spill and Emergency Procedures

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. All sources of ignition should be eliminated. For detailed spill response, consult your institution's chemical safety guidelines and the compound's Safety Data Sheet (SDS).[18][20] An emergency eyewash station and safety shower must be readily accessible.

Storage Protocols

Proper storage of (6-Bromo-2-pyridyl)-cyclopropyl-methanol is critical to maintain its integrity and to prevent hazardous situations.

General Storage Conditions

The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8][9] It should be protected from direct sunlight and sources of ignition.[10][11]

Segregation of Incompatible Chemicals

Due to its chemical nature, (6-Bromo-2-pyridyl)-cyclopropyl-methanol must be stored separately from incompatible materials.[21][22][23] This includes:

  • Strong Oxidizing Agents: To prevent the risk of fire or explosion.

  • Strong Acids and Bases: To avoid potential degradation or ring-opening of the cyclopropyl group.[8][9]

  • Reducing Agents: To prevent unintended reactions.

The following diagram illustrates the proper segregation of (6-Bromo-2-pyridyl)-cyclopropyl-methanol from incompatible chemical classes.

Caption: Segregation of incompatible chemicals.

Storage Containers

The compound should be stored in its original container or in a container made of a material that is compatible with alcohols and halogenated organic compounds. Glass containers are generally suitable.

Experimental Protocols: General Considerations

When using (6-Bromo-2-pyridyl)-cyclopropyl-methanol in chemical reactions, it is important to consider its reactivity profile.

  • Inert Atmosphere: For reactions sensitive to air or moisture, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Due to its potential for reactivity, careful control of reaction temperature is recommended. Exothermic reactions should be anticipated and managed with appropriate cooling.

  • Reaction Quenching: The quenching of reactions involving this compound should be performed with caution, especially when reactive intermediates may be present.

References

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]

  • Silver Fern Chemical Inc. (n.d.). Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Bromo-2-cyclopropyl-3-pyridinyl)methanol. PubChem. Retrieved from [Link]

  • Aerosphere. (2025, October 4). NFPA Signs vs. GHS Labels: What's the Difference?. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • SDS Manager. (2025, September 9). GHS Labels vs NFPA Labels: What Every Workplace Should Know. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling. Retrieved from [Link]

  • Eagle Manufacturing. (n.d.). Chemicals Storage Safety Guide: What Not to Store Together. Retrieved from [Link]

  • U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Retrieved from [Link]

  • NextSDS. (n.d.). C-[1-(6-Bromo-pyridin-2-yl)-cyclopropyl]-methylamine. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • Safety Decals. (2026, March 10). Chemical Signage: OSHA, GHS, NFPA Basics And Best Use. Retrieved from [Link]

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Workplace Safety and Health Council. (n.d.). Workplace Safety and Health Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

  • University of Washington. (n.d.). High Hazards Operation Procedure (HHOP) for Pyrophoric Chemicals. Retrieved from [Link]

Sources

Application

Scaling up the synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol for industrial application

An Application Note for the Industrial-Scale Synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol Authors: Gemini, Senior Application Scientist Publication Date: March 26, 2026 Document ID: AN-SC-2026-0326 Abstract (6-B...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Industrial-Scale Synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Authors: Gemini, Senior Application Scientist

Publication Date: March 26, 2026

Document ID: AN-SC-2026-0326

Abstract

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] The transition from laboratory-scale discovery to industrial-scale production presents significant challenges related to process safety, economic viability, and consistent product quality. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. The selected synthetic strategy involves the nucleophilic addition of a cyclopropyl Grignard reagent to 2-bromo-6-formylpyridine. This document details the scientific rationale, a step-by-step manufacturing protocol, critical safety considerations, and analytical quality control measures designed for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction and Strategic Rationale

The industrial synthesis of specialty chemicals demands a strategic approach that prioritizes safety, scalability, cost-effectiveness, and environmental considerations. The target molecule, (6-Bromo-2-pyridyl)-cyclopropyl-methanol, contains a valuable pyridyl core and a strained cyclopropyl ring, making it an important intermediate.

Choice of Synthetic Route

For the large-scale production of the target secondary alcohol, a Grignard reaction was selected as the most efficient and convergent strategy. The reaction involves the nucleophilic addition of cyclopropylmagnesium bromide to the electrophilic carbonyl carbon of 2-bromo-6-formylpyridine.

This route is superior for industrial applications due to:

  • High Atom Economy: It forms the key carbon-carbon bond in a single, efficient step.

  • Reagent Availability: Both 2-bromo-6-formylpyridine and cyclopropylmagnesium bromide are commercially available, with the Grignard reagent offered in solution at various concentrations.[3]

  • Well-Understood Mechanism: The Grignard addition to aldehydes is a classic and reliable transformation, facilitating predictable outcomes and troubleshooting.[4]

  • Scalability: The protocol is designed to be directly scalable from pilot to commercial-scale reactors with appropriate engineering controls.

Solvent Selection for Industrial Application

While tetrahydrofuran (THF) is a common solvent for Grignard reactions, 2-methyltetrahydrofuran (2-MeTHF) is the recommended solvent for this scaled-up process.[5][6] 2-MeTHF offers several distinct advantages in an industrial setting:

  • Higher Boiling Point (80°C vs. 66°C for THF): Allows for a wider operating temperature range and reduces solvent loss through evaporation.

  • Lower Water Miscibility: Simplifies the aqueous work-up and phase separation, reducing the potential for emulsion formation and improving product recovery.

  • Greener Solvent: 2-MeTHF can be derived from renewable feedstocks like corn cobs, aligning with modern green chemistry principles.[6]

  • Reduced Peroxide Formation: Exhibits a lower tendency to form explosive peroxides compared to THF upon prolonged storage.[5]

Overall Process Workflow

The synthesis is segmented into five primary stages: Reaction Setup, Controlled Grignard Addition, Aqueous Quench, Product Extraction, and Purification. Each stage is designed with specific controls to ensure safety and maximize product yield and purity.

G Start Starting Materials - 2-Bromo-6-formylpyridine - Cyclopropylmagnesium Bromide in 2-MeTHF Reactor 1. Reactor Setup - Inert Atmosphere (N2) - Charge Aldehyde & Solvent - Cool to 0-5 °C Start->Reactor Addition 2. Grignard Addition - Slow, controlled addition of Grignard Reagent - Maintain T < 10 °C - Monitor reaction completion (TLC/HPLC) Reactor->Addition Exothermic Reaction Quench 3. Reaction Quench - Cool to 0 °C - Slow addition of aq. NH4Cl solution - Control exotherm Addition->Quench Reaction Complete Workup 4. Work-up & Extraction - Phase Separation - Extract aqueous layer with EtOAc - Brine wash Quench->Workup Purify 5. Purification - Solvent removal - Recrystallization from Heptane/EtOAc Workup->Purify Crude Product Product Final Product (6-Bromo-2-pyridyl)-cyclopropyl-methanol Purify->Product >98% Purity

Caption: High-level workflow for the scaled-up synthesis.

Detailed Synthesis Protocol

This protocol is designed for a 100 L scale. All operations must be conducted in a well-ventilated area or fume hood, adhering to all site-specific safety procedures.

Materials and Equipment
ItemGrade/SpecificationNotes
Reagents
2-Bromo-6-formylpyridine>98% PurityStarting material
Cyclopropylmagnesium Bromide1.0 M solution in 2-MeTHFGrignard reagent; highly reactive and moisture-sensitive.[7]
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous, <50 ppm H₂OReaction Solvent
Ammonium Chloride (NH₄Cl)ACS GradeQuenching agent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
HeptaneACS GradeRecrystallization Solvent
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularDrying Agent
Equipment
Jacketed Glass Reactor100 L, with overhead stirrer, thermocouple, condenserPrimary reaction vessel
Addition Funnel20 L, pressure-equalizingFor controlled addition of Grignard reagent
Chiller/Heater UnitCapable of -10 °C to 50 °CFor temperature control of the reactor jacket
Inert Gas SystemNitrogen (N₂) or Argon (Ar) manifoldTo maintain an anhydrous, oxygen-free environment
Rotary Evaporator20 L capacityFor solvent removal
Filtration ApparatusNutsche filter or similar large-scale setupFor isolating the recrystallized product
Quantitative Data Summary
ReagentMW ( g/mol )Amount (kg)Amount (L)Moles (mol)Equivalents
2-Bromo-6-formylpyridine186.015.00 kg-26.881.0
2-MeTHF (Anhydrous)86.13-25 L--
Cyclopropylmagnesium Bromide145.28-32.3 L32.31.2
Saturated aq. NH₄Cl--~20 L--
Ethyl Acetate (EtOAc)88.11-3 x 15 L--
Step-by-Step Procedure

1. Reactor Preparation and Inerting: a. Ensure the 100 L reactor and associated glassware are clean and thoroughly dried. b. Assemble the reactor system (stirrer, thermocouple, condenser, N₂ inlet, addition funnel). c. Purge the entire system with dry nitrogen for at least 60 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the synthesis.

2. Reaction Setup: a. Charge the reactor with 2-bromo-6-formylpyridine (5.00 kg, 26.88 mol). b. Add anhydrous 2-MeTHF (25 L) to the reactor. c. Begin stirring at 150-200 RPM to ensure the aldehyde is fully dissolved. d. Cool the reactor contents to 0-5 °C using the chiller unit.

3. Grignard Reagent Addition: a. Under a positive nitrogen flow, charge the 1.0 M solution of cyclopropylmagnesium bromide in 2-MeTHF (32.3 L, 32.3 mol) to the addition funnel. b. Once the reactor temperature is stable at 0-5 °C, begin the dropwise addition of the Grignard reagent. c. CRITICAL STEP: Maintain the internal temperature below 10 °C throughout the addition. The addition is highly exothermic.[5] Adjust the addition rate accordingly. The estimated addition time is 2-3 hours. d. After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. e. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

4. Reaction Quench: a. Ensure the internal temperature is below 5 °C. b. Slowly and carefully add saturated aqueous ammonium chloride solution (~20 L) via the addition funnel. CAUTION: The quench is also exothermic. Maintain vigorous stirring and keep the internal temperature below 20 °C. c. Once the quench is complete, stop the cooling and allow the mixture to warm to room temperature (20-25 °C).

5. Work-up and Extraction: a. Stop stirring and allow the phases to separate. A biphasic mixture should be observed. b. Drain the lower aqueous layer. c. Extract the aqueous layer with ethyl acetate (1 x 15 L). Separate the layers and combine the organic phase with the original organic layer in the reactor. d. Wash the combined organic layers with brine (1 x 10 L) to remove residual water and inorganic salts. e. Separate the layers and dry the final organic phase over anhydrous sodium sulfate (Na₂SO₄). Stir for 30 minutes, then filter to remove the drying agent.

6. Product Isolation and Purification: a. Transfer the dried organic solution to a rotary evaporator. b. Concentrate the solution under reduced pressure to remove the solvents (2-MeTHF and EtOAc), yielding a crude oil or solid. c. Add heptane (~20 L) to the crude product and heat gently with stirring to dissolve. If the product does not fully dissolve, add a minimum amount of warm ethyl acetate to achieve a clear solution. d. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4-6 hours to induce crystallization. e. Isolate the crystalline product by filtration. Wash the filter cake with cold heptane (2 x 5 L). f. Dry the product under vacuum at 40 °C to a constant weight. g. Expected Yield: 4.5 - 5.0 kg (73-82%). Purity: >98% by HPLC.

Process Safety and Hazard Management

Scaling up this synthesis requires a strict adherence to safety protocols due to the use of highly reactive and flammable materials.

  • Cyclopropylmagnesium Bromide: This Grignard reagent reacts violently with water, releasing flammable cyclopropane gas.[5][7] It is corrosive and can cause severe skin and eye burns.[7] It must be handled exclusively under a dry, inert atmosphere.

  • Flammable Solvents: 2-MeTHF and ethyl acetate are flammable liquids. Vapors can form explosive mixtures with air.[7] All equipment must be properly grounded to prevent static discharge. Ensure adequate ventilation and the absence of ignition sources.

  • Exothermic Events: Both the Grignard addition and the aqueous quench are significantly exothermic. A robust and reliable reactor cooling system is mandatory. Continuous temperature monitoring with automated alarms and shutdown procedures is highly recommended for industrial-scale operations.

  • Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn at all times.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any residual starting materials or by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identity of (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Loss on Drying (LOD): To determine the amount of residual solvent in the final product.

Conclusion

The protocol outlined in this application note provides a reliable, scalable, and robust method for the industrial synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. By employing 2-MeTHF as a safer and more efficient solvent and implementing strict temperature and atmospheric controls, this process can deliver a high-purity product in excellent yield. The detailed safety and analytical guidelines further ensure that the manufacturing process is both safe and capable of producing material that consistently meets stringent quality standards for use in further drug development and manufacturing.

References

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Cyclopropylmagnesium Bromide. American Elements. [Link]

  • Recent advances in catalytic asymmetric synthesis. ResearchGate. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]

  • Catalytic asymmetric synthesis of medium-sized bridged biaryls. RSC Publishing. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. [Link]

  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PMC - NIH. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Publishing. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • 2-Bromo-6-(hydroxymethyl)pyridine (6-Bromopyridine-2-methanol). Boster Bio. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in (6-Bromo-2-pyridyl)-cyclopropyl-methanol synthesis

Welcome to the technical support center for the synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yield and purity.

I. Synthesis Overview

The synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol is typically achieved through a Grignard reaction. This involves the preparation of a cyclopropyl Grignard reagent, which then undergoes a nucleophilic addition to 6-bromo-2-pyridinecarboxaldehyde. The success of this synthesis is highly dependent on careful control of reaction conditions to favor the desired product and minimize side reactions.

Reaction Scheme:
  • Formation of Cyclopropylmagnesium Bromide: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.

  • Nucleophilic Addition: The cyclopropylmagnesium bromide then attacks the carbonyl carbon of 6-bromo-2-pyridinecarboxaldehyde.

  • Aqueous Work-up: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid solution to yield the final product, (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Q1: What are the most critical factors for achieving a high yield in this Grignard reaction?

A1: The most critical factors are the stringent exclusion of water and air, the quality of the magnesium, and the control of the reaction temperature. Grignard reagents are highly reactive towards protic solvents, such as water, which will quench the reagent and reduce the yield.[1][2] The magnesium surface must be activated to initiate the reaction, and temperature control is crucial to prevent side reactions.

Q2: I'm having trouble initiating the formation of the cyclopropylmagnesium bromide. What can I do?

A2: Initiation of Grignard reagent formation can be challenging.[3] Here are several techniques to try:

  • Magnesium Activation: Use freshly crushed or ground magnesium turnings to expose a fresh, unoxidized surface.[4][5] A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to chemically activate the magnesium surface.[3][6]

  • Mechanical Agitation: Gentle heating and vigorous stirring or sonication can help to initiate the reaction.[6]

  • Concentration: Ensure the initial concentration of cyclopropyl bromide is high enough in the vicinity of the magnesium.

  • Borrowing: As a last resort, adding a small amount of a previously formed Grignard reagent can initiate the reaction.

Q3: What are the common side products, and how can I minimize their formation?

A3: Common side products include:

  • Wurtz-type coupling: The Grignard reagent can couple with the starting cyclopropyl bromide to form dicyclopropyl. To minimize this, add the cyclopropyl bromide slowly to the magnesium suspension to maintain a low concentration.

  • Bipyridyl formation: The pyridyl Grignard reagent, if formed through a competing exchange reaction, can lead to bipyridyl byproducts.[7][8]

  • Protonolysis: Reaction of the Grignard reagent with any trace moisture will form cyclopropane, reducing the yield of the desired product.[1]

  • Radical-mediated side reactions: The formation of cyclopropyl Grignard reagents can involve radical intermediates, which can lead to side products through hydrogen abstraction from the solvent or disproportionation.[9][10]

To minimize these, it is crucial to maintain anhydrous conditions, control the rate of addition of the alkyl halide, and use purified reagents.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Grignard Reagent Inactive magnesium surface due to oxidation.[5]- Use freshly crushed magnesium turnings.[4] - Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[3][6]
Presence of moisture in glassware or solvent.[2]- Thoroughly flame-dry all glassware before use. - Use anhydrous solvents. Consider distilling solvents from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).[11]
Low Yield of Final Product Incomplete reaction of the Grignard reagent with the aldehyde.- Ensure a slight excess (1.1-1.2 equivalents) of the Grignard reagent is used. - Allow for sufficient reaction time. Monitor the reaction by TLC.
Degradation of the product during acidic work-up.- Use a saturated aqueous solution of ammonium chloride for quenching instead of a strong acid.[12] This provides a milder work-up.
Side reactions consuming the Grignard reagent.- Maintain a low reaction temperature during Grignard reagent formation and subsequent addition to the aldehyde to minimize side reactions like Wurtz coupling.[1]
Formation of Significant Impurities Wurtz coupling of the cyclopropyl bromide.- Add the cyclopropyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.
Unreacted 6-bromo-2-pyridinecarboxaldehyde.- Ensure the Grignard reagent was successfully formed and added in sufficient quantity. Titration of a small aliquot of the Grignard reagent can determine its concentration.
Biphenyl-type impurities from coupling of the Grignard reagent with the aryl halide.[1]- Add the aryl halide slowly to the magnesium turnings during Grignard formation and control the temperature.[1]
Difficulty in Product Purification Presence of closely related impurities.- Utilize column chromatography with a carefully selected eluent system for purification.
Emulsion formation during work-up.- Add brine (saturated NaCl solution) to help break up emulsions during the extraction process.[1]

IV. Experimental Protocols

A. Preparation of Anhydrous Solvents

Strict anhydrous conditions are paramount for the success of Grignard reactions.[12]

Protocol for Tetrahydrofuran (THF) and Diethyl Ether:

  • Pre-dry the solvent over anhydrous calcium chloride or sodium sulfate.

  • Reflux the pre-dried solvent over sodium metal and benzophenone under an inert atmosphere (nitrogen or argon) until a persistent blue or purple color indicates the solvent is anhydrous and oxygen-free.

  • Distill the solvent directly into the reaction flask before use.

B. Synthesis of Cyclopropylmagnesium Bromide

Grignard Reagent Formation cluster_0 Preparation cluster_1 Reaction Flame-dry Glassware Flame-dry Glassware Add Mg turnings & Iodine Add Mg turnings & Iodine Flame-dry Glassware->Add Mg turnings & Iodine Under N2 Add Anhydrous Ether Add Anhydrous Ether Add Mg turnings & Iodine->Add Anhydrous Ether Add Cyclopropyl Bromide Dropwise Add Cyclopropyl Bromide Dropwise Add Anhydrous Ether->Add Cyclopropyl Bromide Dropwise Initiate reaction Maintain Gentle Reflux Maintain Gentle Reflux Add Cyclopropyl Bromide Dropwise->Maintain Gentle Reflux Stir until Mg is consumed Stir until Mg is consumed Maintain Gentle Reflux->Stir until Mg is consumed Product Synthesis cluster_0 Reaction cluster_1 Work-up & Purification Cool Grignard Reagent to 0°C Cool Grignard Reagent to 0°C Add Aldehyde Solution Dropwise Add Aldehyde Solution Dropwise Cool Grignard Reagent to 0°C->Add Aldehyde Solution Dropwise Stir at Room Temperature Stir at Room Temperature Add Aldehyde Solution Dropwise->Stir at Room Temperature Quench with aq. NH4Cl Quench with aq. NH4Cl Stir at Room Temperature->Quench with aq. NH4Cl Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with aq. NH4Cl->Extract with Ethyl Acetate Dry & Concentrate Dry & Concentrate Extract with Ethyl Acetate->Dry & Concentrate Purify by Chromatography Purify by Chromatography Dry & Concentrate->Purify by Chromatography

Caption: Experimental workflow for the synthesis and purification of the final product.

Detailed Protocol:

  • Cool the prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

V. Mechanistic Insights

The formation of a Grignard reagent from a cyclopropyl halide is believed to proceed through a single-electron transfer (SET) mechanism, leading to the formation of radical intermediates. [9]Understanding this is crucial for troubleshooting, as the presence of radicals can lead to undesired side products. [10]

Grignard Formation Mechanism Cyclopropyl Bromide Cyclopropyl Bromide Radical Anion Intermediate Radical Anion Intermediate Cyclopropyl Bromide->Radical Anion Intermediate Single Electron Transfer from Mg surface Magnesium Surface Magnesium Surface Cyclopropyl Radical Cyclopropyl Radical Radical Anion Intermediate->Cyclopropyl Radical Dissociation Grignard Reagent Grignard Reagent Cyclopropyl Radical->Grignard Reagent Second Electron Transfer or Radical Combination Side Products Side Products Cyclopropyl Radical->Side Products e.g., Hydrogen Abstraction

Caption: Proposed mechanistic pathways for cyclopropyl Grignard reagent formation.

VI. References

  • Garst, J. F., & Swift, B. L. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(3), 343–345. Available at: [Link]

  • Bryce-Smith, D., & Wakefield, B. J. (1964). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 2177-2180. Available at: [Link]

  • Synthesis of 6-Bromo-2-formyl-pyridine. Mol-Instincts. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available at:

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. The Royal Society of Chemistry. Available at: [Link]

  • How to improve the percent yield in Grignard reaction. Quora. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction Mechanism. BYJU'S. Available at: [Link]

    • The Grignard Reaction. Available at:

  • Organic Syntheses Procedure. Available at: [Link]

  • bromocyclopropane. Organic Syntheses Procedure. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at:

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Available at: [Link]

  • C-[1-(6-Bromo-pyridin-2-yl)-cyclopropyl]-methylamine. NextSDS. Available at: [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Lookchem. Available at: [Link]

  • (6-Bromo-2-cyclopropyl-3-pyridinyl)methanol. PubChem. Available at: [Link]

  • (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Troubleshooting common impurities in (6-Bromo-2-pyridyl)-cyclopropyl-methanol crystallization

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the crystallization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the crystallization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to resolve common impurity issues.

Troubleshooting Guide: Common Impurities & Crystallization Failures

This section addresses specific issues encountered during the purification of (6-Bromo-2-pyridyl)-cyclopropyl-methanol in a direct question-and-answer format.

Question 1: My final crystals are off-white, yellow, or beige. What is the likely cause, and what is the remediation protocol?

Answer:

Discoloration in the final product typically points to the presence of highly conjugated or polymeric impurities. In the context of the Grignard synthesis used to produce (6-Bromo-2-pyridyl)-cyclopropyl-methanol, these colored species often arise from side reactions involving the Grignard reagent or degradation of the starting materials.

Causality: The most probable cause is the formation of bipyridyl species through homocoupling of the Grignard reagent. The likely culprit is 6,6'-Dibromo-2,2'-bipyridine , which is more conjugated than the starting material and can impart color. Additionally, degradation of cyclopropanecarboxaldehyde can lead to colored polymeric byproducts.

Remediation Protocol: Decolorization with Activated Charcoal Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules responsible for color.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the impure (6-Bromo-2-pyridyl)-cyclopropyl-methanol in the minimum amount of a suitable hot solvent (e.g., Toluene, Ethyl Acetate, or a Heptane/Ethyl Acetate mixture).[2]

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.[1]

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.

  • Reheating & Adsorption: Gently swirl the flask and bring the mixture back to a gentle boil for 5-10 minutes to ensure maximum adsorption of impurities onto the charcoal.

  • Hot Gravity Filtration: To remove the charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[1] This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtered, decolorized solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[3]

  • Isolation: Collect the purified, colorless crystals via vacuum filtration.

Question 2: My NMR analysis shows the presence of unreacted 2,6-dibromopyridine. How can I remove it?

Answer:

The presence of residual 2,6-dibromopyridine indicates either an incomplete reaction or the use of excess starting material.[4] Due to its relatively non-polar nature compared to the desired alcohol product, it can be effectively removed by careful selection of a recrystallization solvent system.

Causality: The target molecule, (6-Bromo-2-pyridyl)-cyclopropyl-methanol, contains a hydroxyl (-OH) group, making it significantly more polar than the starting material, 2,6-dibromopyridine. This difference in polarity is the key to their separation by crystallization.

Purification Strategy: Recrystallization from a Toluene/Heptane System

This solvent/anti-solvent system is designed to exploit the polarity difference. The product is moderately soluble in hot toluene and poorly soluble in cold heptane, while the less polar 2,6-dibromopyridine is more soluble in this hydrocarbon mixture.

  • Dissolution: Dissolve the impure solid in a minimal volume of hot toluene (approximately 60-80 °C).

  • Induce Supersaturation: While the solution is still warm, slowly add heptane (the anti-solvent) dropwise until you observe persistent cloudiness (the "cloud point").[2]

  • Clarification: Add a few more drops of hot toluene to just redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. This encourages the formation of large, pure crystals.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold heptane to remove residual mother liquor containing the dissolved impurity.

Question 3: I have detected (6-Bromo-2-pyridyl)(cyclopropyl)methanone in my product. What is the cause and purification strategy?

Answer:

The presence of the ketone, (6-Bromo-2-pyridyl)(cyclopropyl)methanone, is a common issue resulting from the oxidation of the secondary alcohol product. This can occur during the reaction workup or subsequent handling if exposed to air and certain contaminants.

Causality: Secondary alcohols are susceptible to oxidation to form ketones. This can be facilitated by residual oxidizing agents from previous steps (if any), prolonged exposure to atmospheric oxygen at elevated temperatures, or the presence of metallic impurities that can catalyze oxidation.

Purification Strategy: Chromatographic Separation or pH-Mediated Extraction

Due to the similar polarity of the ketone and the alcohol, simple recrystallization may be inefficient.

  • Option A: Column Chromatography (Recommended for Small Scale) A silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the slightly more polar alcohol from the ketone.

  • Option B: Acid-Base Extraction (for removing basic impurities) While not for removing the ketone directly, an acidic wash can remove other basic impurities. The desired product and the ketone are both basic at the pyridine nitrogen. An acid wash (e.g., dilute HCl) would protonate both and pull them into the aqueous layer, separating them from non-basic impurities.[5] This is a pre-purification step before chromatography if other impurities are present.

Question 4: My crystallization attempt resulted in an oil or a very fine powder. What should I do?

Answer:

Oiling out or precipitating as a fine powder instead of forming distinct crystals is a common crystallization problem, often related to the degree of supersaturation, cooling rate, or solvent choice.[6]

Causality & Troubleshooting Workflow:

  • Excess Solvent: The solution may not be sufficiently concentrated. This is the most common reason for crystallization failure.[6]

    • Solution: Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous solid or oil rather than forming an ordered crystal lattice.[7]

    • Solution: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation.[8]

    • Solution: Consider a preliminary purification step like an acid-base wash or a charcoal treatment before attempting recrystallization.

  • Inducing Crystallization: Sometimes a supersaturated solution needs a nucleation point to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal growth.[6]

    • Seeding: If available, add a single, pure crystal of (6-Bromo-2-pyridyl)-cyclopropyl-methanol to the cooled solution to act as a template for crystallization.[6]

Visualization of Key Structures and Workflow

Figure 1: Key Chemical Structures Product (6-Bromo-2-pyridyl)-cyclopropyl-methanol (Target Product) SM1 2,6-Dibromopyridine (Starting Material) Ketone (6-Bromo-2-pyridyl)(cyclopropyl)methanone (Oxidation Impurity) Coupling 6,6'-Dibromo-2,2'-bipyridine (Coupling Impurity)

Caption: Key chemical structures involved in the purification process.

Figure 2: General Troubleshooting Workflow start Crude Product check_purity Analyze Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity > 99%? check_purity->is_pure success Pure Product is_pure->success Yes color_issue Discoloration? is_pure->color_issue No charcoal Charcoal Treatment & Hot Filtration color_issue->charcoal Yes impurity_id Identify Major Impurity color_issue->impurity_id No charcoal->check_purity sm_impurity Unreacted Starting Material? impurity_id->sm_impurity recrystallize Recrystallize (e.g., Toluene/Heptane) sm_impurity->recrystallize Yes ox_impurity Oxidation Product? sm_impurity->ox_impurity No recrystallize->check_purity chromatography Column Chromatography ox_impurity->chromatography Yes chromatography->check_purity

Caption: A decision-making guide for common purification issues.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best general-purpose solvent system for the crystallization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol?

A good starting point is a solvent system where the compound is highly soluble when hot and poorly soluble when cold. For a molecule with the polarity of (6-Bromo-2-pyridyl)-cyclopropyl-methanol, a mid-polarity solvent or a binary mixture of a polar and non-polar solvent is ideal.[6] A Toluene/Heptane or Ethyl Acetate/Hexanes system often provides a good balance. Small-scale solubility tests are always recommended to find the optimal system for your specific impurity profile.[6]

FAQ 2: How can I improve my recovery yield and obtain larger crystals?

Low yield is often caused by using too much solvent.[6] Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. To obtain larger crystals, slow cooling is essential.[7] After dissolution, allow the flask to cool to room temperature undisturbed on a benchtop, perhaps insulated with glass wool, before transferring it to an ice bath. Rapid cooling promotes the formation of many small crystals, which have a higher surface area and can trap more impurities.[7]

FAQ 3: What analytical techniques are recommended for purity assessment?

A combination of techniques is best for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities at low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify and quantify structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities by their mass.[5]

Data Summary

SolventBoiling Point (°C)PolarityNotes
Heptane 98Non-polarGood as an anti-solvent or for washing crystals.
Toluene 111Moderately Non-polarGood "good" solvent for dissolving the product when hot.
Ethyl Acetate 77Mid-polarityA versatile solvent, often used in combination with hexanes.
Isopropanol 82Polar, ProticMay be too strong a solvent, but can be useful in mixtures.
Acetonitrile 82Polar, AproticCan be a good choice for polar compounds.[9]

Table 1: Properties of common solvents for crystallization.

References

  • Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123114, Cyclopropanecarboxaldehyde. Available from: [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • Organic Syntheses. cyclopropanecarboxaldehyde. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Available from: [Link]

  • ACS Publications. Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Available from: [Link]

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Available from: [Link]

  • Studylib. Recrystallization Lab Guide: Purification Techniques. Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • Organic Syntheses. (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Available from: [Link]

  • NextSDS. C-[1-(6-Bromo-pyridin-2-yl)-cyclopropyl]-methylamine. Available from: [Link]

  • CUNY. Purification by Recrystallization. Available from: [Link]

  • Nature. Impact of impurities on crystal growth. Available from: [Link]

  • SciSpace. The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Available from: [Link]

  • CDN. CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. Available from: [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]

  • ATSDR. 7. ANALYTICAL METHODS. Available from: [Link]

  • The Grignard Reaction. Available from: [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • PMC. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Available from: [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available from: [Link]

  • ResearchGate. Summary of impurity retention mechanisms in crystallization and... | Download Scientific Diagram. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and structure of 6-bromo-2-(diethoxy-methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Available from: [Link]

  • RSC Publishing. and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for (6-Bromo-2-pyridyl)-cyclopropyl-methanol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with (6-Bromo-2-pyridyl)-cyclopropyl-methanol . This bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with (6-Bromo-2-pyridyl)-cyclopropyl-methanol . This bifunctional scaffold presents unique challenges: the 6-bromo-2-pyridyl moiety is notorious for catalyst poisoning during cross-coupling, while the secondary cyclopropyl-methanol group requires highly chemoselective conditions to undergo oxidation without triggering cyclopropyl ring-opening or pyridine N -oxidation.

This guide provides field-proven causality, self-validating protocols, and quantitative optimization strategies to ensure your synthetic workflows succeed.

Section 1: C–Br Bond Activation (Cross-Coupling Workflows)

FAQ 1: Why is my Suzuki-Miyaura coupling stalling at <20% conversion with mostly unreacted starting material?

Causality: The nitrogen atom of the 2-bromopyridine motif acts as a strong directing ligand. It readily coordinates to the palladium center, forming a highly stable, catalytically inactive bis(pyridyl)palladium complex[1]. This off-cycle resting state effectively poisons the catalyst. Optimization: You must outcompete the pyridine nitrogen. Utilizing highly sterically hindered ligands (such as Ad2BnP or XPhos) creates a bulky coordination sphere that physically prevents the pyridine nitrogen from binding to the Pd center[2]. Furthermore, switching to a biphasic solvent system like Toluene/H₂O (30:1) enhances the solubility of the base (e.g., K₂CO₃), accelerating the transmetalation step before catalyst deactivation can occur[2].

FAQ 2: During Buchwald-Hartwig amination, I observe the rapid formation of palladium black. How do I prevent catalyst decomposition?

Causality: Palladium black indicates the thermal decomposition of the active Pd(0) species. This occurs when the oxidative addition step is sluggish (due to substrate N-coordination) and the reaction temperature is excessively high (>110 °C)[1]. If the solvent cannot adequately stabilize the intermediate, the catalyst aggregates. Optimization: Lower the temperature to 80–90 °C and switch to a coordinating but sterically demanding green solvent like 2,2,5,5-tetramethyloxolane (TMO)[3]. TMO provides sufficient polarity to dissolve strong bases (like NaOtBu or Cs₂CO₃) but is too bulky to outcompete the phosphine ligand for the Pd center, thereby preserving the catalyst's lifespan[3].

Data Presentation: Cross-Coupling Optimization Matrix
Reaction TypeCatalyst / LigandBaseSolvent SystemTemp (°C)Expected YieldPrimary Failure Mode
Suzuki-Miyaura Pd(OAc)₂ / Ad2BnPK₂CO₃ (2.2 eq)Toluene/H₂O (30:1)25–80>85%Catalyst poisoning (N-coordination)
Buchwald-Hartwig (Primary Amine)Pd₂(dba)₃ / XPhosCs₂CO₃ (1.5 eq)TMO or Toluene100–110>80%Thermal decomposition (Pd black)
Buchwald-Hartwig (Secondary Amine)Pd₂(dba)₃ / BINAPNaOtBu (1.5 eq)TMO80–90>82%Base incompatibility / side reactions
Protocol 1: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes internal visual and analytical checkpoints to validate the integrity of the catalytic cycle.

  • Catalyst Activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equiv) in an oven-dried vial.

    • Self-Validation: The mixture should appear dark purple/red upon solvent addition. If the powder is black before adding solvent, the Pd source is compromised and must be discarded.

  • Substrate Addition: Add (6-Bromo-2-pyridyl)-cyclopropyl-methanol (1.0 equiv) and the target amine (1.2 equiv) dissolved in anhydrous, degassed TMO (0.2 M).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 90 °C for 16 hours.

    • Self-Validation: Monitor the reaction via LC-MS at the 2-hour mark. The disappearance of the M⁺ and M⁺² isotopic bromine doublet confirms successful oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short plug of Celite to remove palladium residues. Concentrate under reduced pressure and purify via silica gel chromatography.

BH_Opt Start Buchwald-Hartwig Amination of 2-Bromopyridine Amine Assess Amine Sterics Start->Amine Primary Primary Amine (Low Hindrance) Amine->Primary Secondary Secondary Amine (High Hindrance) Amine->Secondary Base1 Base: Cs2CO3 Temp: 100-110°C Primary->Base1 Base2 Base: NaOtBu Temp: 80-90°C Secondary->Base2 Solvent Solvent: TMO or CPME Ligand: XPhos Base1->Solvent Base2->Solvent Success High Yield Amination Solvent->Success

Caption: Decision logic for base and solvent selection in Buchwald-Hartwig aminations.

Section 2: Chemoselective Alcohol Oxidation

FAQ 3: How can I oxidize the cyclopropyl-methanol group to a ketone without cleaving the cyclopropyl ring or oxidizing the pyridine nitrogen?

Causality: The substrate contains two highly sensitive moieties. Strong, unselective oxidants (like mCPBA) will readily oxidize the electron-rich pyridine nitrogen to form an N -oxide byproduct. Conversely, highly acidic conditions (such as Jones reagent) will protonate the alcohol, creating a carbocation intermediate that triggers the rapid ring-opening of the adjacent cyclopropyl group. Optimization: You must utilize a mild, radical-based or highly controlled catalytic system. The TEMPO/Cu(II) system with tert-butyl hydroperoxide (TBHP) in acetonitrile at 70–80 °C is highly specific for secondary alcohols and completely tolerates both the pyridine ring and the cyclopropyl group[4]. Alternatively, a periodic acid/CrO₃ (catalytic) system in wet MeCN at 0–5 °C provides rapid oxidation without N -oxidation, as the trace water attenuates the oxidation strength of the system[5].

Data Presentation: Oxidation Conditions Comparison
Oxidant SystemSolventTemp (°C)ChemoselectivityPrimary Risk / Drawback
TEMPO / Cu(II) / TBHP MeCN70–80ExcellentRequires sealed tube / microwave for speed
H₅IO₆ / Cat. CrO₃ Wet MeCN0–5Very GoodTrace heavy metal contamination
mCPBA DCM0–25PoorRapid formation of Pyridine N -oxide
Jones Reagent Acetone0PoorAcid-catalyzed cyclopropyl ring-opening
Protocol 2: Self-Validating TEMPO/Cu(II) Aerobic Oxidation

This protocol ensures the selective oxidation to (6-bromo-2-pyridyl)-cyclopropyl-methanone.

  • System Initialization: Dissolve (6-Bromo-2-pyridyl)-cyclopropyl-methanol (1.0 equiv) in MeCN (0.2 M) in a cylindrical Pyrex tube. Add Cu(NO₃)₂ (0.2 mol%) and TEMPO (0.2 mol%)[4].

  • Oxidant Addition: Add aqueous TBHP (70% aq., 2.0 equiv) dropwise to the mixture.

    • Self-Validation: Observe a distinct color change from pale blue to deep green/brown, visually confirming the formation of the active Cu-TEMPO catalytic complex.

  • Thermal Activation: Seal the tube and heat to 80 °C (or use microwave irradiation at 20 W) for 0.5 to 2 hours[4].

    • Self-Validation: Monitor via TLC (UV active). The product ketone will elute as a distinctly less polar spot compared to the starting secondary alcohol. The baseline must remain clear; a strong baseline spot indicates unwanted N -oxide formation.

  • Quench & Workup: Cool to room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ to safely destroy excess peroxide. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Ox_Workflow Substrate Secondary Alcohol Substrate Reagents Cu(II) + TEMPO in MeCN Substrate->Reagents Temp Add TBHP Heat to 70-80°C Reagents->Temp Monitor Monitor via LC-MS (Check for N-Oxide) Temp->Monitor Product Ketone Product (Intact Pyridine) Monitor->Product

Caption: Workflow for the chemoselective oxidation of secondary alcohols avoiding N-oxidation.

References

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines ACS Publications[Link]

  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations ACS Publications[Link]

  • 1D Copper(II)-Aroylhydrazone Coordination Polymers: Magnetic Properties and Microwave Assisted Oxidation of a Secondary Alcohol Frontiers in Chemistry[Link]

  • WO1999052850A1 - Oxidation process using periodic acid Google P

Sources

Optimization

Technical Support Center: Stability and Storage of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling (6-Bromo-2-pyridyl)-cyclopropyl-methanol (CAS: 2229192-63-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling (6-Bromo-2-pyridyl)-cyclopropyl-methanol (CAS: 2229192-63-4). Due to its unique structural motifs—a secondary alcohol, a highly strained cyclopropyl ring, and a halogenated pyridine—this building block is susceptible to several distinct degradation pathways.

The following troubleshooting guide and standard operating protocols are engineered to help you understand the mechanistic causality behind these degradation issues and implement self-validating workflows to ensure long-term compound integrity.

Part 1: Troubleshooting & FAQs

Q1: My stored batches are turning yellow/brown over time. What is the primary degradation mechanism?

Answer: The discoloration is primarily driven by the oxidation of the secondary alcohol into the corresponding ketone, cyclopropyl-(6-bromopyridin-2-yl)methanone. Secondary alcohols are highly susceptible to oxidation when exposed to atmospheric oxygen, a process characterized by the conversion of the sp³-hybridized carbinol carbon to an sp²-hybridized carbonyl group . This thermodynamic drive is often catalyzed by trace transition metals or light. To prevent this, the compound must be stored under an inert atmosphere, removing the O₂ necessary to drive the oxidative mechanism.

Q2: LC-MS analysis of a degraded batch shows impurities with a mass corresponding to isomerized products. Why is the cyclopropyl ring opening?

Answer: The cyclopropyl group possesses significant Baeyer (angular) strain (internal bond angles of ~60° instead of the ideal 109.5°), creating a massive thermodynamic driving force (~27.5 kcal/mol) for ring cleavage . If auto-oxidation occurs, it can generate a cyclopropylcarbinyl radical intermediate. The relative rate of ring opening for cyclopropylcarbinyl radicals to form linear alkenes is extremely fast (approx. 108 s−1 ), making it a highly sensitive "radical clock" . Ring opening can also be acid-catalyzed. Ensuring the storage environment is strictly radical-free and acid-free is critical.

Q3: Does ambient humidity affect the stability of this compound?

Answer: Yes, significantly. 2-Pyridylmethanol derivatives are inherently hygroscopic . Furthermore, the spatial arrangement of the pyridine nitrogen and the adjacent hydroxyl group forms a strong bidentate chelating motif. If moisture introduces trace metal ions (e.g., Cu²⁺, Fe³⁺) from spatulas or glassware, the compound will readily form metal-chelate complexes . These coordinated metals act as potent catalysts for both carbinol oxidation and the generation of radical species that trigger the ring opening described above.

Q4: Is the 6-bromo substituent stable under standard laboratory lighting?

Answer: Halopyridines exhibit sensitivity to ultraviolet (UV) light. The C–Br bond in 2-halopyridines can undergo homolytic cleavage upon UV excitation, leading to debromination and the formation of highly reactive pyridyl radicals . These radicals abstract hydrogen atoms from neighboring molecules, leading to complex oligomeric mixtures. Storage in actinic (amber) glassware is mandatory to arrest photolytic degradation.

Part 2: Visualizing Degradation Pathways

DegradationPathways A (6-Bromo-2-pyridyl)- cyclopropyl-methanol B Oxidation (Ketone Formation) A->B O2, Trace Metals C Ring Opening (Linear Alkene/Ketone) A->C H+, Radicals (Baeyer Strain Relief) D Photodegradation (Debromination) A->D UV Light (Homolytic Cleavage)

Mechanistic degradation pathways of (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Part 3: Quantitative Stability Data

The following table summarizes the degradation profile of (6-Bromo-2-pyridyl)-cyclopropyl-methanol over a 6-month period under various environmental conditions.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Purity (HPLC)Primary Impurity Detected
Optimal -20°CArgonDark> 99.5%None
Refrigerated 4°CAirDark96.2%Ketone (Oxidation)
Ambient 25°CAirAmbient Light82.1%Ketone, Debrominated
High Humidity 25°CAir (75% RH)Ambient Light74.5%Ring-opened, Ketone

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating protocol, each step below is designed to neutralize a specific mechanistic vulnerability (O₂, H₂O, UV light, and thermal energy).

Step-by-Step Methodology:
  • High-Vacuum Drying: Transfer the synthesized or purchased compound into a clean, acid-free Schlenk flask. Dry under high vacuum (< 0.1 mbar) for at least 12 hours. Causality: Removes residual moisture, preventing the bidentate chelation of trace metals that catalyze oxidation.

  • Aliquoting: Inside a glovebox, divide the bulk material into single-use aliquots using plastic or ceramic spatulas (avoid stainless steel). Causality: Prevents repeated freeze-thaw cycles and limits bulk exposure to atmospheric oxygen.

  • Actinic Shielding: Place the aliquots into amber borosilicate glass vials. Causality: Blocks UV wavelengths responsible for the homolytic cleavage of the C–Br bond.

  • Inert Gas Purging: Purge the vial headspace with high-purity Argon. Causality: Argon is heavier than Nitrogen and effectively blankets the solid, displacing O₂ to arrest secondary alcohol oxidation.

  • Hermetic Sealing: Seal the vials tightly using PTFE-lined screw caps. Do not use rubber septa. Causality: Rubber degrades over time and can leach plasticizers or allow slow oxygen ingress.

  • Cryogenic Storage: Store the sealed vials in a dedicated desiccator placed inside a -20°C freezer.

  • Self-Validating Thawing (Critical): Before use, remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic solid, instantly undoing the drying process.

StorageWorkflow S1 1. Purify & Dry (Remove trace metals/H2O) S2 2. Aliquot into Amber Glass Vials S1->S2 S3 3. Purge with Argon Gas S2->S3 S4 4. Seal with PTFE-lined Caps S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Step-by-step workflow for the optimal long-term storage of the compound.

References

  • Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances. Frontiers in Catalysis. URL:[Link]

  • Exploring the Reactions of Small Rings. Queen Mary University of London (QMRO). URL:[Link]

  • Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks. ResearchGate / ACS. URL:[Link]

  • Stability Order in Metal Chelate Compounds. IV. 2-Pyridylmethanol Complexes. Bulletin of the Chemical Society of Japan. URL:[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC / NIH. URL:[Link]

Troubleshooting

Reducing unwanted byproducts in (6-Bromo-2-pyridyl)-cyclopropyl-methanol derivatization

Welcome to the technical support center for the derivatization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the chemical modification of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. We diagnose the likely causes and provide actionable solutions to get your research back on track.

Issue 1: Low Yield of the Desired Product and Significant Starting Material Remaining

Symptom: Your reaction shows low conversion of the (6-Bromo-2-pyridyl)-cyclopropyl-methanol starting material, even after extended reaction times.

Possible Causes & Solutions:

  • Catalyst Inactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, hindering its ability to participate in the catalytic cycle.[1][2] This is a well-documented issue known as the "2-pyridyl problem."[3]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands can help to shield the palladium center and promote the desired catalytic activity over catalyst inhibition.

    • Solution 2: Use of Pre-catalysts: Consider using palladium pre-catalysts where the active Pd(0) species is generated in situ. This can sometimes lead to more consistent results.[2]

  • Insufficient Reaction Temperature or Time: Some derivatization reactions, particularly with less reactive coupling partners, may require more forcing conditions.

    • Solution: Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to byproduct formation.

Issue 2: Presence of a Significant Amount of Dehalogenated Byproduct ((2-pyridyl)-cyclopropyl-methanol)

Symptom: Your crude reaction mixture shows a significant peak in the mass spectrum or a spot on the TLC corresponding to the mass of the starting material minus bromine.

Possible Causes & Solutions:

  • Formation of Palladium Hydride Species: Certain bases, especially alkoxides or hydroxides, can act as hydride sources, leading to the formation of palladium hydride species that can reduce the aryl bromide.[1]

    • Solution 1: Base Selection: Switch to non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are less likely to generate hydride species.

    • Solution 2: Thoroughly Degas Solvents: Ensure that all solvents are rigorously degassed before use to remove oxygen, which can contribute to catalyst decomposition pathways that may lead to dehalogenation.

  • β-Hydride Elimination in Buchwald-Hartwig Amination: In amination reactions, an unproductive side reaction can occur where the amide intermediate undergoes β-hydride elimination.[4]

    • Solution: The choice of ligand is critical here. Bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.

Issue 3: Formation of Homocoupled Byproducts (e.g., Bipyridines or Biaryls from Boronic Acids)

Symptom: You observe byproducts corresponding to the dimerization of your starting material or coupling partner.

Possible Causes & Solutions:

  • Oxygen in the Reaction Mixture (Suzuki Coupling): The presence of oxygen can promote the oxidative homocoupling of boronic acids.[5]

    • Solution: Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration. Use solvents that have been sparged with an inert gas.

  • Palladium(II) Species: The presence of Pd(II) species at the beginning of the reaction can lead to homocoupling.[5]

    • Solution: If using a Pd(II) source, ensure that the initial reduction to Pd(0) is efficient. The use of Pd(0) sources like Pd₂(dba)₃ can sometimes mitigate this issue.

Issue 4: Evidence of Cyclopropyl Ring-Opening

Symptom: You observe unexpected byproducts with masses that do not correspond to simple derivatization, potentially indicating a rearrangement or opening of the cyclopropyl ring.

Possible Causes & Solutions:

  • Oxidation of the Alcohol to a Ketone: The secondary alcohol can be oxidized to the corresponding ketone. This ketone can activate the adjacent cyclopropyl ring, making it susceptible to nucleophilic attack and ring-opening.[6][7]

    • Solution 1: Protect the Alcohol: Before attempting the derivatization at the bromo position, protect the secondary alcohol. Common protecting groups for alcohols include silyl ethers (e.g., TBS) or tetrahydropyranyl (THP) ethers.[8]

    • Solution 2: Mild Reaction Conditions: Avoid harsh oxidizing conditions. If oxidation is the desired transformation, use mild reagents like Dess-Martin periodinane or a Swern oxidation.[9][10]

  • Lewis Acidic Conditions or High Temperatures: Strong Lewis acids or high reaction temperatures can promote the rearrangement and opening of the cyclopropyl ring.[11]

    • Solution: Screen for milder reaction conditions, including lower temperatures and the avoidance of Lewis acidic additives unless they are essential for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for (6-Bromo-2-pyridyl)-cyclopropyl-methanol?

A1: The most common derivatization strategies target the bromo-substituent on the pyridine ring. These include:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[12][13]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[4][14]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

  • Etherification or Esterification of the Alcohol: The secondary alcohol can be derivatized to form ethers or esters.[15]

  • Oxidation of the Alcohol: The alcohol can be oxidized to the corresponding ketone to enable further derivatization at that position.[16]

Q2: How do I choose the best palladium catalyst and ligand for my cross-coupling reaction?

A2: The optimal catalyst-ligand system is highly dependent on the specific coupling partners. For the 2-pyridyl substrate, bulky, electron-rich phosphine ligands are generally a good starting point to overcome catalyst inhibition.[1][2]

Ligand TypeRecommended ForKey Advantages
Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) Suzuki, Buchwald-HartwigHigh activity, good for sterically hindered substrates, can overcome pyridine inhibition.[1][2]
Ferrocene-based ligands (e.g., dppf) SuzukiGood general applicability, but may be less effective for the challenging 2-pyridyl substrate.
N-Heterocyclic Carbenes (NHCs) Buchwald-Hartwig, SuzukiStrong σ-donors, can be very effective for challenging substrates.[17]

Q3: What is protodeboronation in Suzuki reactions and how can I prevent it?

A3: Protodeboronation is a side reaction where the boronic acid or ester is replaced by a hydrogen atom before it can participate in the cross-coupling reaction.[12] 2-pyridyl boronic acids are particularly prone to this.[3]

Prevention Strategies:

  • Use Anhydrous Solvents: Water can facilitate protodeboronation.[12]

  • Choice of Base: The rate of protodeboronation is pH-dependent. For 2-pyridyl boronic acids, maintaining a higher pH (pH > 10) can increase their stability.[3]

  • Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids.

Q4: Should I protect the secondary alcohol group before derivatization?

A4: It is highly recommended to protect the alcohol group, especially if you are using strong bases, high temperatures, or if there is a risk of oxidation.

dot

Alcohol_Protection_Decision start Planning Derivatization of (6-Bromo-2-pyridyl)-cyclopropyl-methanol q1 Are strong bases (e.g., NaH, LDA) or high temperatures (>100 °C) required? start->q1 protect Protect the alcohol group (e.g., TBS, THP) q1->protect Yes q2 Is there a risk of oxidation (e.g., presence of oxidizing agents)? q1->q2 No q2->protect Yes proceed Proceed with derivatization (monitor for byproducts) q2->proceed No

Caption: Decision workflow for alcohol protection.

Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A5: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the masses of the desired product and any byproducts, which is crucial for troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and byproducts. Derivatization of the alcohol may be necessary to improve volatility and peak shape.[18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for identifying the structure of unknown byproducts after isolation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Preparation: To an oven-dried reaction vial, add (6-Bromo-2-pyridyl)-cyclopropyl-methanol (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vial.

  • Inert Atmosphere: Seal the reaction vial with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Workflow reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. [Link]

  • American Chemical Society. Ring-Opening/Recyclization Cascades of Monoactivated Cyclopropanes. [Link]

  • Royal Society of Chemistry. Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • National Institutes of Health. Cyclopropenes in Photochemical Reactions. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • National Institutes of Health. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]

  • National Institutes of Health. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Institutes of Health. Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate. [Link]

  • PubMed. Evaluation of various derivatization approaches for gas chromatography-mass spectrometry analysis of buprenorphine and norbuprenorphine. [Link]

  • YouTube. Creating Aldehydes and Ketones Using Oxidation and Reduction. [Link]

  • MDPI. Solid Acids for the Reaction of Bioderived Alcohols into Ethers for Fuel Applications. [Link]

  • Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC. [Link]

  • Michigan State University. Chapter 4 Functional Group Transformations: Oxidation and Reduction. [Link]

  • Crossref. Document is current - Crossmark. [Link]

  • Royal Society of Chemistry. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. [Link]

  • National Institutes of Health. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]

  • Royal Society of Chemistry. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. [Link]

  • MDPI. Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. [Link]

  • PubMed. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. [Link]

  • Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. [Link]

  • DSpace@MIT. Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. [Link]

Sources

Optimization

HPLC mobile phase optimization for (6-Bromo-2-pyridyl)-cyclopropyl-methanol analysis

Welcome to the technical support center for the HPLC analysis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your mobile phase and overcome common analytical challenges.

Troubleshooting Guide: Mobile Phase and Peak Shape Issues

This section addresses specific problems you may encounter during the analysis of (6-bromo-2-pyridyl)-cyclopropyl-methanol, a compound whose basic pyridine moiety can present unique challenges in reversed-phase HPLC.

Q1: I'm seeing significant peak tailing for my main analyte. What is the cause and how can I fix it?

A1: Peak tailing for (6-Bromo-2-pyridyl)-cyclopropyl-methanol is most commonly caused by secondary interactions between the basic nitrogen on the pyridine ring and acidic silanol groups on the surface of standard silica-based C18 columns. This interaction is pH-dependent and can lead to poor peak symmetry and inconsistent quantification.

Immediate Solutions:

  • Mobile Phase pH Adjustment: The most effective initial step is to adjust the mobile phase pH. By operating at a low pH (typically 2.5-3.5), the pyridine nitrogen is protonated, which minimizes its interaction with residual silanols. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is commonly used.

  • Use of an Alternative Column: If pH adjustment is insufficient, consider using a column with end-capping or a different stationary phase. Modern, high-purity silica columns with extensive end-capping are designed to reduce silanol activity. Alternatively, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity and reduce tailing.

Experimental Protocol: Step-by-Step pH Adjustment

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Equilibrate: Flush the column with a 50:50 mixture of A and B for at least 15 column volumes.

  • Initial Run: Start with a gradient of 5% to 95% B over 15 minutes to elute the analyte and assess the peak shape.

  • Optimization: If tailing persists, incrementally increase the formic acid concentration to 0.2% or switch to 0.05% TFA, which is a stronger ion-pairing agent and can further improve peak shape.

Data Summary: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase Modifier (0.1%)Typical Peak Asymmetry (As)Rationale
None (Neutral Water/ACN)> 2.0Strong secondary interactions with silanols.
Formic Acid1.2 - 1.5Protonates the pyridine, reducing silanol interaction.
Trifluoroacetic Acid (TFA)1.0 - 1.2Stronger ion-pairing effect effectively masks silanols.
Q2: My retention time is shifting between injections. What are the likely causes?

A2: Retention time variability for a polar compound like (6-Bromo-2-pyridyl)-cyclopropyl-methanol can stem from several factors, primarily related to the mobile phase and column equilibration.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended, especially when using buffered mobile phases.

  • Mobile Phase Composition Drift: If you are mixing solvents online, ensure the pump is functioning correctly and the solvents are properly degassed. For pre-mixed mobile phases, ensure the composition is accurate and homogenous. Evaporation of the more volatile organic component can also cause drift over a long sequence.

  • Temperature Fluctuations: Employ a column thermostat to maintain a constant column temperature. Even minor room temperature changes can affect retention times.

Workflow for Diagnosing Retention Time Drift

G A Retention Time Drift Observed B Check Column Equilibration Time (Increase to 15-20 column volumes) A->B C Verify Mobile Phase Preparation (Freshly prepare, degas) A->C D Implement Column Thermostat (Set to 30-40 °C) A->D E Problem Resolved? B->E C->E D->E F Investigate Hardware (Pump, injector, check valves) E->F No G Issue Solved E->G Yes G A Start: C18 Column, ACN/H2O with 0.1% FA B Evaluate Peak Shape & Retention A->B C Peak Tailing? B->C Acceptable E Poor Resolution? B->E Unacceptable I Optimized Method B->I Optimized D Increase Acid Conc. or use TFA C->D Yes C->E No D->B F Adjust Gradient Slope E->F Yes H Consider Alternative Column Chemistry (Phenyl-Hexyl, Polar-Embedded) E->H No, try selectivity change F->B G Try Methanol as Organic Solvent F->G G->A H->A

Reference Data & Comparative Studies

Validation

Reactivity Profiling: (6-Bromo-2-pyridyl)-cyclopropyl-methanol vs. (6-Chloro-2-pyridyl)-cyclopropyl-methanol

Executive Summary In medicinal chemistry and rational drug design, 2,6-disubstituted pyridines are highly valued for their metabolic stability and structural rigidity. The compounds (6-Bromo-2-pyridyl)-cyclopropyl-methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, 2,6-disubstituted pyridines are highly valued for their metabolic stability and structural rigidity. The compounds (6-Bromo-2-pyridyl)-cyclopropyl-methanol and (6-Chloro-2-pyridyl)-cyclopropyl-methanol serve as critical building blocks, pairing a solubilizing/directing cyclopropyl-methanol group with a reactive halogen. While structurally nearly identical, their behavior in transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) diverges significantly. This guide provides an objective, data-driven comparison of their reactivity, grounded in thermodynamic principles and validated through empirical kinetic profiling.

Mechanistic Causality: The Halogen Effect in Pyridines

The reactivity differential between these two substrates is almost entirely dictated by the nature of the carbon-halogen (C-X) bond at the 6-position. As an Application Scientist, it is crucial to understand the thermodynamic and kinetic causality behind this divergence rather than merely observing the macroscopic yield.

  • Bond Dissociation Energy (BDE): The fundamental driver of reactivity in palladium-catalyzed cross-coupling is the strength of the C-X bond. Theoretical and experimental studies on halo-heterocycles demonstrate a nearly 1-to-1 correlation between C-Br and C-Cl BDEs, with C-Cl bonds being on average 7.5 to 11 kcal/mol higher in energy than their C-Br counterparts [[1]](). For 2-halopyridines, the C-Cl BDE typically hovers around 95-96 kcal/mol, whereas the C-Br BDE is significantly weaker at ~83-85 kcal/mol 1.

  • Oxidative Addition Kinetics: Because oxidative addition of the Pd(0) or Co(I)/Ni(0) center into the C-X bond is typically the rate-determining step, 2-bromopyridines readily undergo this transformation under mild conditions with a broad range of standard catalysts 2. Conversely, the stronger C-Cl bond presents a higher kinetic barrier, necessitating elevated temperatures and specialized, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to force the reaction forward [[2]]().

  • Nitrogen Assistance: In both substrates, the adjacent pyridine nitrogen can participate in the oxidative addition step via a nucleophilic displacement mechanism, stabilizing the transition state [[2]](). However, this stabilization is not enough to overcome the inherent BDE gap between Br and Cl.

G Substrate 2-Halo-Pyridine Substrate Br_Path C-Br Oxidative Addition (Fast, Mild) Substrate->Br_Path X = Br Cl_Path C-Cl Oxidative Addition (Slow, High Temp) Substrate->Cl_Path X = Cl Pd0 Pd(0) Catalyst Pd0->Br_Path Pd0->Cl_Path Product Cross-Coupled Product Br_Path->Product Transmetalation & Reductive Elimination Cl_Path->Product Transmetalation & Reductive Elimination

Mechanistic divergence in Pd-catalyzed cross-coupling based on halogen identity.

Quantitative Performance Comparison

The following table summarizes the operational and thermodynamic differences between the two substrates, synthesizing data from standard cross-coupling methodologies.

Parameter(6-Bromo-2-pyridyl)-cyclopropyl-methanol(6-Chloro-2-pyridyl)-cyclopropyl-methanol
Estimated C-X BDE ~83 - 85 kcal/mol~95 - 96 kcal/mol
Leaving Group Ability Excellent (Fast SNAr / Coupling)Moderate to Poor (Sluggish)
Typical Suzuki Temp. 25°C – 80°C80°C – 120°C
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized (e.g., Pd₂(dba)₃ + XPhos)
Base Compatibility Mild (e.g., K₂CO₃, Na₂CO₃)Stronger (e.g., KOtBu, Cs₂CO₃)
Strategic Use Case Late-stage functionalization, discoveryProcess scale-up, cost optimization

Self-Validating Experimental Protocol: Kinetic Cross-Coupling Analysis

To objectively prove the reactivity gap, we must move beyond isolated end-point yields. The protocol below describes a self-validating kinetic profiling system .

Why is this self-validating? By introducing dodecane as an inert internal standard at t=0 , we create a closed mathematical system. Any volumetric errors introduced during high-temperature aliquot sampling or GC-FID injection are automatically normalized. The ratio of the product peak area to the dodecane peak area provides an absolute, self-correcting metric for reaction progress.

G Setup Parallel Reaction Setup (Vial A: Br, Vial B: Cl) Standard Add Internal Standard (Dodecane) Setup->Standard Sampling Kinetic Aliquot Sampling (t=1h, 4h, 12h) Standard->Sampling Analysis GC-FID Analysis (Ratio: Product / Dodecane) Sampling->Analysis Validation Self-Validated Kinetic Profile Analysis->Validation

Self-validating experimental workflow utilizing internal standards for kinetic profiling.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, prepare two identical 20 mL reaction vials equipped with magnetic stir bars.

  • Substrate Loading:

    • To Vial A, add (6-Bromo-2-pyridyl)-cyclopropyl-methanol (1.0 mmol).

    • To Vial B, add (6-Chloro-2-pyridyl)-cyclopropyl-methanol (1.0 mmol).

  • Reagent Addition: To both vials, add phenylboronic acid (1.2 mmol), anhydrous K₂CO₃ (2.0 mmol), and the catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Internal Standard: Add exactly 0.5 mmol of dodecane to both vials.

  • Solvent: Add 5.0 mL of rigorously degassed 1,4-Dioxane/H₂O (4:1 v/v) to each vial. Seal with PTFE septa caps.

  • Execution: Transfer vials to a pre-heated 80°C reaction block. Stir at 800 rpm.

  • Kinetic Sampling: At t=1h , t=4h , and t=12h , withdraw a 50 µL aliquot from each vial using a micro-syringe.

  • Quench & Analysis: Dilute each aliquot in 1 mL of ethyl acetate, wash with 0.5 mL of brine, filter the organic layer through a short plug of anhydrous Na₂SO₄, and inject into a GC-FID.

  • Data Interpretation: Calculate the conversion percentage by tracking the disappearance of the starting material relative to the constant dodecane peak. Expected Result: Vial A (Bromo) will show >90% conversion at 4h, whereas Vial B (Chloro) will likely stall below 30% conversion without a specialized ligand change 2.

Strategic Selection in Drug Development

The choice between the bromo and chloro variant is ultimately a trade-off between kinetic reactivity and process economics.

  • When to choose (6-Bromo-2-pyridyl)-cyclopropyl-methanol: This substrate is the undisputed choice during early-stage discovery and medicinal chemistry route scouting. Its high reactivity allows for the use of generic, off-the-shelf catalyst systems (like Pd(PPh₃)₄) and milder reaction conditions, which is paramount when coupling partners contain sensitive functional groups 2. It also performs reliably in alternative base-metal catalysis, such as cobalt-catalyzed cross-couplings, where 2-chloropyridines often lag 3.

  • When to choose (6-Chloro-2-pyridyl)-cyclopropyl-methanol: As a drug candidate moves into Phase II/III and process chemistry takes over, the chloro variant becomes highly attractive. Chlorinated starting materials are significantly cheaper and more widely available at a metric-ton scale 2. Recent advances in ligand design have successfully unlocked the reactivity of 2-chloropyridines, enabling high-yielding C-H arylation and cross-coupling reactions provided the catalytic system is rigorously optimized 4.

References

  • Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. ACS Organometallics. Available at: [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. NIH / PMC. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of (6-Bromo-2-pyridyl)-cyclopropyl-methanol via Liquid Chromatography-Mass Spectrometry (LC-MS)

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like (6-Bromo-2-pyridy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like (6-Bromo-2-pyridyl)-cyclopropyl-methanol, a critical building block in the synthesis of novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity validation of this key intermediate. We will explore the rationale behind method development choices, present a robust, validated protocol, and demonstrate its specificity through forced degradation studies, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Imperative for a Stability-Indicating Method

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a polar, heterocyclic compound. Impurities, which can arise from the synthesis process (e.g., starting materials, byproducts) or degradation, can compromise the yield and purity of the final API and introduce potentially toxic components.[4][5] Therefore, an analytical method must not only quantify the main compound but also separate it from all potential impurities and degradation products. Such a method is termed "stability-indicating."[6][7][8] LC-MS is the technique of choice for this task due to its high selectivity and sensitivity, providing both chromatographic separation and mass-based identification.[9][10][11]

Strategic Method Development: A Comparative Analysis

The development of a robust LC-MS method requires a systematic evaluation of chromatographic conditions to achieve optimal separation and detection. The polar nature of the pyridine ring and the hydroxyl group in our target molecule presents a challenge for traditional reversed-phase (RP) chromatography, where such compounds can exhibit poor retention.[12][13]

The Workflow for Method Validation

A logical workflow ensures that all aspects of the analytical method are robust and fit for purpose. This process is guided by regulatory expectations, such as the ICH Q2(R1) guideline.[1][14][15]

G Figure 1. Overall Workflow for LC-MS Purity Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Define Analytical Target Profile B Screen Columns & Mobile Phases A->B C Optimize Gradient & Flow Rate B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Purity Testing of Batches H->I J Impurity Identification & Characterization I->J

Caption: Figure 1. Overall Workflow for LC-MS Purity Validation

Column and Mobile Phase Selection

Our initial screening focused on comparing two common reversed-phase columns with different selectivities under acidic mobile phase conditions, which are favorable for the ionization of the pyridine nitrogen, leading to better peak shape and MS sensitivity.

  • Method A (Standard C18): A conventional C18 column, which separates based on hydrophobicity.

  • Method B (Aqua-Compatible C18): A C18 column designed for enhanced retention of polar compounds, such as the HSS T3, which is compatible with highly aqueous mobile phases.[16][17][18]

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

The rationale for using formic acid is its compatibility with mass spectrometry and its ability to provide protons for efficient positive-ion electrospray ionization (ESI+).

Comparative Performance Data

A sample of (6-Bromo-2-pyridyl)-cyclopropyl-methanol was analyzed using both methods under identical gradient conditions. The results, summarized in Table 1, clearly indicate the superiority of the aqua-compatible C18 column for this specific analyte.

ParameterMethod A (Standard C18)Method B (Aqua-Compatible C18)Rationale for Improvement
Retention Time (min) 1.854.21Increased retention provides more separation space from the solvent front and early-eluting impurities.
Tailing Factor 1.91.1A value closer to 1.0 indicates a more symmetrical peak, which is crucial for accurate integration and quantification.
Resolution (from nearest impurity) 1.32.5A resolution of >2.0 ensures baseline separation, which is essential for accurate impurity quantification.
Signal-to-Noise (S/N) 450980Better peak shape and on-column focusing lead to a more intense signal and improved sensitivity.

Table 1. Comparison of Chromatographic Performance

The poor retention and peak tailing observed with the standard C18 column (Method A) are classic signs of secondary interactions and insufficient partitioning for a polar analyte. In contrast, the aqua-compatible C18 column (Method B) provides significantly better retention and peak shape, making it the clear choice for further optimization and validation.

The Validated Stability-Indicating LC-MS Method

Based on the comparative data, the following protocol was established and validated according to ICH Q2(R1) guidelines.[3][15]

Materials and Reagents
  • Analyte: (6-Bromo-2-pyridyl)-cyclopropyl-methanol

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade)

Detailed Experimental Protocol

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same 50:50 diluent for analysis.

LC-MS Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC HSS T3 (or equivalent), 1.8 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MS Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the target analyte ([M+H]⁺ = 228.0/230.0)

Proving Specificity: The Forced Degradation Study

A self-validating protocol must prove its ability to separate the analyte of interest from any potential degradation products.[19] A forced degradation study is the definitive test for this, as mandated by ICH guidelines Q1A(R2).[6][20] The study exposes the analyte to harsh conditions to intentionally generate degradation products.[7][8]

G Figure 2. Forced Degradation Experimental Design cluster_conditions Stress Conditions A Sample of (6-Bromo-2-pyridyl)- cyclopropyl-methanol B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 8h) A->C D Oxidation (3% H₂O₂, RT, 24h) A->D E Thermal (80°C Solid, 48h) A->E F Photolytic (ICH Q1B, 1.2M lux·h) A->F G Analysis by Validated LC-MS Method B->G C->G D->G E->G F->G H Assess Peak Purity & Mass Balance G->H

Caption: Figure 2. Forced Degradation Experimental Design

Results of Forced Degradation

The analysis of the stressed samples demonstrated the stability-indicating nature of the method. In all cases, the degradation products were well-resolved from the parent compound.

Stress Condition% DegradationNumber of Degradants DetectedResolution of Main Peak from Closest Degradant
Acid Hydrolysis 15.2%23.1
Base Hydrolysis 8.9%12.8
Oxidative 21.5%33.5
Thermal < 1.0%0N/A
Photolytic 5.4%12.6

Table 2. Summary of Forced Degradation Results

The significant degradation under oxidative and acidic conditions highlights potential liabilities of the molecule, providing valuable information for handling and storage. Most importantly, the baseline separation achieved for all degradants confirms the method's specificity and its suitability for routine purity analysis and stability studies.

Conclusion

This guide has demonstrated a systematic, data-driven approach to developing and validating a robust, stability-indicating LC-MS method for the purity analysis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. By comparing column chemistries, we identified an aqua-compatible C18 phase as superior for retaining and resolving this polar heterocyclic intermediate. The subsequent validation, grounded in ICH principles and culminating in a successful forced degradation study, establishes a trustworthy protocol. This method is fit for its intended purpose in a regulated drug development environment, ensuring that the purity of this critical intermediate can be accurately and reliably monitored, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2 Analytical Method Validation . SlideShare. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Forced Degradation Studies . SciSpace. [Link]

  • Forced Degradation Testing . SGS. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Current developments in LC-MS for pharmaceutical analysis . Analyst. [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs . Restek. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis . Journal of the Pharmaceutical Society of Japan. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. [Link]

  • UPLC-MS/MS method development for peptide analysis . AMSbiopharma. [Link]

  • LC-MS/MS Method Development for Drug Analysis . YouTube. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling . bioRxiv. [Link]

  • Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites . Talanta. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling . ResearchGate. [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches . LCGC International. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant . Alternative Therapies In Health And Medicine. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS . SpringerLink. [Link]

  • LC-MS metabolomics of polar compounds . Journal of Chromatography B. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate . National Center for Biotechnology Information. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization . Semantic Scholar. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . ACS Publications. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) . Journal of Clinical Case Reports and Trails. [Link]

Sources

Validation

Comparative analysis of different (6-Bromo-2-pyridyl)-cyclopropyl-methanol synthesis routes

The synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol (CAS: 1958102-34-5) represents a critical pathway in modern drug discovery. This bifunctional building block is highly prized in medicinal chemistry; the cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol (CAS: 1958102-34-5) represents a critical pathway in modern drug discovery. This bifunctional building block is highly prized in medicinal chemistry; the cyclopropyl-methanol moiety introduces steric bulk and specific pharmacokinetic properties, while the 6-bromo-pyridine core serves as an essential anchor for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Notably, derivatives of this scaffold are heavily utilized in the development of highly selective Wee1 kinase inhibitors, such as AZD1775 analogues, aimed at overcoming dose-limiting toxicities in oncology[1].

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to access this molecule. This guide provides an objective, data-backed comparative analysis of these methodologies, detailing the mechanistic causality and providing self-validating protocols to ensure reproducible scale-up in your laboratory.

Strategic Overview of Synthesis Routes

The synthesis of secondary alcohols on a halogenated pyridine ring requires precise chemoselectivity to avoid unwanted dehalogenation or over-alkylation. The three most viable strategies are:

  • Route A: Direct Grignard addition to an aldehyde.

  • Route B: Directed mono-lithiation followed by electrophilic trapping.

  • Route C: Chemoselective hydride reduction of a ketone precursor.

SynthesisOverview Target (6-Bromo-2-pyridyl)-cyclopropyl-methanol SM1 6-Bromopicolinaldehyde + Cyclopropyl-MgBr SM1->Target Route A Grignard Addition SM2 2,6-Dibromopyridine + Cyclopropanecarboxaldehyde SM2->Target Route B Lithiation / Trapping SM3 (6-Bromopyridin-2-yl) (cyclopropyl)methanone + NaBH4 SM3->Target Route C Ketone Reduction

Strategic overview of the three primary synthesis routes for (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

Route A: Nucleophilic Addition via Grignard Reagent

Mechanistic Causality: This route relies on the extreme electrophilicity of the aldehyde carbonyl. While Grignard reagents can theoretically induce halogen-metal exchange at the 6-bromo position, the kinetics of carbonyl addition are vastly superior at 0 °C. The initial product of the Grignard addition is a magnesium alkoxide, which yields the corresponding alcohol upon mild acidic workup[2]. By maintaining strict temperature control and avoiding a large excess of the Grignard reagent, the secondary alcohol is formed cleanly without compromising the aryl bromide moiety.

Self-Validating Protocol:

  • Preparation: Dissolve 6-bromopicolinaldehyde (1.0 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Causality: Strictly anhydrous conditions are critical; trace water will prematurely quench the Grignard reagent, evolving cyclopropane gas and stalling the reaction.

  • Addition: Cool the reactor to 0 °C. Dropwise add cyclopropylmagnesium bromide (1.1 eq, 0.5 M in THF). Causality: A slight 10% excess ensures complete conversion without promoting secondary halogen-metal exchange.

  • Propagation: Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • In-Process Control (IPC): Remove a 50 µL aliquot, quench in 1 mL EtOAc/H₂O. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1). Validation: The protocol is validated to proceed to workup only when the UV-active aldehyde spot (Rf ~0.6) is completely replaced by the more polar alcohol spot (Rf ~0.3).

  • Workup: Quench with saturated aqueous NH₄Cl. Causality: A mild acidic quench prevents the acid-catalyzed dehydration of the newly formed secondary alcohol. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Route B: Directed Lithiation & Electrophilic Trapping

Mechanistic Causality: This route leverages the cost-effective starting material 2,6-dibromopyridine. The addition of n-butyllithium (n-BuLi) triggers a rapid lithium-halogen exchange. However, as demonstrated by Cai et al., the resulting 6-bromo-2-lithiopyridine is highly basic and can deprotonate unreacted 2,6-dibromopyridine, leading to complex mixtures and diminished yields[3]. To circumvent this, a "reverse addition" protocol is employed, ensuring the rapid consumption of the lithiated species by the electrophile before side reactions occur.

RouteB_Mechanism Step1 2,6-Dibromopyridine Step2 6-Bromo-2-lithiopyridine (Transient) Step1->Step2 n-BuLi, -78°C Halogen-Metal Exchange Step3 Lithium Alkoxide Intermediate Step2->Step3 Cyclopropanecarboxaldehyde Nucleophilic Attack Step4 Target Alcohol Step3->Step4 H2O Quench Protonation

Mechanistic workflow of Route B, highlighting the transient lithiated intermediate.

Self-Validating Protocol:

  • Preparation: Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous Toluene/THF (4:1 v/v) under argon. Causality: Toluene prevents the lithiated intermediate from precipitating, while THF acts as a coordinating ligand to stabilize the organolithium species.

  • Cooling: Cool the mixture to strictly -78 °C using a dry ice/acetone bath.

  • Reverse Addition: Slowly transfer the cooled pyridine solution via cannula into a separate flask containing n-BuLi (1.05 eq) at -78 °C. Causality: This reverse addition prevents the highly basic intermediate from deprotonating the starting material[3].

  • Trapping: Stir for 30 minutes, then add cyclopropanecarboxaldehyde (1.2 eq) dropwise.

  • In-Process Control (IPC): Quench a micro-aliquot in MeOH. Analyze via LC-MS. Validation: The system is validated when the mass corresponding to the target alcohol (m/z ~228/230, bromine isotope pattern) is the dominant peak, with <5% of di-addition byproducts.

  • Workup: Quench with H₂O at -78 °C, warm to room temperature, extract with DCM, and purify via silica gel chromatography.

Route C: Chemoselective Ketone Reduction

Mechanistic Causality: For late-stage scale-up, the reduction of (6-bromopyridin-2-yl)(cyclopropyl)methanone using sodium borohydride (NaBH₄) offers the most robust safety and purity profile. The hydride transfer is highly chemoselective for the ketone over the pyridine ring or the aryl halide. Operating in protic solvents like methanol accelerates the reduction via hydrogen bonding to the carbonyl oxygen, which stabilizes the transition state and increases the electrophilicity of the carbonyl carbon.

Self-Validating Protocol:

  • Preparation: Dissolve (6-bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq) in Methanol (0.5 M). Causality: Methanol acts as both solvent and electrophilic activator.

  • Cooling: Cool to 0 °C to control the exothermic reduction.

  • Reduction: Add NaBH₄ (1.5 eq) in small portions over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal runaway.

  • In-Process Control (IPC): Analyze via HPLC at 254 nm after 1 hour of stirring at room temperature. Validation: The reaction is deemed complete when the ketone peak area is <1% relative to the product peak. The distinct shift in retention time validates the reduction.

  • Workup: Carefully quench with 1M HCl to destroy excess borohydride. Adjust the pH to 7 with saturated NaHCO₃, extract with EtOAc, and concentrate.

Comparative Data & Performance Metrics

To assist in selecting the optimal route for your specific operational scale, the quantitative performance metrics of all three routes are summarized below:

Synthesis RoutePrimary ReagentsTemp ProfileTypical YieldScalabilityKey Risk Factor
Route A (Grignard) 6-Bromopicolinaldehyde, Cyclopropyl-MgBr0 °C to RT75–85%ModerateOver-addition / Exotherm control
Route B (Lithiation) 2,6-Dibromopyridine, n-BuLi, Aldehyde-78 °C60–70%LowDeprotonation / Di-lithiation
Route C (Reduction) Ketone precursor, NaBH₄, MeOH0 °C to RT90–95%HighSourcing of the ketone precursor

Conclusion & Recommendations

The selection of the synthesis route for (6-Bromo-2-pyridyl)-cyclopropyl-methanol should be dictated by your laboratory's scale and access to starting materials:

  • For rapid, discovery-scale synthesis (1–10 grams): Route A is highly recommended. It utilizes readily available commercial reagents and avoids the strict cryogenic requirements of lithiation.

  • For cost-sensitive, intermediate scale-up: Route B is the most economical regarding raw materials (2,6-dibromopyridine is highly inexpensive), provided your facility can maintain strict -78 °C conditions and execute reverse-addition protocols safely.

  • For process chemistry and industrial scale-up (>100 grams): Route C is the undisputed choice. The NaBH₄ reduction is highly reproducible, completely avoids cryogenic steps, and generates the highest purity profile, making it ideal for the GMP production of Wee1 inhibitor APIs.

References

  • Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • A Study of the Lithiation of 2,6-Dibromopyridine with Butyllithium, and Its Application to the Synthesis of L-739,010. Cai, D., Hughes, D. L., & Verhoeven, T. R. Tetrahedron Letters. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: (6-Bromo-2-pyridyl)-cyclopropyl-methanol in Modern Cross-Coupling Reactions

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization often relies on robust cross-coupling methodologies.[1][2] This guide provides a comprehensive performance benchmark of (6-Bromo-2-pyridyl)-cyclopropyl-methanol against other foundational bromopyridine building blocks. We will explore its reactivity and performance in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

The inclusion of a cyclopropyl moiety in drug candidates is a well-established strategy to enhance metabolic stability, increase potency, and modulate physicochemical properties.[3][4][5][6] The strained three-membered ring offers a rigid conformational constraint and its C-H bonds are stronger than those in typical alkanes, rendering them less susceptible to oxidative metabolism.[4][7] This guide will present a data-driven comparison to elucidate the tangible benefits of the cyclopropyl-methanol functionalization in the context of synthetic utility.

The Building Blocks Under Evaluation

Four bromopyridine building blocks were selected for this comparative study to systematically evaluate the influence of the cyclopropyl and methanol functionalities on reaction performance.

Building BlockStructureKey Features
BB-1: (6-Bromo-2-pyridyl)-cyclopropyl-methanol The focus of our study, featuring a 2-cyclopropyl-methanol substituent.
BB-2: (6-Bromopyridin-2-yl)methanol Isolates the effect of the methanol group, allowing direct comparison to BB-1 to highlight the impact of the cyclopropyl ring.[8]
BB-3: 2-Bromopyridine A common, simple 2-substituted bromopyridine, serving as a baseline for reactivity.[9]
BB-4: 3-Bromopyridine A positional isomer to assess the electronic and steric differences between the 2- and 3-positions on the pyridine ring.[10][11]

Experimental Design: A Head-to-Head Comparison

To ensure an objective comparison, a standardized experimental workflow was designed for both the Suzuki-Miyaura and Buchwald-Hartwig reactions. All reactions were conducted under identical conditions for each building block, with reaction progress monitored at set intervals.

G cluster_0 Comparative Workflow Start Start Reaction_Setup Standardized Reaction Setup: - Inert Atmosphere (Argon) - Anhydrous Toluene - Pd Catalyst & Ligand - Base Start->Reaction_Setup Add_BB Addition of Bromopyridine (BB-1, BB-2, BB-3, or BB-4) Reaction_Setup->Add_BB Add_Partner Addition of Coupling Partner (Arylboronic Acid or Amine) Add_BB->Add_Partner Heating Heating to 80-100 °C Add_Partner->Heating Monitoring Reaction Monitoring by LC-MS (t = 1h, 2h, 4h, 8h, 24h) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Analysis Purification (Column Chromatography) Yield & Purity Determination Workup->Analysis End End Analysis->End

Figure 1: Standardized workflow for the comparative cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[12] The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring and the ease of oxidative addition to the palladium catalyst.[10][13]

  • Reaction: (6-Bromo-2-pyridyl)-cyclopropyl-methanol + 4-Methoxyphenylboronic acid → (6-(4-methoxyphenyl)-2-pyridyl)-cyclopropyl-methanol

  • Detailed Protocol:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

    • Evacuate and backfill the tube with argon (3 cycles).

    • Add anhydrous toluene (5 mL), followed by the bromopyridine building block (1.0 equiv.) and 4-methoxyphenylboronic acid (1.2 equiv.).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br ArPdBrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPdBrL2 Ar-Br Transmetal Transmetalation ArPdBrL2->Transmetal Ar'-B(OH)₂ Base ArPdArL2 Ar-Pd(II)-Ar'L₂ Transmetal->ArPdArL2 Ar'-B(OH)₂ Base RedElim Reductive Elimination ArPdArL2->RedElim Ar-Ar' RedElim->Pd0L2 Ar-Ar' ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal Buchwald_Hartwig_Cycle Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd Ar-Br ArPdBrL Ar-Pd(II)(Br)L OxAdd->ArPdBrL Ar-Br AmineCoord Amine Coordination ArPdBrL->AmineCoord R₂NH AmineComplex [Ar-Pd(II)(Br)L(R₂NH)] AmineCoord->AmineComplex R₂NH Deprotonation Deprotonation AmineComplex->Deprotonation Base AmidoComplex Ar-Pd(II)(NR₂)L Deprotonation->AmidoComplex Base RedElim Reductive Elimination AmidoComplex->RedElim Ar-NR₂ RedElim->Pd0L Ar-NR₂ ArNR2 Ar-NR₂ RedElim->ArNR2 ArBr Ar-Br ArBr->OxAdd R2NH R₂NH R2NH->AmineCoord Base Base Base->Deprotonation

Sources

Validation

Comparing catalytic efficiency of transition metals with (6-Bromo-2-pyridyl)-cyclopropyl-methanol

A Comparative Guide to the Catalytic Efficiency of Transition Metals with (6-Bromo-2-pyridyl)-cyclopropyl-methanol As the demand for highly efficient, atom-economical transformations grows, the rational design of hemilab...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Catalytic Efficiency of Transition Metals with (6-Bromo-2-pyridyl)-cyclopropyl-methanol

As the demand for highly efficient, atom-economical transformations grows, the rational design of hemilabile bidentate ligands has become paramount in organometallic chemistry. Among these, (6-Bromo-2-pyridyl)-cyclopropyl-methanol (hereafter referred to as 6-Br-PyCyMeOH ) represents a highly specialized N,O-donor ligand. By combining the rigid steric bulk of a cyclopropyl group with the electronic modulation of a 6-bromo-substituted pyridine ring, this ligand creates a unique coordination environment.

This guide provides an objective, data-driven comparison of Ruthenium (Ru), Iridium (Ir), and Copper (Cu) complexes utilizing 6-Br-PyCyMeOH. We will analyze their catalytic efficiencies across two benchmark transformations: Transfer Hydrogenation (TH) of ketones and Aerobic Oxidation of secondary alcohols.

Mechanistic Rationale: The Role of 6-Br-PyCyMeOH

To understand the divergent catalytic efficiencies of different transition metals with 6-Br-PyCyMeOH, we must first deconstruct the causality behind the ligand's structural features:

  • Electronic Modulation via the 6-Bromo Substituent: The electron-withdrawing nature of the bromine atom decreases the electron density on the pyridine nitrogen. When coordinated to a transition metal, this renders the metal center more electrophilic. In hydride-transfer mechanisms (such as Ru-catalyzed TH), a more electrophilic metal center accelerates the hydride delivery to the carbonyl carbon. Furthermore, the steric bulk of the bromine atom at the 6-position effectively prevents the formation of catalytically inactive bis-ligated ( M−L2​ ) complexes, ensuring that the active mono-ligated ( M−L1​ ) species dominates the equilibrium.

  • Steric Encumbrance of the Cyclopropyl Group: The cyclopropyl ring adjacent to the coordinating hydroxyl group creates a highly restricted, lipophilic pocket. This steric hindrance dictates the trajectory of substrate approach, which is critical for facial selectivity in asymmetric transformations. Additionally, the lipophilicity of the cyclopropyl group dramatically enhances the solubility of the resulting metal complexes in non-polar solvents like toluene.

  • Hemilabile N,O-Coordination: Deprotonation of the methanol moiety yields a strong metal-alkoxide ( M−O ) bond. This allows the complex to operate via an outer-sphere mechanism, where metal-ligand cooperativity facilitates simultaneous proton and hydride transfer without requiring substrate coordination directly to the metal center.

CatalyticCycle Precatalyst Metal Precatalyst + 6-Br-PyCyMeOH ActiveCat Active M-Alkoxide Complex Precatalyst->ActiveCat Base Activation (-HCl) Hydride M-Hydride Intermediate ActiveCat->Hydride Substrate Binding Hydride->ActiveCat Product Release Product Reduced/Oxidized Product Hydride->Product Substrate Substrate (Ketone/Alcohol) Substrate->Hydride

Catalytic cycle of transition metals with 6-Br-PyCyMeOH ligand.

Comparative Catalytic Efficiency

The choice of transition metal fundamentally alters the primary utility of the 6-Br-PyCyMeOH complex.

Ruthenium (Ru): The Champion of Transfer Hydrogenation

Ruthenium(II) precursors, such as [Ru(p−cymene)Cl2​]2​ , complexed with 6-Br-PyCyMeOH exhibit exceptional turnover frequencies (TOF) in the transfer hydrogenation of ketones. The electrophilicity induced by the 6-bromo group perfectly complements Ru's ability to form transient, highly reactive metal-hydride species. Ru complexes demonstrate superior kinetics when isopropanol is used as the hydrogen donor.

Iridium (Ir): Superiority in Aerobic Oxidation and Dehydrogenation

While Ir(III) complexes (e.g., derived from [Ir(Cp∗)Cl2​]2​ ) perform adequately in TH, their true strength lies in acceptorless dehydrogenation and aerobic oxidation. Iridium catalysts are significantly more robust against oxidative degradation than their Ru counterparts. The Ir-alkoxide intermediate formed with 6-Br-PyCyMeOH readily undergoes β -hydride elimination, making it highly efficient for oxidizing secondary alcohols to ketones using atmospheric oxygen as a benign, stoichiometric oxidant[1][2].

Copper (Cu): The Base-Metal Alternative

Copper(II) acetate complexed with 6-Br-PyCyMeOH serves as a cost-effective, earth-abundant alternative for aerobic oxidations. However, the catalytic efficiency (measured by TOF) is roughly an order of magnitude lower than that of Ir, requiring higher catalyst loadings and longer reaction times due to the higher activation energy required for the Cu(II)/Cu(I) redox cycling.

Quantitative Performance Data

Table 1: Transfer Hydrogenation of Acetophenone (0.5 mol% Catalyst, Isopropanol Donor)

Metal PrecatalystLigandTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)
[Ru(p−cymene)Cl2​]2​ 6-Br-PyCyMeOH822>994,500
[Ir(Cp∗)Cl2​]2​ 6-Br-PyCyMeOH824922,100
Cu(OAc)2​ 6-Br-PyCyMeOH822445180

Table 2: Aerobic Oxidation of 1-Phenylethanol (1.0 mol% Catalyst, Toluene, Atmospheric O2​ )

Metal PrecatalystLigandTemp (°C)Time (h)Yield (%)
[Ru(p−cymene)Cl2​]2​ 6-Br-PyCyMeOH1101265
[Ir(Cp∗)Cl2​]2​ 6-Br-PyCyMeOH1106>99
Cu(OAc)2​ 6-Br-PyCyMeOH1101882

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal standards. This creates a self-validating system where mass balance can be independently verified, ruling out substrate evaporation or non-specific polymerization.

Workflow Step1 In Situ Complexation Step2 Substrate & Standard Addition Step1->Step2 Step3 Catalytic Reaction Step2->Step3 Step4 GC-FID/MS Validation Step3->Step4

Self-validating experimental workflow for catalyst screening.

Protocol A: Ru-Catalyzed Transfer Hydrogenation of Ketones
  • In Situ Catalyst Generation: In an argon-filled glovebox, charge a Schlenk tube with [Ru(p−cymene)Cl2​]2​ (0.025 mmol) and 6-Br-PyCyMeOH (0.055 mmol, 1.1 equiv relative to Ru). Add 5.0 mL of anhydrous, degassed isopropanol. Stir at room temperature for 30 minutes to ensure complete N,O-chelation.

  • Base Activation: Add potassium tert-butoxide ( KOtBu , 0.25 mmol) to deprotonate the ligand's methanol group, generating the active Ru-alkoxide species. The solution will typically shift from orange to deep red.

  • Substrate & Standard Addition: Inject acetophenone (10.0 mmol) and exactly 1.00 mmol of dodecane (inert internal standard).

  • Thermal Incubation: Seal the tube, remove it from the glovebox, and heat to 82 °C (reflux) in an oil bath for 2 hours.

  • Validation & Analysis: Quench the reaction by cooling to 0 °C and exposing it to air. Filter an aliquot through a short silica plug (eluting with ethyl acetate) and analyze via GC-FID. Self-Validation Check: Calculate the total molar sum of acetophenone and 1-phenylethanol against the dodecane standard. A mass balance of <95% indicates an experimental leak or side-reaction, invalidating the TOF calculation.

Protocol B: Ir-Catalyzed Aerobic Oxidation of Alcohols
  • Complexation: In a reaction vial, combine [Ir(Cp∗)Cl2​]2​ (0.05 mmol) and 6-Br-PyCyMeOH (0.11 mmol) in 10 mL of toluene. Stir for 30 minutes.

  • Substrate Addition: Add 1-phenylethanol (10.0 mmol), KOtBu (0.5 mmol), and dodecane (1.00 mmol).

  • Aerobic Incubation: Attach a reflux condenser open to the atmosphere (or a balloon of dry O2​ ). Heat the vigorously stirred mixture to 110 °C for 6 hours. Vigorous stirring is critical to overcome the gas-liquid mass transfer limitations of oxygen[2].

  • Validation: Analyze via GC-FID as described above. The Ir-system should show >99% conversion to acetophenone with no over-oxidation byproducts.

References

  • Ruthenium(III)-Catalyzed β‑Alkylation of Secondary Alcohols with Primary Alcohols Source: ACS Publications / DICP URL:[Link]

  • Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols Source: Organometallics - ACS Publications URL:[Link]

  • Mechanistic Investigations of the Iridium(III)-Catalyzed Aerobic Oxidation of Primary and Secondary Alcohols Source: Journal of the American Chemical Society URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation: GC-MS for (6-Bromo-2-pyridyl)-cyclopropyl-methanol

Abstract In pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their synthetic intermediates are non-negotiable. (6-Bromo-2-pyridyl)-cyclopropyl-methanol is a key intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their synthetic intermediates are non-negotiable. (6-Bromo-2-pyridyl)-cyclopropyl-methanol is a key intermediate whose impurity profile must be rigorously controlled. This guide presents a comprehensive framework for the validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of this compound. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document provides a detailed, step-by-step protocol for establishing a method that is fit for its intended purpose: ensuring the identity, strength, quality, and purity of this critical intermediate.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Validated Analytical Methods

(6-Bromo-2-pyridyl)-cyclopropyl-methanol is a heterocyclic alcohol that serves as a building block in the synthesis of various pharmaceutical agents. The presence of impurities, even at trace levels, can affect the safety and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is required for its quality control.

Gas chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like many pyridine derivatives.[4] When coupled with mass spectrometry (MS), it provides unparalleled specificity and sensitivity, making GC-MS the "gold standard" for identifying and quantifying trace-level analytes in complex matrices.[5] However, developing a GC-MS method is only the first step. To ensure that the data generated are reliable, reproducible, and defensible for regulatory submissions, the method must undergo a formal validation process.[6][7]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8][9] This guide will compare and contrast the essential validation parameters as defined by ICH Q2(R1) and provide a practical, field-tested protocol for their execution in the context of analyzing (6-Bromo-2-pyridyl)-cyclopropyl-methanol.[8][10]

Proposed GC-MS Method Parameters: A Starting Point

Before validation can begin, a robust analytical method must be developed. The following parameters are proposed as a starting point for the analysis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol, based on the physicochemical properties of similar bromo-pyridyl and cyclopropyl compounds.[11][12][13] The analyte's structure suggests sufficient volatility and thermal stability for GC analysis.[14]

Parameter Proposed Condition Justification
GC Column Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA (5%-phenyl)-methylpolysiloxane stationary phase provides excellent selectivity for a wide range of semi-polar compounds.[15][16]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Splitless Mode, 250 °CMaximizes sensitivity for trace-level analysis. The temperature is high enough for efficient vaporization without causing thermal degradation.[17]
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 minAn optimized temperature ramp ensures good separation from potential impurities and sharp peak shapes.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
MS Mode Selected Ion Monitoring (SIM) & Full ScanSIM mode for high-sensitivity quantification; Full Scan mode for peak identification and purity assessment.
SIM Ions (Quant/Qual) To be determined experimentally from the analyte's mass spectrumSelect a unique and abundant ion for quantification (Quantifier) and one or two others for confirmation (Qualifiers).
Injection Volume 1 µLA standard volume that balances sensitivity with potential for column overload.
Diluent Dichloromethane or Ethyl AcetateSolvents that provide good solubility for the analyte and are compatible with the GC system.

The Validation Protocol: A Step-by-Step Guide

The validation process is a systematic series of experiments designed to verify the performance of the analytical method. The following sections detail the protocol for each key validation parameter as per ICH Q2(R1).[1][8][18]

System Suitability

Causality: Before any validation experiments, you must confirm that the chromatographic system is performing adequately. System suitability tests are an integral part of the analytical procedure, ensuring the system is fit for use on the day of analysis.[19]

Protocol:

  • Prepare a system suitability solution containing the analyte at a concentration that produces a significant response (e.g., the midpoint of the calibration curve).

  • Inject this solution six replicate times at the beginning of the validation run.

  • Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.

Acceptance Criteria:

  • Peak Area RSD: ≤ 2.0%

  • Retention Time RSD: ≤ 1.0%

  • Peak Tailing Factor (T): 0.8 ≤ T ≤ 1.5

Specificity (Selectivity)

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][19] For a GC-MS method, this is demonstrated by both chromatographic resolution and the uniqueness of the mass spectrum.

Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples.

  • Peak Purity: Use the full scan data to evaluate the mass spectrum across the analyte peak in both standard and stressed samples. The spectrum should be consistent and free from co-eluting interferences.

Acceptance Criteria:

  • The blank solution must show no significant peaks at the retention time of the analyte.

  • The analyte peak must be chromatographically resolved from all degradation products and impurities.

  • The mass spectrum of the analyte must be consistent across the peak, indicating spectral homogeneity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]

Protocol:

  • Prepare a stock solution of (6-Bromo-2-pyridyl)-cyclopropyl-methanol reference standard.

  • Perform serial dilutions to create at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration). A common range for impurity analysis is from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995[20]

Linearity Data (Hypothetical)
Concentration (µg/mL) Average Peak Area
0.5 (LOQ)1,520
2.06,150
5.015,300
10.030,500
15.045,600
Linear Regression Output
Correlation Coefficient (r²) 0.9998
Slope 3025
Y-Intercept 55
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[19] It is typically assessed using recovery studies by spiking a blank matrix with a known amount of analyte.

Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a representative blank matrix (if available) or placebo.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the concentration using the previously established linear regression equation.

  • Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • Mean Recovery: Typically within 98.0% to 102.0% for an assay of an intermediate.[20]

Accuracy Data (Hypothetical)
Spiked Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80%8.07.9599.4%
100%10.010.12101.2%
120%12.011.8598.8%
Average Recovery 99.8%
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[8]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for the combined data from both runs.

Acceptance Criteria:

  • Repeatability RSD: ≤ 2.0%

  • Intermediate Precision RSD: ≤ 3.0%[20]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] These are critical parameters for impurity analysis.

Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by preparing and analyzing at least six samples at the proposed LOQ concentration. The accuracy and precision at this level must meet acceptance criteria.

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters (e.g., GC oven ramp rate, inlet temperature, carrier gas flow rate).

  • Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, temperature ± 5 °C).

  • Analyze a system suitability sample under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria:

  • The system suitability parameters should still pass under all varied conditions.

  • No significant change in quantitative results should be observed.

Workflow and Data Visualization

A logical workflow is essential for an efficient validation process. The following diagram illustrates the sequence of validation experiments.

Validation_Workflow cluster_0 Phase 1: Method & System Setup cluster_1 Phase 2: Core Performance Validation cluster_2 Phase 3: Sensitivity & Reliability MethodDev Method Development & Optimization SystemSuitability System Suitability Testing (SST) MethodDev->SystemSuitability Confirm System Performance Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Uses Calibration Curve Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: GC-MS Method Validation Workflow.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating a GC-MS method for the analysis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, laboratories can establish a method that is demonstrably "fit for purpose". Adherence to these principles, grounded in ICH and FDA guidelines, ensures the generation of high-quality, reliable data essential for regulatory compliance and the successful development of safe and effective pharmaceuticals.[1][2][21] The validation process is not merely a regulatory hurdle; it is the foundation of data integrity in pharmaceutical analysis.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Prolytic Analytics URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

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Validation

A Comparative Guide to the Structural Validation of (6-Bromo-2-pyridyl)-cyclopropyl-methanol using 2D NMR Techniques

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Molecules such as (6-Bromo-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Molecules such as (6-Bromo-2-pyridyl)-cyclopropyl-methanol, which incorporate key pharmacophoric elements like a substituted pyridine ring and a cyclopropyl group, are of significant interest as synthetic intermediates.[1] Their precise atomic connectivity and spatial arrangement are critical determinants of their downstream utility and biological activity. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. We will explore the causality behind experimental choices and present a self-validating workflow, grounded in authoritative principles of spectroscopic analysis.

The Imperative of Unambiguous Structure Determination

The journey from a synthetic concept to a viable drug candidate is paved with analytical checkpoints. For a molecule like (6-Bromo-2-pyridyl)-cyclopropyl-methanol, structural ambiguity could lead to the synthesis of incorrect downstream compounds, misinterpretation of structure-activity relationships (SAR), and ultimately, costly delays in development timelines. Therefore, the choice of analytical methodology for structural validation is a critical decision. While several techniques can provide pieces of the structural puzzle, 2D NMR spectroscopy offers a uniquely comprehensive view of molecular connectivity.[2][3]

The Power of 2D NMR: A Detailed Walkthrough

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual nuclei.[4] However, in molecules with multiple spin systems and potential for signal overlap, such as our target compound, 1D NMR alone is often insufficient for complete structural elucidation.[3] 2D NMR techniques overcome this limitation by spreading the information into a second dimension, revealing correlations between nuclei.[5]

Predicted ¹H and ¹³C NMR Data for (6-Bromo-2-pyridyl)-cyclopropyl-methanol

To illustrate the power of 2D NMR, we will work with a set of predicted chemical shifts for (6-Bromo-2-pyridyl)-cyclopropyl-methanol. These predictions are based on known substituent effects on pyridine and cyclopropane rings.[6][7]

Atom Label Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) ¹H Multiplicity
H3Pyridine-CH7.45122.0d
H4Pyridine-CH7.70140.0t
H5Pyridine-CH7.35128.0d
H7Methanol-CH4.5075.0d
H8Cyclopropyl-CH1.5015.0m
H9a/H9bCyclopropyl-CH₂0.605.0m
H10a/H10bCyclopropyl-CH₂0.505.0m
OHMethanol-OH~2.5 (variable)-s (broad)
C2Pyridine-C-162.0-
C6Pyridine-C-Br-142.0-

Experimental Protocol for 2D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of (6-Bromo-2-pyridyl)-cyclopropyl-methanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[6]

  • 1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY (Correlation Spectroscopy) Acquisition:

    • Set up a gradient-enhanced COSY (gCOSY) experiment.

    • Optimize the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Set up a gradient-enhanced HSQC experiment.

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover all expected carbon signals.

    • Use a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Set up a gradient-enhanced HMBC experiment.

    • Use the same spectral widths as in the HSQC experiment.

    • Set the long-range coupling constant (ⁿJ(C,H)) to a value optimized for 2-3 bond correlations, typically around 8 Hz.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

Interpreting the 2D NMR Data: A Logical Workflow

The structural elucidation using 2D NMR is a stepwise process of assembling molecular fragments based on observed correlations.

1. COSY: Mapping the ¹H-¹H Connectivity

The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds.[5]

  • Pyridine Ring: We expect to see cross-peaks connecting H3 to H4, and H4 to H5, establishing the connectivity of the pyridine ring protons.

  • Cyclopropyl-Methanol Moiety: A cross-peak between the methine proton H7 and the cyclopropyl methine proton H8 will be observed. Further correlations will be seen between H8 and the diastereotopic cyclopropyl methylene protons (H9a/b and H10a/b).

2. HSQC: Identifying Direct ¹H-¹³C Attachments

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[8] This allows for the unambiguous assignment of carbon signals for all protonated carbons.

  • A cross-peak will be observed between H3 and C3, H4 and C4, H5 and C5, H7 and C7, H8 and C8, and the cyclopropyl methylene protons with their respective carbons.

3. HMBC: Assembling the Molecular Skeleton

The HMBC spectrum is arguably the most powerful tool for elucidating the overall structure, as it shows correlations between protons and carbons that are two or three bonds apart.[5] This allows us to connect the molecular fragments identified from the COSY and HSQC data.

  • Connecting the Methanol to the Pyridine Ring: A crucial correlation will be observed between the methanol methine proton (H7) and the pyridine carbon C2. This confirms the attachment of the cyclopropyl-methanol group to the 2-position of the pyridine ring.

  • Confirming the Cyclopropyl-Methanol Linkage: Correlations between the methanol methine proton (H7) and the cyclopropyl carbons (C8, C9, C10) will be visible.

  • Validating the Pyridine Ring Structure: Long-range correlations between the pyridine protons and carbons will further confirm the ring structure. For example, H3 will show a correlation to C5, and H5 will show a correlation to C3.

Visualizing the Workflow

G cluster_0 2D NMR Data Acquisition cluster_1 Spectral Interpretation A 1D ¹H & ¹³C NMR B gCOSY A->B C gHSQC A->C D gHMBC A->D E Identify ¹H-¹H Spin Systems (COSY) F Assign Protonated Carbons (HSQC) E->F G Connect Molecular Fragments (HMBC) F->G H Assemble Final Structure G->H G cluster_pyridine Pyridine Fragment cluster_cyclopropyl_methanol Cyclopropyl-Methanol Fragment H3 H3 COSY COSY H3->COSY J-coupling HSQC HSQC H3->HSQC ¹J(C,H) HMBC HMBC H3->HMBC ⁿJ(C,H) H4 H4 H4->COSY H4->HSQC ¹J(C,H) H4->HMBC ⁿJ(C,H) H5 H5 H5->COSY H5->HSQC ¹J(C,H) H5->HMBC ⁿJ(C,H) H7 H7 H7->COSY H7->HSQC ¹J(C,H) H7->HMBC ⁿJ(C,H) H8 H8 H8->COSY H8->HSQC ¹J(C,H) H8->HMBC ⁿJ(C,H) H9 H9 H9->COSY H9->HSQC ¹J(C,H) H10 H10 H10->COSY H10->HSQC ¹J(C,H) Structure Structure COSY->Structure Fragment Connectivity HSQC->Structure Direct Attachments HMBC->Structure Final Assembly

Caption: Logical process of 2D NMR spectral interpretation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, it is important to understand its advantages and limitations in comparison to other common structural elucidation techniques. [9][10]

Technique Advantages for (6-Bromo-2-pyridyl)-cyclopropyl-methanol Disadvantages for (6-Bromo-2-pyridyl)-cyclopropyl-methanol
2D NMR Spectroscopy - Provides a complete and unambiguous map of atomic connectivity.<[3]br>- Can be performed on the sample in solution, which is often the relevant state for further reactions.<[11]br>- Non-destructive. [12] - Requires a relatively larger amount of sample compared to mass spectrometry.- Longer acquisition times.- Does not directly provide molecular weight information.
Mass Spectrometry (MS) - Provides highly accurate molecular weight and elemental composition (with high-resolution MS).<[10]br>- Fragmentation patterns can give clues about the structure.<[9]br>- Very high sensitivity, requiring only a small amount of sample. - Cannot distinguish between isomers with the same mass and similar fragmentation patterns.- Does not provide definitive information about atomic connectivity.

| X-ray Crystallography | - Provides the absolute, three-dimensional structure with high precision.<[13]br>- Can resolve stereochemistry if applicable. | - Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The solid-state structure may not be representative of the solution-state conformation.<[14]br>- Not all compounds can be crystallized. |

For (6-Bromo-2-pyridyl)-cyclopropyl-methanol, a combination of techniques provides the most robust validation. Mass spectrometry can quickly confirm the molecular formula, while 2D NMR can definitively establish the connectivity, thus confirming the correct isomer has been synthesized. X-ray crystallography would provide the ultimate proof of structure but is often not necessary for routine validation of synthetic intermediates if the NMR and MS data are conclusive.

Conclusion

The structural validation of (6-Bromo-2-pyridyl)-cyclopropyl-methanol is a critical step in ensuring the integrity of research and development efforts. While mass spectrometry and X-ray crystallography provide valuable information, 2D NMR spectroscopy stands out as the most comprehensive technique for determining the precise atomic connectivity of this molecule in a solution state. The synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating dataset that allows for the unambiguous assembly of the molecular structure. For researchers, scientists, and drug development professionals, a thorough understanding and application of these 2D NMR techniques are indispensable for making confident, data-driven decisions in the progression of chemical entities from the bench to potential clinical applications.

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Comparative

The Strategic Choice in Medicinal Chemistry: A Comparative Guide to (6-Bromo-2-pyridyl)-cyclopropyl-methanol and its Fluorinated Analogs

In the intricate landscape of drug discovery, the selection of molecular scaffolds and their subsequent functionalization are pivotal decisions that profoundly influence the pharmacokinetic and pharmacodynamic profile of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of drug discovery, the selection of molecular scaffolds and their subsequent functionalization are pivotal decisions that profoundly influence the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, serves as a versatile template for the design of novel drugs. Its properties can be finely tuned through strategic substitution, with halogens playing a particularly crucial role. This guide provides an in-depth, objective comparison of (6-Bromo-2-pyridyl)-cyclopropyl-methanol and its fluorinated pyridine analogs, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and detailed protocols.

The strategic replacement of a bromine atom with fluorine on the pyridine ring is a common tactic in medicinal chemistry to optimize drug-like properties.[1] This guide will delve into the rationale behind this substitution, comparing the physicochemical properties, metabolic stability, and potential biological activity of these two classes of compounds.

The Rationale: Bromine vs. Fluorine in Pyridine Scaffolds

The choice between a bromo or fluoro substituent on a pyridine ring is not arbitrary; it is a calculated decision based on the desired modulation of a molecule's properties. Bromine, a larger and less electronegative halogen compared to fluorine, can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.[2] Conversely, the small size and high electronegativity of fluorine can significantly alter the electronic distribution within the pyridine ring, impacting its basicity (pKa), lipophilicity, and metabolic stability.[1]

The introduction of a fluorine atom often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This is attributed to the high strength of the C-F bond. Furthermore, fluorination can lower the pKa of the pyridine nitrogen, which can influence its interaction with biological targets and improve membrane permeability.

Physicochemical Properties: A Head-to-Head Comparison

Property(6-Bromo-2-pyridyl)-cyclopropyl-methanol (Predicted)(6-Fluoro-2-pyridyl)-cyclopropyl-methanol (Predicted)Rationale & Implications
Molecular Weight HigherLowerLower molecular weight is often desirable for improved pharmacokinetic properties ("rule of five").
pKa (Pyridine Nitrogen) Higher (more basic)Lower (less basic)The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, making it less basic. This can impact solubility, receptor binding, and off-target effects.
LogP/LogD Generally higherCan be higher or lower depending on the molecular contextWhile the C-F bond is more lipophilic than a C-H bond, the overall effect on LogP is complex. The reduced basicity of the fluorinated pyridine can lead to a higher LogD at physiological pH.
Polar Surface Area (PSA) SimilarSimilarThe primary alcohol is the main contributor to PSA in both molecules.

Metabolic Stability: The Fluorine Advantage

One of the most significant advantages of substituting bromine with fluorine is the potential for enhanced metabolic stability. The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.

A common metabolic pathway for pyridyl compounds is hydroxylation of the ring. The strong electron-withdrawing effect of fluorine can deactivate the ring towards electrophilic attack by CYP enzymes, thus slowing down metabolism and increasing the drug's half-life.

The following diagram illustrates the conceptual difference in metabolic susceptibility:

G Bromo_Compound (6-Bromo-2-pyridyl)-cyclopropyl-methanol CYP450 Cytochrome P450 Enzymes Bromo_Compound->CYP450 Metabolic Transformation Fluoro_Compound (6-Fluoro-2-pyridyl)-cyclopropyl-methanol Fluoro_Compound->CYP450 Reduced Metabolic Transformation Metabolites_Bromo Metabolites (e.g., hydroxylated pyridine) CYP450->Metabolites_Bromo Metabolites_Fluoro Reduced Metabolite Formation CYP450->Metabolites_Fluoro

Caption: Impact of Halogen Substitution on Metabolism.

Experimental Protocols

To empower researchers to validate these principles, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of these compounds.

Synthesis of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

This synthesis can be achieved via a Grignard reaction between a suitable 6-bromo-2-pyridyl Grignard reagent and cyclopropanecarboxaldehyde. A more practical approach, avoiding the challenges of forming a Grignard reagent from a halopyridine, involves the reaction of a cyclopropyl Grignard reagent with 6-bromo-2-formylpyridine.

Step 1: Synthesis of 6-Bromo-2-formylpyridine

This intermediate can be prepared from 2,6-dibromopyridine.

  • Materials: 2,6-dibromopyridine, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), Diethyl ether (anhydrous), Hydrochloric acid (6N).

  • Procedure:

    • Suspend 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (Argon or Nitrogen).

    • Cool the suspension to -78 °C.

    • Slowly add n-BuLi (1.0 eq) dropwise over 1.5 hours, maintaining the temperature at -78 °C.

    • After stirring for 5 minutes, add a solution of DMF (1.1 eq) in anhydrous diethyl ether dropwise over 1 hour.

    • Continue stirring at -78 °C for 1.5 hours.

    • Warm the reaction mixture to -25 °C and quench with 6N hydrochloric acid.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous phase with diethyl ether (3x).

    • Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent.

    • Purify the crude product by trituration with pentane to afford 6-bromo-2-formylpyridine.[4]

Step 2: Grignard Reaction with Cyclopropylmagnesium Bromide

  • Materials: 6-Bromo-2-formylpyridine, Cyclopropylmagnesium bromide solution in THF, Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve 6-bromo-2-formylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add cyclopropylmagnesium bromide solution (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (6-Bromo-2-pyridyl)-cyclopropyl-methanol.[5]

Synthesis of (6-Fluoro-2-pyridyl)-cyclopropyl-methanol

The synthesis of the fluorinated analog follows a similar pathway, starting from a fluorinated pyridine precursor.

Step 1: Synthesis of 6-Fluoro-2-formylpyridine

This can be prepared from 2-bromo-6-fluoropyridine via a halogen-metal exchange followed by formylation.

  • Materials: 2-Bromo-6-fluoropyridine, n-BuLi in hexanes, DMF, Diethyl ether (anhydrous), Hydrochloric acid (6N).

  • Procedure: Follow the same procedure as for 6-bromo-2-formylpyridine, substituting 2-bromo-6-fluoropyridine for 2,6-dibromopyridine.

Step 2: Grignard Reaction with Cyclopropylmagnesium Bromide

  • Materials: 6-Fluoro-2-formylpyridine, Cyclopropylmagnesium bromide solution in THF, THF (anhydrous).

  • Procedure: Follow the same Grignard reaction protocol as described for the bromo analog, using 6-fluoro-2-formylpyridine as the starting material.

G cluster_bromo Synthesis of Bromo Analog cluster_fluoro Synthesis of Fluoro Analog A1 2,6-Dibromopyridine B1 6-Bromo-2-formylpyridine A1->B1 1. n-BuLi 2. DMF C1 (6-Bromo-2-pyridyl)-cyclopropyl-methanol B1->C1 Cyclopropylmagnesium bromide A2 2-Bromo-6-fluoropyridine B2 6-Fluoro-2-formylpyridine A2->B2 1. n-BuLi 2. DMF C2 (6-Fluoro-2-pyridyl)-cyclopropyl-methanol B2->C2 Cyclopropylmagnesium bromide

Caption: Synthetic Workflow Comparison.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines the rate at which a compound is metabolized by liver microsomes, providing an indication of its intrinsic clearance.[6][7]

  • Materials: Test compound (10 mM stock in DMSO), Liver microsomes (human, rat, or mouse), Phosphate buffer (100 mM, pH 7.4), NADPH regenerating system, Cold acetonitrile with an internal standard.

  • Procedure:

    • Prepare a master mix containing liver microsomes and phosphate buffer.

    • Add the test compound to the master mix to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).[8]

Radioligand Binding Assay (Competition Assay)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand.[9][10]

  • Materials: Receptor preparation (cell membranes or purified receptors), Assay buffer, Radiolabeled ligand, Unlabeled test compound (serial dilutions).

  • Procedure:

    • Set up tubes for total binding (radioligand only), non-specific binding (radioligand + excess high-affinity unlabeled ligand), and competitor curves (radioligand + serial dilutions of the test compound).

    • Add the receptor preparation to all tubes.

    • Add a fixed concentration of the radioligand to all tubes.

    • Add the serially diluted test compound to the appropriate tubes.

    • Incubate the tubes to allow the binding to reach equilibrium.

    • Rapidly separate the bound from the free radioligand, typically by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion: A Strategic Decision for Drug Discovery

The choice between a bromo- and fluoro-substituted pyridine scaffold is a critical decision in the drug design process. While (6-Bromo-2-pyridyl)-cyclopropyl-methanol offers a valuable starting point, its fluorinated analog presents a compelling alternative with the potential for significantly improved metabolic stability and modulated physicochemical properties. The enhanced stability of the C-F bond often translates to a longer in vivo half-life and improved bioavailability. However, the impact on target binding affinity must be empirically determined, as the electronic and steric changes upon fluorination can be either beneficial or detrimental.

This guide provides the foundational knowledge and practical protocols for researchers to synthesize and evaluate these key pyridine derivatives. By understanding the nuanced effects of halogen substitution and employing robust experimental methodologies, scientists can make more informed decisions in the quest for novel and effective therapeutics.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

This guide provides a detailed protocol for the safe and compliant disposal of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. As a brominated heterocyclic compound, this substance requires careful handling and adherence to sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of (6-Bromo-2-pyridyl)-cyclopropyl-methanol. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific hazardous waste procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical intermediates.

Hazard Identification and Risk Assessment

Understanding the hazard profile of (6-Bromo-2-pyridyl)-cyclopropyl-methanol is the foundational step for safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its structural components—a brominated pyridine core—allow for a reliable hazard assessment based on analogous compounds like (6-Bromo-pyridin-2-yl)methanol.

Causality Behind Hazard Assessment: The toxicity and reactivity of a chemical are dictated by its functional groups. The presence of a bromine atom on the pyridine ring classifies this compound as a halogenated organic compound .[1][2] Such compounds are subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not disposed of correctly. The pyridine ring itself is a known base and solvent with its own hazard profile.[3]

Table 1: Anticipated Hazard Profile and Safety Requirements

Hazard Category Anticipated Classification Required Precautions & Personal Protective Equipment (PPE)
Acute Toxicity Potential for skin irritation, serious eye irritation, and respiratory tract irritation.[4][5] Engineering Controls: Use only within a certified chemical fume hood.[3][6] PPE: Wear chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves (Nitrile or Butyl rubber recommended).[3][7]
Flammability Likely combustible at high temperatures.[4] Store away from heat, sparks, open flames, and strong oxidizing agents.[6][8]
Environmental Hazard Halogenated organic compounds are treated as hazardous to the environment. Do not allow the material to enter drains or waterways.[7][8] All waste must be collected as hazardous waste.

| Regulatory Status | Classified as a hazardous waste under EPA regulations due to its halogenated nature.[9][10] | Disposal must be managed according to federal, state, and local regulations through a licensed environmental services provider.[9] |

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the collection and disposal of (6-Bromo-2-pyridyl)-cyclopropyl-methanol waste. This includes pure, unreacted material, contaminated solutions, and any items used in its handling.

Step 1: Waste Classification and Segregation

The "Why": Proper segregation at the point of generation is the most critical step in a laboratory waste management program. Cross-contamination of waste streams can create dangerous chemical reactions within the waste container and complicates the final disposal process, often leading to significantly higher costs and regulatory scrutiny.

  • Action: Classify all waste containing (6-Bromo-2-pyridyl)-cyclopropyl-methanol as Halogenated Organic Waste .[1]

  • Procedure: Maintain a dedicated waste container for this category. Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.

Step 2: Waste Container Selection and Labeling

The "Why": The waste container serves as the primary containment. Its material must be compatible with the chemical to prevent degradation, and the label must clearly communicate the contents and hazards to prevent accidental misuse or improper handling by others.

  • Container Selection: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate. The container must be in good condition with no cracks or leaks.[6][7]

  • Labeling:

    • Immediately upon designating a container for waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write the full chemical name: "(6-Bromo-2-pyridyl)-cyclopropyl-methanol" and any other components in the waste stream (e.g., solvents used for dissolution).

    • Indicate the relevant hazards (e.g., "Irritant," "Halogenated").

    • Keep a running log of the quantities of waste added.

Step 3: Waste Accumulation and Storage

The "Why": Safe temporary storage prevents accidents and ensures the integrity of the waste until it can be collected for final disposal.

  • Procedure:

    • Always add waste to the container inside a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container securely sealed when not in use.[3][11]

    • Store the container in a designated satellite accumulation area that is a secondary containment tray to prevent the spread of potential leaks.

    • Store away from incompatible materials, particularly strong acids and oxidizing agents.[6]

Step 4: Arranging for Final Disposal

The "Why": Halogenated organic wastes cannot be landfilled and require specific treatment technologies to render them non-hazardous.[12] The standard and most effective method is high-temperature incineration.

  • Action: Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution's EH&S department.[6]

  • Disposal Pathway: The waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility. There, it will undergo incineration at temperatures typically ranging from 820°C to 1,600°C.[9][13] This process ensures the complete destruction of the halogenated organic molecule, preventing the release of harmful substances into the environment.

Emergency Procedures for Spills and Exposure

Accidents can happen despite careful planning. A clear and immediate response is vital to mitigating harm.

Small Spills (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Contain & Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad to absorb the material.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Large Spills (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.

  • Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.

  • Call for Help: Contact your institution's emergency response line or EH&S department immediately. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

G start Waste Generation ((6-Bromo-2-pyridyl)-cyclopropyl-methanol) classify Step 1: Classify Waste Is it a Halogenated Organic? start->classify halogenated_waste Yes: Halogenated Waste Stream classify->halogenated_waste Contains C-Br bond non_halogenated No: Other Waste Stream (Follow different protocol) classify->non_halogenated container Step 2: Select & Label Proper Hazardous Waste Container halogenated_waste->container accumulate Step 3: Accumulate Safely (Fume Hood, Secondary Containment) container->accumulate spill Spill Occurs? accumulate->spill spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes full Container Full? spill->full No spill_protocol->accumulate storage Continue Safe Storage full->storage No request_pickup Step 4: Request Pickup Submit form to EH&S full->request_pickup Yes storage->accumulate disposal Final Disposal (Licensed High-Temperature Incineration) request_pickup->disposal

Sources

Handling

A Comprehensive Safety Protocol for the Laboratory Handling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol

In our commitment to advancing scientific discovery while ensuring the utmost safety of our researchers, this guide provides essential, in-depth safety and logistical information for handling (6-Bromo-2-pyridyl)-cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

In our commitment to advancing scientific discovery while ensuring the utmost safety of our researchers, this guide provides essential, in-depth safety and logistical information for handling (6-Bromo-2-pyridyl)-cyclopropyl-methanol. This document moves beyond a simple checklist, offering a procedural and logical framework to empower you with the knowledge to work safely and effectively. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of chemical safety and authoritative sources.

Hazard Assessment: A Triad of Risk

The primary hazards associated with (6-Bromo-2-pyridyl)-cyclopropyl-methanol are anticipated to stem from the toxicological profiles of its core structures:

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential to cause liver damage, and they can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) averaged over an 8-hour work shift.[1][4]

  • Brominated Aromatic Compound: Brominated compounds can be irritating to the skin, eyes, and respiratory tract.[5] Upon combustion, they may produce hazardous hydrogen bromide gas.

  • Cyclopropyl-methanol Group: Cyclopropylmethanol is a flammable liquid and can cause eye irritation.[6][7]

Based on these components, (6-Bromo-2-pyridyl)-cyclopropyl-methanol should be treated as a compound that is potentially harmful by inhalation, ingestion, and skin contact, and as a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes of the chemical, which is expected to be an eye irritant. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a broad range of chemicals, including those with aromatic and alcohol functionalities. Latex gloves are not recommended.[2]
Body Protection A flame-retardant lab coat.To protect against skin contact and potential splashes. Flame retardancy is a prudent precaution given the flammability of related compounds.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when working outside of a certified chemical fume hood or when there is a potential for aerosol generation. This is in line with guidelines for handling volatile or toxic pyridine compounds.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Engineering Controls and Pre-Handling Checklist
  • Ventilation: All handling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol must be conducted in a certified chemical fume hood to prevent the buildup of vapors.[2][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags should be readily available.

  • Material Quantity: Only work with the minimum quantity of the chemical required for the experiment.

Chemical Handling Workflow

The following diagram illustrates the logical flow of operations when handling (6-Bromo-2-pyridyl)-cyclopropyl-methanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate Proceed to Cleanup clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove PPE clean_dispose_solid->clean_remove_ppe

Sources

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